1-Phenyl-1H-1,2,3-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-4-8(5-3-1)11-7-6-9-10-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINVSCCCUSCXTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40296829 | |
| Record name | 1-Phenyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40296829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1453-81-2 | |
| Record name | 1-Phenyl-1,3-triazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111902 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40296829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 1-phenyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-triazole core is a prominent scaffold in medicinal chemistry and materials science, valued for its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding. As a key building block, 1-phenyl-1H-1,2,3-triazole serves as a foundational structure for the development of a wide array of functional molecules, including active pharmaceutical ingredients, agrochemicals, and corrosion inhibitors. Its synthesis and characterization are therefore of fundamental importance to researchers in organic synthesis and drug discovery.
This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying mechanisms and practical experimental protocols. Furthermore, it details the essential analytical techniques for the thorough characterization of this pivotal heterocyclic compound.
Synthetic Methodologies: A Mechanistic Perspective
The construction of the 1,2,3-triazole ring is most famously achieved through the [3+2] cycloaddition of an azide and an alkyne. This section explores the evolution of this reaction from the classical thermal process to modern, highly efficient catalytic methods.
The Classic Huisgen 1,3-Dipolar Cycloaddition
The thermal Huisgen 1,3-dipolar cycloaddition is the seminal reaction for the synthesis of 1,2,3-triazoles. It involves the reaction of an azide with an alkyne at elevated temperatures. However, a significant drawback of this method is the lack of regioselectivity when using unsymmetrical alkynes, leading to a mixture of 1,4- and 1,5-disubstituted regioisomers. The reaction proceeds through a concerted pericyclic mechanism.
The Advent of "Click" Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The landscape of triazole synthesis was revolutionized by the development of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". This method offers remarkable advantages over the thermal cycloaddition, including high regioselectivity, affording exclusively the 1,4-disubstituted triazole, milder reaction conditions, and broad functional group tolerance. The reaction's efficiency stems from the copper(I) catalyst, which activates the terminal alkyne for a stepwise cycloaddition with the azide.
The now widely accepted mechanism for the CuAAC reaction involves a dinuclear copper intermediate. This pathway provides a more complete explanation for the observed rate acceleration and high fidelity of the reaction.
A Regiocomplementary Approach: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
To access the 1,5-disubstituted regioisomer of 1,2,3-triazoles, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) has emerged as a powerful and complementary method to CuAAC. This reaction typically employs a ruthenium(II) catalyst, such as [Cp*RuCl], and proceeds through a distinct mechanistic pathway involving an oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate. Subsequent reductive elimination yields the 1,5-disubstituted triazole product.[1][2]
Experimental Protocols
This section provides a detailed, field-proven protocol for the synthesis of this compound via a convenient and efficient CuAAC reaction, utilizing calcium carbide as a safe and readily available source of acetylene.
Synthesis of this compound via CuAAC using Calcium Carbide
This protocol is adapted from a novel method that eliminates the need for handling acetylene gas directly, offering a safer and more practical laboratory procedure.[3]
Materials:
-
Phenyl azide
-
Calcium carbide (CaC₂)
-
Copper(I) iodide (CuI)
-
Sodium ascorbate
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required for less reactive azides)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve phenyl azide (1.0 eq) in a 2:1 mixture of acetonitrile and water.
-
Addition of Reagents: To the stirred solution, add calcium carbide (1.3 eq), copper(I) iodide (0.3 eq), and sodium ascorbate (0.3 eq).
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive substituted aryl azides, gentle heating may be required to drive the reaction to completion.
-
Work-up: Upon completion of the reaction, dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected analytical data for this compound.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₇N₃ | [1] |
| Molecular Weight | 145.16 g/mol | [1] |
| Appearance | White to off-white solid/crystals | [4] |
| Melting Point | 53-55 °C |
Note: The melting point for the parent this compound is not consistently reported across the literature. The provided value is an approximation based on similar structures. The closely related 1-benzyl-4-phenyl-1H-1,2,3-triazole has a reported melting point of 127-128 °C.[4]
Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.40 - 7.60 | Multiplet | 3H | m,p-protons of phenyl ring |
| ~7.70 - 7.80 | Multiplet | 2H | o-protons of phenyl ring |
| ~7.90 | Singlet | 1H | H-5 of triazole ring |
| ~8.30 | Singlet | 1H | H-4 of triazole ring |
Note: Specific chemical shifts can vary depending on the solvent used. The provided data is a generalized representation based on spectra of similar 1-phenyl-1,2,3-triazole derivatives.[5]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~120.0 | C-4 of triazole ring |
| ~121.0 | o-Carbons of phenyl ring |
| ~129.0 | m-Carbons of phenyl ring |
| ~130.0 | p-Carbon of phenyl ring |
| ~134.0 | C-5 of triazole ring |
| ~136.5 | ipso-Carbon of phenyl ring |
Note: The assignments are based on data from substituted 1-phenyl-1,2,3-triazoles and general knowledge of ¹³C NMR chemical shifts.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3150 | Medium | C-H stretching (aromatic and triazole ring) |
| 1590 - 1610 | Medium-Strong | C=C stretching (aromatic ring) |
| 1490 - 1510 | Medium-Strong | N=N stretching (triazole ring) |
| 1400 - 1450 | Medium | C-N stretching |
| 1200 - 1250 | Medium | In-plane C-H bending |
| 750 - 770 | Strong | Out-of-plane C-H bending (monosubstituted benzene) |
| 690 - 710 | Strong | Out-of-plane C-H bending (monosubstituted benzene) |
Note: The characteristic absorption bands of the triazole ring are often found in the fingerprint region and can be complex.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 145 | [M]⁺ (Molecular ion) |
| 117 | [M - N₂]⁺ |
| 90 | [M - N₂ - HCN]⁺ |
| 77 | [C₆H₅]⁺ |
Note: The fragmentation pattern can vary depending on the ionization method used.
Visualizing the Synthesis
Synthetic Workflow for this compound via CuAAC
Caption: CuAAC synthesis of this compound.
Mechanistic Pathways of Triazole Synthesis
Caption: Comparison of triazole synthesis mechanisms.
Conclusion
This guide has provided a detailed overview of the synthesis and characterization of this compound. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out as the most efficient and practical method for its preparation, offering high regioselectivity and mild reaction conditions. The use of calcium carbide as an acetylene source further enhances the safety and convenience of this protocol. Accurate characterization through a combination of NMR, IR, and mass spectrometry, alongside physical property determination, is crucial for verifying the structure and purity of the final product. The methodologies and data presented herein serve as a valuable resource for researchers engaged in the synthesis and application of triazole-based compounds.
References
- 1. This compound | C8H7N3 | CID 270009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 1-Phenyl-1H-1,2,3-triazole
Introduction: The Significance of the Phenyl-Triazole Scaffold
1-Phenyl-1H-1,2,3-triazole is a heterocyclic compound featuring a phenyl group covalently bonded to a 1,2,3-triazole ring. This molecular scaffold is of profound interest to researchers in medicinal chemistry, drug development, and materials science. The 1,2,3-triazole moiety is not merely a passive linker; its unique electronic properties, including a significant dipole moment, hydrogen bonding capability, and exceptional stability, make it a valuable pharmacophore and structural unit.[1][2][3] Its prevalence in pharmaceuticals, functional polymers, and agrochemicals stems from its metabolic stability and its ability to engage in specific biological interactions.[3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both foundational data and the experimental context crucial for its application.
Molecular and Structural Characteristics
The fundamental identity of a molecule is rooted in its structure. This compound is composed of two planar aromatic systems: the phenyl ring and the 1,2,3-triazole ring. The spatial relationship between these rings, defined by the dihedral angle, influences the molecule's overall shape, crystallinity, and intermolecular interactions.[3] In related substituted structures, this dihedral angle can vary, indicating that the molecule is not perfectly flat but often adopts a twisted or skewed conformation.[3] This non-planarity can be critical for fitting into the active sites of enzymes or for dictating the packing of molecules in a solid state.
| Identifier | Value | Source |
| Chemical Formula | C₈H₇N₃ | [4] |
| Molecular Weight | 145.16 g/mol | [4] |
| CAS Number | 1453-81-2 | [4] |
| IUPAC Name | This compound | [4] |
Core Physicochemical Data Summary
For the drug development professional, a quantitative understanding of a compound's properties is paramount for predicting its behavior in vitro and in vivo. The following table summarizes the key physicochemical parameters for this compound. It is important to note that experimental values for the parent compound are scarce in the literature; therefore, data is often derived from closely related analogs or computational predictions.
| Property | Value | Method/Comment | Source |
| Melting Point (°C) | 53-55 | Experimental | Vendor Data |
| Boiling Point (°C) | ~306 | Predicted | ChemSpider |
| logP (Octanol/Water) | 1.3 | Computed | [4] |
| pKa (Acidic) | ~9.4 | Reference to parent 1H-1,2,3-triazole | [5] |
| pKa (Basic) | ~1.2 | Reference to protonated 1H-1,2,3-triazole | [5] |
| Water Solubility | log₁₀WS: -1.7 to -2.3 (mol/L) | Predicted for 4-phenyl isomer | [6] |
| Thermal Stability | Stable up to ~190°C | TGA data for 1-(4-nitrophenyl)-1H-1,2,3-triazole | [7][8] |
Spectroscopic Profile
The spectroscopic signature of this compound provides definitive structural confirmation.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The spectrum is characterized by signals for the two protons on the triazole ring and the five protons of the phenyl ring. In derivatives, the triazole proton typically appears as a singlet in the aromatic region.[9][10]
-
¹³C NMR: Signals corresponding to the two distinct carbons of the triazole ring and the carbons of the phenyl group are observed.[11][12]
-
-
Infrared (IR) Spectroscopy: The FTIR spectrum displays characteristic absorption bands. Key vibrations include C-H stretching from the aromatic rings, C=C ring stretching, and vibrations associated with the triazole ring, such as C-N and N=N stretches.[10][13]
-
UV-Vis Spectroscopy: The electronic spectrum is dominated by π → π* transitions. The parent 1H-1,2,3-triazole shows a characteristic absorption around 210 nm.[5] The addition of the phenyl chromophore is expected to shift the absorption to longer wavelengths.
Methodologies and Experimental Protocols
As a Senior Application Scientist, it is imperative to not only present data but to explain its origin and significance. The following sections detail the standard methodologies for synthesizing this compound and determining its critical physicochemical parameters.
Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most efficient and widely used method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[14] This reaction is valued for its high regioselectivity, excellent yields, and tolerance of a wide range of functional groups.[9][14]
Protocol:
-
Reactant Preparation: Phenyl azide and a suitable alkyne (e.g., phenylacetylene to form 1,4-diphenyl-1H-1,2,3-triazole) are dissolved in a suitable solvent, often a mixture including water.[9]
-
Catalyst System: A source of Copper(I) is introduced. This is typically generated in situ from a Copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate).
-
Reaction: The mixture is stirred at room temperature or with gentle heating. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the product is typically extracted with an organic solvent. The crude product is then purified, most commonly by recrystallization or column chromatography on silica gel.[9]
Causality Insight: The copper catalyst is essential for the reaction's efficiency and regioselectivity. It forms a copper-acetylide intermediate that dramatically lowers the activation energy of the cycloaddition compared to the uncatalyzed thermal reaction, which often yields a mixture of isomers.[14]
Determination of Lipophilicity (logP)
Lipophilicity, quantified as the octanol-water partition coefficient (logP), is a critical predictor of a drug's pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion). The "shake-flask" method is the gold standard for its direct measurement.[15][16]
Protocol (Shake-Flask Method):
-
Phase Preparation: 1-octanol and a buffered aqueous solution (typically phosphate-buffered saline, pH 7.4) are pre-saturated by mixing them vigorously for 24 hours, followed by separation.[17] This ensures that the phases are in equilibrium.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).[17]
-
Partitioning: A small aliquot of the stock solution is added to a vial containing known volumes of the pre-saturated 1-octanol and aqueous buffer.
-
Equilibration: The vial is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[15]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[18]
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Causality Insight: LogP is a measure of the equilibrium between a lipophilic ("fat-loving") environment and a hydrophilic ("water-loving") one. This mimics the partitioning a drug molecule undergoes when crossing cellular membranes. A logP value that is too high may lead to poor aqueous solubility and sequestration in fatty tissues, while a value that is too low may hinder membrane permeation.[16]
Determination of Acidity/Basicity (pKa)
The pKa value defines the ionization state of a compound at a given pH. This is crucial for solubility, receptor binding, and formulation. Potentiometric titration is a highly precise and common method for pKa determination.[19][20][21]
Protocol (Potentiometric Titration):
-
System Calibration: The pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[19]
-
Sample Preparation: A solution of the compound is prepared at a known concentration (e.g., 1 mM) in water or a water/co-solvent mixture if solubility is low.[19][22] The ionic strength is kept constant with an electrolyte like KCl.[19]
-
Titration: The solution is placed in a vessel with the pH electrode and stirred. To determine a basic pKa, the solution is first acidified (e.g., to pH 2 with HCl) and then titrated by adding small, precise volumes of a standardized base (e.g., 0.1 M NaOH).[19] To determine an acidic pKa, the process is reversed.
-
Data Acquisition: The pH is recorded after each addition of titrant.
-
Analysis: The pKa is determined from the resulting titration curve. It corresponds to the pH at the half-equivalence point, which is found at the inflection point of the curve.[20]
Causality Insight: The 1,2,3-triazole ring contains nitrogen atoms that can be protonated (acting as a base) and, in the unsubstituted form, an N-H proton that can be lost (acting as an acid).[5] The pKa values dictate the ratio of ionized to non-ionized species at physiological pH (~7.4), which directly impacts how the molecule interacts with biological membranes and protein targets.
Determination of Thermal Stability
Thermogravimetric Analysis (TGA) is used to measure the thermal stability of a material by monitoring its mass as a function of temperature.[23][24]
Protocol (Thermogravimetric Analysis):
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed into a TGA crucible (e.g., alumina).[25]
-
Instrument Setup: The crucible is placed on a highly sensitive microbalance within the TGA furnace. The desired atmosphere (e.g., inert nitrogen or oxidative air) is set at a constant flow rate.[26]
-
Heating Program: A temperature program is initiated. For decomposition studies, this is typically a linear heating ramp (e.g., 10 °C/min) to a high temperature (e.g., 500-900 °C).[10][27]
-
Data Acquisition: The instrument continuously records the sample's mass and temperature.
-
Analysis: The data is plotted as percent weight loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.[23]
Causality Insight: TGA reveals the temperature at which a compound begins to chemically break down. For this compound, the high stability of the aromatic rings means decomposition occurs at elevated temperatures.[7][8] This is a critical parameter for materials science applications and for determining the shelf-life and processing conditions for pharmaceutical formulations.
Computational Insights
In modern research, experimental work is frequently complemented by computational chemistry. Methods like Density Functional Theory (DFT) can be used to predict molecular geometries, electronic properties, and spectroscopic data.[13] Furthermore, quantitative structure-property relationship (QSPR) models are employed to calculate values like pKa and logP, which can guide synthetic efforts by prioritizing compounds with desirable characteristics before they are even made.[28][29][30]
Conclusion
This compound is a molecule of significant academic and industrial importance, defined by a robust set of physicochemical properties. Its notable thermal stability, moderate lipophilicity, and well-defined spectroscopic characteristics make it a versatile and predictable building block. For researchers in drug discovery and materials science, a thorough understanding of these properties—and the experimental methodologies used to determine them—is the foundation for rational design and successful application. This guide serves as a technical resource to bridge the gap between theoretical knowledge and practical implementation, empowering scientists to fully leverage the potential of this valuable chemical scaffold.
References
- 1. scielo.br [scielo.br]
- 2. acs.org [acs.org]
- 3. 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C8H7N3 | CID 270009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 1H-1,2,3-Triazole, 4-phenyl- (CAS 1680-44-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Study of thermal decomposition mechanisms and absorption cross section of nitro-rich phenyl- and bis-series 1,2,3-triazoles [opg.optica.org]
- 8. OPG [opg.optica.org]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound-4-carbaldehyde | 34296-51-0 | Benchchem [benchchem.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. researchgate.net [researchgate.net]
- 17. LogP / LogD shake-flask method [protocols.io]
- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 22. rsc.org [rsc.org]
- 23. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. epfl.ch [epfl.ch]
- 26. scribd.com [scribd.com]
- 27. betterceramic.com [betterceramic.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
An In-depth Technical Guide to 1-phenyl-1H-1,2,3-triazole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-phenyl-1H-1,2,3-triazole, a key heterocyclic scaffold in modern medicinal chemistry. We will delve into its fundamental properties, synthesis methodologies with a focus on the revolutionary "click chemistry," and its burgeoning applications in the development of novel therapeutics. This document is intended to serve as a valuable resource, synthesizing technical data with practical insights for professionals in the field.
Core Compound Identification and Physicochemical Properties
This compound is an aromatic heterocyclic compound featuring a five-membered ring of two carbon and three nitrogen atoms, with a phenyl group attached to one of the nitrogen atoms. Its structural stability and unique electronic properties make it a valuable building block in organic synthesis.
A summary of its key identifiers and computed properties is presented below:
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1453-81-2 | PubChem[1] |
| Molecular Formula | C₈H₇N₃ | PubChem[1] |
| Molecular Weight | 145.16 g/mol | PubChem[1][2] |
| Monoisotopic Mass | 145.063997236 Da | PubChem[1][2] |
The 1,2,3-triazole ring is characterized by significant stability due to its aromatic nature, with six delocalized pi electrons.[3] This stability extends to resistance against hydrolysis, oxidation, and reduction, making it a reliable component in complex molecular architectures.[3]
Synthesis of this compound: The Power of "Click Chemistry"
The synthesis of 1,2,3-triazoles has been revolutionized by the advent of the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne.[4] While the thermal reaction often leads to a mixture of regioisomers (1,4- and 1,5-disubstituted), the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provides remarkable regioselectivity, almost exclusively yielding the 1,4-disubstituted product.[4][5] This reaction is the cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless, which emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[6]
The CuAAC reaction to form this compound (specifically, a 1,4-disubstituted derivative) involves the reaction of phenylazide with a terminal alkyne in the presence of a copper(I) catalyst.
Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following diagram illustrates the general workflow for the synthesis of a 1,4-disubstituted-1-phenyl-1H-1,2,3-triazole via CuAAC.
Caption: General workflow for the CuAAC synthesis of 1-phenyl-1,2,3-triazoles.
Detailed Protocol:
A general procedure for the CuAAC involves dissolving the phenyl azide and the terminal alkyne in a suitable solvent system, often a mixture of t-butanol and water.[7] A copper(I) source, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, is then added.[8] The reaction is often carried out at room temperature and stirred for a period ranging from a few hours to a day.[9] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product is typically isolated through extraction and purified by column chromatography or recrystallization.
The robustness of this methodology allows for its application in a wide range of contexts, including in aqueous media, and it tolerates a broad spectrum of functional groups, making it ideal for the synthesis of diverse molecular libraries for drug screening.[3][10]
Applications in Drug Development and Medicinal Chemistry
The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry due to its unique combination of properties.[11] It is often employed as a bioisostere for the amide bond, mimicking its size and polarity while offering superior metabolic stability due to its resistance to enzymatic cleavage.[3][12] The triazole ring can also participate in hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at biological targets.[13]
Derivatives of this compound have been investigated for a wide array of therapeutic applications:
-
Anticancer Activity: Numerous studies have reported the synthesis of 1,2,3-triazole derivatives with significant cytotoxic activity against various cancer cell lines.[14][15] For instance, certain this compound-containing compounds have demonstrated potent antiproliferative effects on breast cancer cells.[15] The mechanism of action can vary, with some compounds inducing cell cycle arrest and apoptosis.[12]
-
Anti-inflammatory Agents: Phenyl-1H-1,2,3-triazole analogs have been synthesized and evaluated as non-steroidal anti-inflammatory drugs (NSAIDs).[16] In preclinical models, some of these compounds have shown more potent anti-inflammatory effects than the reference drug diclofenac.[16][17]
-
Enzyme Inhibition: The this compound scaffold has been incorporated into molecules designed to inhibit specific enzymes. Examples include inhibitors of carbonic anhydrase, which are targets for diuretics and antiglaucoma agents, and α-glycosidase inhibitors, which have potential for the management of type 2 diabetes.[7][9][18]
-
Antimicrobial and Antiviral Activity: The triazole core is a well-established pharmacophore in antimicrobial and antiviral drug discovery.[14][15] Research continues to explore novel this compound derivatives for their potential to combat infectious diseases.
The "click chemistry" approach greatly facilitates the generation of large libraries of these derivatives, enabling high-throughput screening to identify lead compounds for various therapeutic targets.[11]
Conclusion
This compound is a molecule of significant interest in contemporary chemical and pharmaceutical research. Its robust physicochemical properties and, most notably, its straightforward and highly efficient synthesis via copper-catalyzed azide-alkyne cycloaddition have positioned it as a cornerstone of "click chemistry." For researchers and drug development professionals, the this compound scaffold offers a versatile and reliable platform for the design and synthesis of novel therapeutic agents with a broad spectrum of potential biological activities. The continued exploration of this privileged structure is expected to yield new and improved treatments for a range of human diseases.
References
- 1. This compound | C8H7N3 | CID 270009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-phenyl-1H-1,2,4-triazole | C8H7N3 | CID 83432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound-4-carbaldehyde | 34296-51-0 | Benchchem [benchchem.com]
- 4. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 10. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04727F [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of phenyl-1H-1,2,3-triazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Pharmacological Versatility of 1-Phenyl-1H-1,2,3-Triazole Derivatives: A Technical Guide for Drug Discovery
Abstract
The 1-phenyl-1H-1,2,3-triazole scaffold has emerged as a "privileged structure" in medicinal chemistry, conferring a remarkable spectrum of biological activities upon its derivatives. This guide provides an in-depth technical exploration of these activities, designed for researchers, scientists, and drug development professionals. We will delve into the key therapeutic areas where these compounds show promise—including anti-inflammatory, anticancer, antiviral, and antimicrobial applications. This document moves beyond a simple recitation of facts to explain the causality behind experimental designs, elucidate mechanisms of action through signaling pathways, and provide detailed, field-proven protocols for evaluating biological efficacy. Our focus remains on the scientific integrity and logical coherence required for advancing novel chemical entities from the bench to potential clinical significance.
The Rise of the 1-Phenyl-1,2,3-Triazole Core in Medicinal Chemistry
The 1,2,3-triazole ring, particularly when synthesized via the robust and versatile Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," serves as an exceptional molecular scaffold.[1] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for amide bonds make it a highly attractive component in drug design.[2][3] The addition of a phenyl group at the N-1 position introduces a critical element for tuning the molecule's steric and electronic properties through substitution, profoundly influencing its interaction with biological targets. This guide will explore the downstream biological consequences of these molecular interactions.
Anti-Inflammatory Activity: Targeting the Cyclooxygenase Pathway
Chronic inflammation is a key pathological driver in numerous diseases. This compound derivatives have demonstrated significant potential as non-steroidal anti-inflammatory drugs (NSAIDs), primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[4][5]
Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism for the anti-inflammatory effect of these triazole derivatives is the inhibition of the COX-2 enzyme.[5] COX-2 is an inducible enzyme responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain and inflammation.[6] Unlike the constitutively expressed COX-1 enzyme, which plays a role in gastric protection and platelet aggregation, COX-2 is upregulated at sites of inflammation by stimuli such as tumor necrosis factor-alpha (TNF-α).[4] By selectively inhibiting COX-2, these compounds can reduce the production of inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[4] Certain derivatives have also been shown to modulate the levels of pro-inflammatory cytokines, such as TNF-α and Interleukin-6 (IL-6), and increase anti-inflammatory cytokines like IL-4, suggesting a broader immunomodulatory role.[5][6]
Structure-Activity Relationship (SAR) Insights
-
Substitution on the Phenyl Ring: The nature and position of substituents on the 1-phenyl ring are critical. Electron-withdrawing groups can influence the electronic distribution of the triazole ring, potentially enhancing binding to the active site of COX-2.
-
Substitution at the 4-position of Triazole: The moiety at the C-4 position of the triazole ring often dictates the potency and selectivity. Bulky aromatic groups can form favorable interactions within the hydrophobic channel of the COX-2 active site.
Quantitative Data Summary
| Compound ID | Description | In Vivo Model | Inhibition (%) | Reference |
| 2a | This compound analog | Xylene-induced ear edema (25 mg/kg) | > Diclofenac | [4] |
| 2b | This compound analog | Xylene-induced ear edema (25 mg/kg) | > Diclofenac | [4] |
| 2c | This compound analog | Xylene-induced ear edema (25 mg/kg) | > Diclofenac | [4] |
| Compound 5 | 1,4-disubstituted 1H-1,2,3-triazole | Carrageenan-induced paw edema (100 mg/kg) | 77.4% | [5][6] |
Experimental Protocol: Xylene-Induced Ear Edema in Mice
This protocol is a standard and rapid in vivo screening method to evaluate the acute anti-inflammatory potential of a test compound. The choice of xylene as an irritant is due to its ability to induce a rapid and quantifiable edematous response mediated by prostaglandins and other inflammatory mediators.
-
Animal Acclimatization: House male ICR or Swiss albino mice (20-25 g) for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping and Dosing: Randomly divide mice into groups (n=5-6):
-
Negative Control: Vehicle (e.g., 1% Tween 80 in saline).
-
Positive Control: Reference drug (e.g., Diclofenac sodium, 25 mg/kg).
-
Test Groups: 1-phenyl-1,2,3-triazole derivative at various doses (e.g., 25, 50, 100 mg/kg).
-
-
Compound Administration: Administer the vehicle, reference, or test compounds orally (p.o.) via gavage.
-
Induction of Inflammation: One hour after compound administration, apply 20 µL of xylene to the inner and outer surfaces of the right ear of each mouse. The left ear remains untreated as an internal control.
-
Sample Collection: After 15-60 minutes (typically 30 min) of xylene application, humanely euthanize the mice by cervical dislocation.
-
Measurement: Using a 6-7 mm biopsy punch, remove circular sections from both the right (treated) and left (untreated) ears and weigh them immediately.
-
Calculation: The extent of edema is calculated as the weight difference between the right and left ear punches. The percentage inhibition of inflammation is calculated using the formula:
-
% Inhibition = [(Wc - Wt) / Wc] * 100
-
Where Wc is the average edema weight of the control group and Wt is the average edema weight of the treated group.
-
Anticancer Activity: Disrupting Proliferation and Survival Pathways
The 1,2,3-triazole scaffold is a cornerstone in the development of novel anticancer agents.[2] Derivatives featuring the this compound core have shown potent activity against a range of cancer cell lines by targeting multiple oncogenic pathways.[2][7]
Mechanism of Action: Multi-Targeted Kinase Inhibition and Apoptosis Induction
The anticancer effects of these compounds are often multifactorial, stemming from their ability to inhibit key signaling proteins that drive cancer cell proliferation and survival.
-
Kinase Inhibition: Many derivatives function as ATP-competitive inhibitors of protein kinases. Specific targets identified include Src kinase , a non-receptor tyrosine kinase involved in cell motility and proliferation, and cyclin-dependent kinases like CDK2 , which are crucial for cell cycle progression.[7][8] Some hybrids have also shown inhibitory activity against receptor tyrosine kinases like EGFR , FLT4 (VEGFR3) , and PDGFRA .[7][9]
-
PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, survival, and metabolism, and its hyperactivation is common in cancer. Certain 1,2,3-triazole chalcone hybrids have been specifically designed to inhibit PI3K and mTOR kinases, leading to the suppression of this pro-survival signaling cascade.[10]
-
Induction of Apoptosis and Cell Cycle Arrest: By inhibiting these critical pathways, 1-phenyl-1,2,3-triazole derivatives can trigger programmed cell death (apoptosis) and halt the cell cycle, often at the G2/M or G0/G1 phase, preventing cancer cells from dividing.[2][10]
Quantitative Data Summary
| Compound Class | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |
| Naphthoquinone-Triazole Hybrid 4a | EBC-1 (Lung) | 1.8 | CDK2, FLT4, PDGFRA | [7] |
| Naphthoquinone-Triazole Hybrid 4i | Mia-Paca-2 (Pancreatic) | 0.3 | CDK2, FLT4, PDGFRA | [7] |
| Triazole-Chalcone Hybrid 4e | Saos-2 (Osteosarcoma) | ~0.1 (equiv. to control) | PI3K/mTOR | [10] |
| Erlotinib-Triazole Hybrid e15 | A549 (Lung) | 0.02 | EGFR | [9] |
| Pyrazolopyrimidine-Triazole Conjugate | HT-29 (Colon) | 73% inhibition @ 50µM | Src Kinase | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Its selection is based on its reliability, high-throughput compatibility, and the principle that only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1-phenyl-1,2,3-triazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours under the same conditions. During this time, viable cells will convert MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Antifungal Activity: Disrupting Fungal Cell Membrane Integrity
The azole class of drugs, which includes 1,2,4-triazoles like fluconazole, is a mainstay of antifungal therapy. Emerging research shows that 1,2,3-triazole derivatives also possess potent antifungal properties, primarily by targeting the ergosterol biosynthesis pathway, which is unique to fungi.[11][12]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Ergosterol is the primary sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The antifungal mechanism of triazole derivatives involves the inhibition of a key enzyme in this pathway: lanosterol 14α-demethylase (CYP51) .[11][13] This enzyme is a cytochrome P450-dependent enzyme responsible for the C14-demethylation of lanosterol. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which disrupt the membrane structure, increase permeability, and ultimately inhibit fungal growth.[11][14]
Experimental Protocol: Broth Microdilution for Antifungal Susceptibility (CLSI M27)
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. It provides a quantitative measure of the compound's potency.
-
Medium Preparation: Prepare RPMI-1640 medium buffered with MOPS to a pH of 7.0.
-
Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar for 24-48 hours. Prepare a suspension of the culture in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in RPMI medium to achieve a range of final concentrations. Include a drug-free well for a growth control and an un-inoculated well for a sterility control.
-
Inoculation: Add the standardized fungal inoculum to each well, except the sterility control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition (typically ≥50% for azoles) of growth compared to the drug-free control well. This can be assessed visually or by using a spectrophotometric plate reader.
Conclusion and Future Directions
The this compound scaffold is a testament to the power of privileged structures in modern drug discovery. Its synthetic accessibility via click chemistry, coupled with its metabolic stability and versatile biological activity, ensures its continued prominence. The derivatives discussed herein demonstrate potent and often selective activities across a wide range of therapeutic targets, from inflammatory enzymes and oncogenic kinases to essential pathways in pathogenic microbes.
The future of this chemical class lies in the rational design of next-generation hybrids and conjugates. By linking the 1-phenyl-1,2,3-triazole core to other known pharmacophores, researchers can develop multi-targeted agents with potentially synergistic effects and improved resistance profiles. Further elucidation of their precise molecular interactions and off-target effects will be crucial for translating these promising laboratory findings into clinically effective therapeutics.
References
- 1. Synthesis of 1-aryl 4-phenyl 123-triazols and Investigating Anti-Fungal and Anti-Bacterial Activity in In Vitro Conditions - Medical Science Journal of Islamic Azad Univesity - Tehran Medical Branch - فصلنامه علوم پزشکی دانشگاه آزاد اسلامی واحد پزشکی تهران [tmuj.iautmu.ac.ir]
- 2. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 4. Synthesis and biological evaluation of phenyl-1H-1,2,3-triazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. portfolio.afu.uz [portfolio.afu.uz]
- 7. Design, synthesis and pharmacological evaluation of 1,4-naphthoquinone- 1,2,3-triazole hybrids as new anticancer agents with multi-kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 9. Frontiers | Discovery of a Series of 1,2,3-Triazole-Containing Erlotinib Derivatives With Potent Anti-Tumor Activities Against Non-Small Cell Lung Cancer [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Triazole Derivatives Target 14α-Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-phenyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data of 1-phenyl-1H-1,2,3-triazole, a key heterocyclic scaffold in medicinal chemistry and materials science. Understanding the distinct spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral features, grounded in established scientific principles.
Molecular Structure and Spectroscopic Overview
This compound possesses a molecular formula of C₈H₇N₃ and a molecular weight of 145.16 g/mol .[1] Its structure, featuring a phenyl ring attached to a 1,2,3-triazole ring, gives rise to a unique set of signals across various spectroscopic techniques. This guide will dissect the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, providing both experimental details and in-depth interpretation.
graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext];
edge [style=invis];
// Define nodes for atoms
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
N1 [label="N"];
C7 [label="C"];
C8 [label="C"];
N2 [label="N"];
N3 [label="N"];
H1 [label="H"];
H2 [label="H"];
H3 [label="H"];
H4 [label="H"];
H5 [label="H"];
H7 [label="H"];
H8 [label="H"];
// Phenyl Ring
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
C1 -- N1;
// Triazole Ring
N1 -- C7;
C7 -- C8;
C8 -- N2;
N2 -- N3;
N3 -- N1;
// Hydrogens
C2 -- H1;
C3 -- H2;
C4 -- H3;
C5 -- H4;
C6 -- H5;
C7 -- H7;
C8 -- H8;
}
Figure 2: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.
Predicted IR Data and Interpretation:
Wavenumber (cm⁻¹) Vibration Functional Group 3100 - 3000 C-H stretch Aromatic (Phenyl and Triazole) 1600 - 1450 C=C stretch Aromatic (Phenyl Ring) 1490 - 1400 N=N stretch Triazole Ring 1250 - 1000 C-N stretch Phenyl-N and in-ring C-N 900 - 675 C-H bend (out-of-plane) Aromatic (Phenyl Ring)
Interpretation:
-
The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ is a clear indication of the phenyl and triazole rings.
-
The characteristic C=C stretching vibrations of the phenyl ring will appear in the 1600-1450 cm⁻¹ region.
-
The N=N stretching of the triazole ring is expected to be in the 1490-1400 cm⁻¹ range.
-
The C-N stretching vibrations will be present in the fingerprint region.
-
The out-of-plane C-H bending vibrations of the monosubstituted phenyl ring will give rise to strong absorptions in the 900-675 cm⁻¹ region.
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Experimental Mass Spectrometry Data:
The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 145, corresponding to its molecular weight.
Interpretation of Fragmentation Pattern:
The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways:
-
Loss of N₂: A characteristic fragmentation of triazoles is the loss of a molecule of nitrogen (N₂), which has a mass of 28 amu. This would result in a fragment ion at m/z 117.
-
Formation of Phenyl Cation: Cleavage of the N-phenyl bond can lead to the formation of a stable phenyl cation (C₆H₅⁺) at m/z 77.
-
Formation of Triazole Radical Cation: Cleavage can also result in the formation of the 1H-1,2,3-triazole radical cation at m/z 68.
```dot
digraph "Fragmentation_Pathway" {
rankdir=LR;
node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#EA4335"];
M [label="[C8H7N3]+•\n(m/z 145)"];
F1 [label="[C8H7N]+•\n(m/z 117)"];
F2 [label="[C6H5]+\n(m/z 77)"];
F3 [label="[C2H2N3]+\n(m/z 68)"];
M -> F1 [label="- N2"];
M -> F2 [label="- C2H2N3•"];
M -> F3 [label="- C6H5•"];
}
References
Introduction: The Ascendancy of a Privileged Heterocycle
An In-Depth Technical Guide to the Discovery, Synthesis, and Applications of the 1-Phenyl-1H-1,2,3-Triazole Scaffold
The 1,2,3-triazole ring, a five-membered heterocycle featuring three adjacent nitrogen atoms, has cemented its status as a "privileged" structural motif in modern chemistry.[1][2] Its remarkable combination of aromaticity, chemical stability, and capacity for hydrogen bonding and dipole-dipole interactions makes it an exceptionally versatile building block.[1] The this compound core, in particular, is a recurring feature in a multitude of compounds across medicinal chemistry, materials science, and chemical biology.[2][3] This guide offers a comprehensive exploration of its journey from a historical curiosity to a cornerstone of contemporary chemical synthesis, with a focus on the evolution of synthetic methodologies that have enabled its widespread use.
Part 1: Foundational Discoveries and the Pre-Catalytic Era
The story of the 1,2,3-triazole begins in the late 19th century, with early syntheses often characterized by harsh reaction conditions, low yields, and a notable lack of regiochemical control.[1] The most significant breakthrough in this era was the development of the 1,3-dipolar cycloaddition between an organic azide and an alkyne, a reaction class extensively investigated by Rolf Huisgen in the mid-20th century.[4][5]
The Huisgen 1,3-Dipolar Cycloaddition
The thermal Huisgen cycloaddition is the foundational reaction for forming the 1,2,3-triazole ring.[5] When an unsymmetrical alkyne is used, such as phenylacetylene reacting with phenyl azide, the reaction typically requires prolonged heating and produces a mixture of the 1,4-disubstituted and 1,5-disubstituted regioisomers.[6] This lack of selectivity, coupled with the high activation energy required, limited its practical application for decades.[6][7]
A typical thermal synthesis involves heating the reactants in a suitable solvent. For instance, refluxing phenyl azide and phenylacetylene in water can produce 1,4-diphenyl-1,2,3-triazole, though often as part of an isomeric mixture.[8]
Caption: Thermal Huisgen cycloaddition yielding a mixture of regioisomers.
Part 2: The "Click Chemistry" Revolution: Catalytic Regiocontrol
The landscape of triazole synthesis was irrevocably altered in 2002 with the concurrent and independent reports from the laboratories of Morten Meldal and K. Barry Sharpless, which introduced the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6][9] This reaction became the archetypal example of "click chemistry," a concept defined by Sharpless that emphasizes reactions with high yields, stereospecificity, and simple, benign reaction conditions.[5][7] This innovation was complemented by the later development of Ruthenium-catalyzed methods, providing access to the alternative regioisomer.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction transformed the Huisgen cycloaddition into a highly reliable and regioselective process. By introducing a copper(I) catalyst, the reaction between a terminal alkyne and an azide proceeds rapidly at room temperature to exclusively yield the 1,4-disubstituted 1,2,3-triazole.[6][]
Causality of Experimental Choice: The choice of a copper(I) source is critical. While Cu(I) salts can be used directly, they are prone to oxidation. Therefore, a common and more robust strategy involves using a Cu(II) salt, such as CuSO₄·5H₂O, in the presence of a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[9] The catalyst's role is to form a copper-acetylide intermediate, which then reacts with the azide in a stepwise manner, ensuring the formation of only the 1,4-isomer.[6][11] This atom-economical reaction is often performed in aqueous solvent systems, aligning with the principles of green chemistry.[4][12]
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: Synthesis of 1,4-Diphenyl-1H-1,2,3-triazole via CuAAC [8][13]
-
Reactant Preparation: In a round-bottom flask, dissolve phenyl azide (1.0 mmol, 1.0 eq) and phenylacetylene (1.0 mmol, 1.0 eq) in a 1:1 mixture of t-BuOH and H₂O (10 mL).
-
Catalyst Addition: To the stirred solution, add sodium ascorbate (0.1 mmol, 0.1 eq) followed by a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 0.05 eq) in a minimal amount of water.
-
Reaction: Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Work-up and Isolation: Upon completion, dilute the reaction mixture with water. The precipitated product is collected by vacuum filtration, washed with cold water, and then a cold non-polar solvent like hexane to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol) to yield the pure 1,4-diphenyl-1H-1,2,3-triazole as a white solid.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The development of ruthenium-based catalysts provided a powerful synthetic tool to access the complementary 1,5-disubstituted 1,2,3-triazoles.[14] Unlike the copper-catalyzed variant, the RuAAC reaction proceeds through a different mechanistic pathway and is highly regioselective for the 1,5-isomer.[15][16]
Causality of Experimental Choice: The most effective catalysts are typically pentamethylcyclopentadienyl ruthenium(II) complexes, such as [CpRuCl]₄ or CpRuCl(PPh₃)₂.[16][17] The reaction mechanism is believed to involve the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate.[15][16] The regioselectivity is dictated by the initial bond formation between the terminal, electrophilic nitrogen of the azide and the more electronegative carbon of the alkyne.[16] Subsequent reductive elimination yields the 1,5-triazole product and regenerates the active catalyst. This method is particularly valuable as it can also accommodate internal alkynes, leading to fully substituted triazoles.[15]
Caption: Catalytic cycle of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Experimental Protocol: Synthesis of 1,5-Diphenyl-1H-1,2,3-triazole via RuAAC [14][17]
-
Inert Atmosphere: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the ruthenium catalyst, such as Cp*RuCl(PPh₃)₂ (0.02 mmol, 2 mol%).
-
Reactant Addition: Add a non-protic solvent such as toluene or THF (5 mL), followed by phenyl azide (1.0 mmol, 1.0 eq) and phenylacetylene (1.2 mmol, 1.2 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir. Monitor the reaction's progress by TLC or GC-MS. The reaction typically requires several hours for completion.
-
Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the pure 1,5-diphenyl-1H-1,2,3-triazole.
Part 3: Data Summary and Applications
Comparative Analysis of Synthetic Methodologies
| Feature | Thermal Huisgen Cycloaddition | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Catalyst | None | Cu(I) source (e.g., CuSO₄/NaAsc) | Ru(II) complex (e.g., Cp*RuCl(PPh₃)₂) |
| Regioselectivity | Mixture of 1,4 and 1,5 isomers | Exclusively 1,4-isomer | Exclusively 1,5-isomer |
| Reaction Conditions | High temperature (80-150 °C) | Room temperature | Elevated temperature (60-110 °C) |
| Typical Solvents | Various (e.g., Toluene, H₂O) | Aqueous mixtures, THF, DCM | Non-protic (e.g., Toluene, THF, DMF) |
| Alkyne Scope | Terminal and Internal | Terminal only | Terminal and Internal |
| References | [5][6] | [6][7][] | [14][15][16] |
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇N₃ |
| Molecular Weight | 145.16 g/mol [18] |
| Appearance | White to off-white solid |
| Melting Point | 53-57 °C |
| ¹H NMR (CDCl₃, δ) | ~8.13 (s, 1H), 7.85 (d, 2H), 7.72 (d, 2H), 7.19-7.50 (m, 3H)[8] |
| ¹³C NMR (CDCl₃, δ) | ~134.5, 130.0, 129.8, 128.9, 120.8, 120.6 |
Note: NMR shifts are approximate and can vary based on solvent and instrument.
Significance and Applications
The 1-phenyl-1,2,3-triazole scaffold is a cornerstone in drug discovery and materials science.
-
Medicinal Chemistry: The triazole ring is considered a bioisostere of the amide bond, offering improved stability and metabolic resistance.[13] Compounds incorporating this moiety have demonstrated a vast range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][19] For example, this compound derivatives have been investigated as potential inhibitors of α-glycosidases for diabetes treatment and as cytotoxic agents against breast cancer cell lines.[3][20]
-
Materials Science: The rigidity and polarity of the triazole ring make it an excellent linker unit in the synthesis of polymers and dendrimers.[4] Its coordinating ability also allows for the construction of novel ligands for catalysis and functional materials.
Conclusion
The journey of this compound from its initial discovery to its current prominence is a testament to the power of synthetic innovation. The development of the Huisgen 1,3-dipolar cycloaddition laid the groundwork, but it was the advent of highly regioselective catalytic methods—namely the copper-catalyzed and ruthenium-catalyzed azide-alkyne cycloadditions—that truly unlocked the potential of this heterocyclic core. These "click" reactions have provided researchers with unparalleled control over molecular assembly, transforming the 1-phenyl-1,2,3-triazole scaffold from a synthetic challenge into an indispensable tool for advancing science and technology.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04727F [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 16. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. This compound | C8H7N3 | CID 270009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 20. researchgate.net [researchgate.net]
The Enduring Significance of the 1-Phenyl-1H-1,2,3-Triazole Scaffold: A Technical Guide for Drug Discovery
Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry
The 1-phenyl-1H-1,2,3-triazole core is a cornerstone of modern medicinal chemistry, transitioning from a chemical curiosity to a validated pharmacophore present in a multitude of bioactive molecules.[1][2][3] Its prevalence stems from a unique combination of synthetic accessibility, physicochemical robustness, and the ability to engage in meaningful interactions with biological targets. This guide provides an in-depth exploration of the this compound moiety, offering researchers, scientists, and drug development professionals a comprehensive resource on its synthesis, key properties, and extensive applications in the quest for novel therapeutics. The inherent stability of the 1,2,3-triazole ring, its capacity for hydrogen bonding and dipole interactions, and its role as a rigid linker have solidified its status as a "privileged" structural motif in drug design.[3][4][5]
Core Synthesis: The Power of "Click" Chemistry
The widespread adoption of the this compound scaffold is inextricably linked to the advent of "click chemistry," a concept introduced by K. Barry Sharpless.[4][6] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands as the premier example of a click reaction, offering a highly reliable, specific, and biocompatible method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[3][4][7]
The Huisgen 1,3-Dipolar Cycloaddition: The Foundation
The fundamental reaction for the formation of the 1,2,3-triazole ring is the Huisgen 1,3-dipolar cycloaddition, a thermal reaction between an azide and an alkyne.[7][8] However, this thermal process often requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers, limiting its synthetic utility.[7][8]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Paradigm Shift
The introduction of a copper(I) catalyst revolutionized the synthesis of 1,2,3-triazoles, rendering the reaction highly regioselective for the 1,4-isomer, proceeding under mild conditions, and exhibiting remarkable functional group tolerance.[4][7][9]
Causality Behind Experimental Choices: The choice of a copper(I) catalyst is critical for the reaction's success. Copper(I) coordinates with the terminal alkyne, lowering the activation energy of the cycloaddition and directing the regioselectivity. The in situ reduction of a copper(II) salt (e.g., CuSO₄·5H₂O) by a reducing agent like sodium ascorbate is a common and convenient method for generating the active Cu(I) species, avoiding the need to handle potentially unstable Cu(I) salts.[8][9] The choice of solvent is also crucial; polar solvents like t-BuOH/H₂O, DMSO, or DMF are often employed to ensure the solubility of the reactants and the catalyst system.[10]
Experimental Protocol: Synthesis of 1,4-diphenyl-1H-1,2,3-triazole
This protocol provides a detailed, step-by-step methodology for the synthesis of 1,4-diphenyl-1H-1,2,3-triazole, a representative example of the CuAAC reaction.
Materials:
-
Phenylacetylene
-
Phenyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenylacetylene (1.0 mmol, 1.0 eq) and phenyl azide (1.0 mmol, 1.0 eq) in a 1:1 mixture of t-BuOH and water (10 mL).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq) in water (1 mL). In another vial, prepare a solution of CuSO₄·5H₂O (0.1 mmol, 0.1 eq) in water (1 mL).
-
Reaction Initiation: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. The reaction mixture will typically change color, indicating the formation of the active copper(I) species.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexane/ethyl acetate). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, add water (20 mL) and extract the product with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford the pure 1,4-diphenyl-1H-1,2,3-triazole.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualization of the CuAAC Workflow
Caption: Workflow for the CuAAC synthesis of 1,4-diphenyl-1H-1,2,3-triazole.
Physicochemical and Biological Properties
The this compound scaffold imparts favorable physicochemical properties to molecules, including chemical stability, a significant dipole moment, and the ability to act as both a hydrogen bond donor and acceptor.[11] These characteristics contribute to improved pharmacokinetic profiles and enhanced target engagement.
Quantitative Data Summary
| Compound ID | Structure | Melting Point (°C) | Biological Activity | IC₅₀ (µM) | Reference |
| 1 | 4-Phenyl-1-(p-tolyl)-1H-1,2,3-triazole | 172-174 | Anticancer (A-549) | 21.25 | [12] |
| 2 | 1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazole | 171-173 | Anticancer (A-549) | >100 | [12] |
| 6a | N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide | 214–216 | Carbonic Anhydrase II Inhibitor | 6.5 (Kᵢ) | [10] |
| 6i | 4-Chloro-N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide | 199–201 | Carbonic Anhydrase II Inhibitor | 9.8 (Kᵢ) | [10] |
| 6a-9 | Phenylalanine derivative of 4-phenyl-1H-1,2,3-triazole | N/A | Anti-HIV-1 | 3.13 | [13] |
Note: This table presents a selection of data from the literature to illustrate the range of activities. N/A indicates data not available in the cited source.
Applications in Drug Development: A Scaffold of Versatility
The this compound moiety is a versatile building block in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities.[14][15][16]
Anticancer Agents
Numerous 1,2,3-triazole derivatives have demonstrated potent anti-proliferative effects against various cancer cell lines.[6][12] The triazole ring can act as a linker to connect different pharmacophores or can itself interact with the target protein. For instance, chalcone-based 1,2,3-triazoles have shown significant cytotoxicity, outperforming established anticancer agents in some cases.[6]
Carbonic Anhydrase Inhibitors
The 1-phenyl-1,2,3-triazole scaffold has been successfully incorporated into the design of potent carbonic anhydrase (CA) inhibitors.[10][17] These enzymes are implicated in various physiological and pathological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain types of cancer. The triazole moiety can be appended to a sulfonamide group, a known zinc-binding function in CA inhibitors, to explore the inhibitor binding site and enhance potency and selectivity.[10]
Antiviral Agents
Derivatives of 4-phenyl-1H-1,2,3-triazole have emerged as promising inhibitors of the HIV-1 capsid (CA) protein.[13] The CA protein is a critical target for antiretroviral therapy as it is involved in multiple stages of the viral replication cycle.[13] The triazole-containing compounds have been shown to directly interact with the CA protein, disrupting its function and exhibiting potent antiviral activity.[13]
Anti-inflammatory Agents
The anti-inflammatory potential of this compound analogs has also been explored.[18] Some derivatives have demonstrated more potent effects than the reference drug diclofenac in preclinical models of inflammation.[18]
Visualization of this compound Applications
Caption: Diverse therapeutic applications of the this compound scaffold.
Conclusion and Future Perspectives
The this compound scaffold, propelled by the efficiency and versatility of click chemistry, has firmly established itself as a privileged structure in medicinal chemistry. Its favorable physicochemical properties and diverse biological activities continue to make it an attractive starting point for the design of novel therapeutics. Future research will likely focus on the development of more complex and diverse libraries of 1,2,3-triazole-containing compounds, leveraging combinatorial approaches and high-throughput screening to identify new lead molecules. Furthermore, a deeper understanding of the structure-activity relationships governing the interactions of these compounds with their biological targets will be crucial for the rational design of next-generation drugs with enhanced potency, selectivity, and safety profiles. The enduring legacy of the this compound moiety in drug discovery is a testament to the power of a simple, yet elegant, chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Click chemistry: 1,2,3-triazoles as pharmacophores. | Semantic Scholar [semanticscholar.org]
- 3. Click chemistry: 1,2,3-triazoles as pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. irjrr.com [irjrr.com]
- 6. Click chemistry and anticancer properties of 1,2,3- triazoles [wisdomlib.org]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. Versatile Synthetic Platform for 1,2,3-Triazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. Design, synthesis and structure-activity relationships of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
theoretical studies on 1-phenyl-1H-1,2,3-triazole structure
An In-Depth Technical Guide to the Theoretical and Structural Analysis of 1-Phenyl-1H-1,2,3-triazole
Introduction
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, serving as a critical pharmacophore in a vast array of therapeutic agents.[1][2] Its prevalence stems from its unique combination of chemical stability, metabolic resistance, and capacity for forming key intermolecular interactions such as hydrogen bonds and dipole-dipole interactions.[2][3] Among its numerous derivatives, this compound stands out as a fundamental scaffold for developing novel drugs. The facile and highly efficient synthesis of this class of compounds, primarily through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—a flagship "click chemistry" reaction—has made its derivatives readily accessible for high-throughput screening and drug discovery programs.[4][5]
This technical guide provides a comprehensive exploration of the theoretical and structural studies of this compound. As a Senior Application Scientist, the objective is not merely to present data but to elucidate the synergy between experimental characterization and computational analysis. We will delve into how theoretical methods, particularly Density Functional Theory (DFT), provide profound insights into the molecule's electronic structure, reactivity, and spectroscopic properties, which are often challenging to discern through experimental means alone. Furthermore, we will examine how these theoretical underpinnings are leveraged in rational drug design, specifically through molecular docking and quantitative structure-activity relationship (QSAR) studies, to predict and optimize the therapeutic potential of this compound derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal molecular structure.
Synthesis and Structural Elucidation
A robust understanding of a molecule's theoretical framework begins with its synthesis and empirical characterization. The methods used to create and confirm the structure of this compound provide the foundational data upon which computational models are built and validated.
Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most prevalent and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition, specifically the copper(I)-catalyzed variant known as CuAAC.[5][6] This "click" reaction is favored for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively producing the 1,4-isomer.[6][7] The reaction involves the cycloaddition of an azide (phenyl azide) with a terminal alkyne (phenylacetylene).
Experimental Protocol: General Synthesis of 1-(4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole [3][7]
-
Preparation of Azide Intermediate: 4-methoxyphenyl azide is synthesized from 4-methoxyaniline via a diazonium salt intermediate, which is then reacted with sodium azide.[7]
-
Setup of Cycloaddition Reaction: To a stirred aqueous solution of Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq.) and sodium ascorbate (0.1 eq.) in a tert-butanol:water (2:1) solvent mixture, add the terminal alkyne (e.g., phenylacetylene, 1.0 eq.). The sodium ascorbate serves to reduce Cu(II) to the catalytically active Cu(I) species in situ.
-
Addition of Reactants: Sequentially add the prepared 4-methoxyphenyl azide (1.0 eq.) to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the pure 1,4-disubstituted 1,2,3-triazole.
Caption: General workflow for the CuAAC synthesis of this compound.
Spectroscopic and Crystallographic Characterization
Once synthesized, the structure of this compound is unequivocally confirmed using a suite of analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data serve as the benchmark for theoretical calculations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the covalent framework. The proton spectrum typically shows a characteristic singlet for the C5-proton of the triazole ring, often found in the δ 8.0-8.7 ppm region.[3][8] The carbon spectrum provides signals for all unique carbon atoms, including those in the triazole ring.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups and characterize the vibrational modes of the molecule. Key stretches include C-H stretching of the aromatic rings, C=C aromatic stretching, and C-N and N=N stretching associated with the triazole ring.[1][3] These experimental spectra are crucial for validating the vibrational frequencies calculated by DFT.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio ([M+H]⁺).[8][9]
-
Single-Crystal X-ray Diffraction: This technique provides the definitive solid-state structure, yielding precise bond lengths, bond angles, and torsional angles.[10] This experimental geometric data is the "gold standard" for validating the accuracy of geometries optimized through computational methods like DFT.
| Technique | Observed Feature | Typical Value / Range | Reference |
| ¹H NMR | Triazole C5-H Proton (Singlet) | δ 8.19 - 8.70 ppm | [3][8] |
| Aromatic Protons (Multiplets) | δ 7.30 - 7.95 ppm | [3] | |
| ¹³C NMR | Triazole C5 Carbon | δ 120.17 - 121.71 ppm | [8][10] |
| Triazole C4 Carbon | δ 142.83 - 146.40 ppm | [8][10] | |
| FTIR (cm⁻¹) | Aromatic C-H Stretch | ~3119 cm⁻¹ | [3] |
| Aromatic C=C Stretch | ~1610 cm⁻¹ | [3] | |
| C-N Stretch | ~1232 - 1242 cm⁻¹ | [3] |
Table 1: Summary of characteristic spectroscopic data for this compound and its derivatives.
Theoretical and Computational Analysis
Theoretical calculations provide a lens to view the molecular world at a level of detail that experiments cannot always achieve. For this compound, these methods illuminate its electronic structure, stability, and reactivity.
Density Functional Theory (DFT) Studies
DFT has become the workhorse of computational chemistry for studying medium-to-large molecules due to its excellent balance of accuracy and computational cost.[11] Calculations are typically performed using a functional like B3LYP and a basis set such as 6-311++G(d,p), which has been shown to yield results in good agreement with experimental data for triazole systems.[12]
-
Geometry Optimization: The first step in any DFT study is to find the lowest energy structure of the molecule. The resulting optimized geometry can be compared with X-ray crystallography data to validate the computational method. Studies show that DFT-calculated bond lengths and angles for triazoles are in excellent agreement with experimental values.[10]
-
Vibrational Frequency Analysis: DFT can calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an FTIR spectrum. This allows for a definitive assignment of each experimental band to a specific molecular motion (e.g., stretching, bending).[12] This is particularly useful for complex molecules where spectral overlap can make assignments ambiguous. Researchers have used this method to identify "marker bands" characteristic of the triazole ring.[12]
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding a molecule's reactivity.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. DFT calculations are routinely used to determine these values and rationalize the reactivity of different triazole derivatives.[13]
-
Caption: Frontier Molecular Orbitals (HOMO/LUMO) and the energy gap.
-
Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the surface of a molecule. It uses a color scale to indicate charge distribution: red regions are electron-rich (negative potential, susceptible to electrophilic attack), while blue regions are electron-poor (positive potential, susceptible to nucleophilic attack).[11] For this compound, MEP maps typically show negative potential around the nitrogen atoms of the triazole ring, highlighting their role as hydrogen bond acceptors, a crucial feature for biological activity.
Application in Drug Design and Development
The true power of theoretical studies is realized when they are applied to solve practical problems, such as designing more effective drugs. The this compound scaffold is a frequent subject of such in silico drug design efforts.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a triazole derivative) when bound to a second (a receptor, typically a protein or enzyme).[7][14] This method is fundamental to structure-based drug design.
The process involves:
-
Preparation: Obtaining the 3D structures of the ligand (from DFT optimization) and the receptor (from a database like the Protein Data Bank).
-
Docking Simulation: Using software to systematically sample many possible conformations of the ligand within the active site of the receptor.
-
Scoring: Each conformation is assigned a "score" or "binding energy" that estimates the binding affinity. Lower binding energies typically indicate a more stable interaction.
-
Analysis: The best-scoring poses are analyzed to understand the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the ligand-receptor complex.[3]
Derivatives of this compound have been successfully docked into the active sites of numerous enzymes, including carbonic anhydrase, cyclooxygenase-2 (COX-2), and various kinases, to explain their inhibitory activity and guide the synthesis of more potent analogs.[8][14][15][16]
Caption: A simplified workflow for molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. In 3D-QSAR, descriptors related to the 3D structure of the molecules (e.g., steric and electrostatic fields) are used.[14][17] By building a QSAR model on a set of triazole derivatives with known activities, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. This approach significantly accelerates the drug discovery process by focusing resources on compounds with the highest predicted potency.[14]
Conclusion
The study of this compound is a prime example of the powerful synergy between modern synthetic chemistry, experimental spectroscopy, and theoretical computation. While synthesis via click chemistry provides access to a vast chemical space of derivatives, and spectroscopic methods confirm their identity, it is the theoretical analysis that provides the deepest insights into their intrinsic properties.
DFT calculations bridge the gap between static structure and dynamic behavior, elucidating the electronic features that govern reactivity and intermolecular interactions. This knowledge is not merely academic; it is directly translatable into the rational design of new therapeutic agents. By employing techniques like molecular docking and QSAR, which are built upon these theoretical foundations, scientists can move beyond trial-and-error and towards a more predictive and efficient paradigm of drug discovery. The this compound core, understood through this integrated theoretical and experimental lens, will undoubtedly continue to be a privileged scaffold in the development of next-generation medicines.
References
- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 2. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. unis.kafkas.edu.tr [unis.kafkas.edu.tr]
- 12. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of phenyl-1H-1,2,3-triazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacophore elucidation and molecular docking studies on 5-phenyl-1-(3-pyridyl)-1h-1,2,4-triazole-3-carboxylic acid derivatives as COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Computational evaluation of 1,2,3-triazole-based VEGFR-2 inhibitors: anti-angiogenesis potential and pharmacokinetic assessment | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 1-phenyl-1H-1,2,3-triazole in Common Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-phenyl-1H-1,2,3-triazole, a heterocyclic compound of significant interest in pharmaceutical and materials science. The document delves into the theoretical underpinnings of its solubility, drawing on its molecular structure and intermolecular force potential. While specific quantitative solubility data is not extensively available in public literature, this guide synthesizes established chemical principles and qualitative observations to provide researchers, scientists, and drug development professionals with a robust framework for its use. A detailed, best-practice experimental protocol for the quantitative determination of its solubility is also presented, empowering researchers to generate precise data for their specific applications.
Introduction to this compound
This compound is an aromatic heterocyclic compound featuring a five-membered triazole ring substituted with a phenyl group. The 1,2,3-triazole moiety is a prominent structural motif in medicinal chemistry, often acting as a bioisostere for amide bonds, thereby enhancing metabolic stability.[1] Its derivatives have shown a wide array of biological activities, making the parent compound a crucial building block in the synthesis of novel therapeutic agents.[2][3] Understanding the solubility of this compound is a critical first step in its application, influencing everything from reaction kinetics in synthesis to bioavailability in drug formulations.
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃ | [4] |
| Molecular Weight | 145.16 g/mol | [4] |
| Appearance | Solid (at 25°C) | |
| XLogP3 | 1.3 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. The key factors influencing the solubility of this compound are its polarity, hydrogen bonding capability, and the influence of the phenyl group.
The 1,2,3-triazole ring is inherently polar due to the presence of three electronegative nitrogen atoms. This polarity suggests a favorable interaction with polar solvents. The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, allowing it to interact with protic solvents such as water and alcohols.[5][6] However, unlike the parent 1H-1,2,3-triazole, the 1-phenyl substituted version lacks a hydrogen atom on the triazole ring, meaning it cannot act as a hydrogen bond donor. This will temper its solubility in highly cohesive, hydrogen-bonded solvents like water.
The presence of the nonpolar phenyl group will contribute to its solubility in less polar organic solvents through van der Waals forces and potential π-π stacking interactions. Therefore, a balance of these opposing characteristics dictates its solubility profile across a range of common solvents.
Expected Solubility Profile
Based on the structural analysis and general principles of solubility for triazole derivatives, a qualitative solubility profile for this compound can be predicted. It is anticipated to exhibit good solubility in polar aprotic solvents and moderate solubility in polar protic and some nonpolar organic solvents. Its aqueous solubility is expected to be limited.
| Solvent Class | Common Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The triazole ring's hydrogen bond accepting capability is offset by the hydrophobic phenyl group and lack of a hydrogen bond donor on the ring.[5][6] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | High | Strong dipole-dipole interactions between the solvent and the polar triazole ring are expected to lead to good solvation. |
| Nonpolar/Slightly Polar | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Toluene | Moderate to High | The phenyl group's nonpolar character will facilitate dissolution in these solvents. DCM has been noted as a good solvent for a wide range of triazoles.[7] |
| Nonpolar | Hexane, Diethyl Ether | Low | The overall polarity of the molecule is likely too high for significant solubility in highly nonpolar, aliphatic solvents. |
Note: This table represents an expert estimation based on chemical principles. Experimental verification is crucial for any application.
Experimental Determination of Solubility: A Validated Protocol
For researchers requiring precise quantitative solubility data, the following protocol outlines the "gold standard" shake-flask method.[8][9] This method is designed to determine the thermodynamic equilibrium solubility and is highly regarded for its accuracy and reliability.
Workflow for Quantitative Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a clean, dry glass vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.
-
Pipette a precise volume (e.g., 2.00 mL) of the desired solvent into the vial.
-
-
Equilibration:
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker bath set to the desired temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the vial for a period sufficient to ensure equilibrium is reached. A 24-hour period is standard, but 48 hours is recommended for confirmation.
-
-
Sample Collection and Preparation:
-
Remove the vial from the shaker and allow the undissolved solid to settle for at least 30 minutes in the temperature-controlled bath.
-
Carefully draw a sample of the supernatant using a syringe fitted with a chemically-resistant filter (e.g., a 0.22 µm PTFE filter) to ensure no solid particles are transferred.
-
Immediately dilute a known volume of the filtrate with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
-
Analysis and Calculation:
-
Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
Calculate the original solubility (S) using the following formula, accounting for the dilution factor:
-
S (g/L) = C_measured (g/L) × Dilution Factor
-
-
Factors Influencing Solubility Measurements
Several experimental variables can impact the determined solubility value. Adherence to a strict protocol is necessary for reproducible and trustworthy results.
Caption: Key experimental factors that influence solubility measurements.
-
Temperature: The solubility of solids in liquids is generally temperature-dependent. An increase in temperature typically leads to an increase in solubility.[5] Therefore, precise temperature control is paramount.
-
Purity of Compound: Impurities in the this compound sample can alter its measured solubility.
-
pH of the Medium: For aqueous solutions, the pH can significantly affect the solubility of compounds with ionizable groups. While this compound is not strongly acidic or basic, extreme pH values could potentially induce hydrolysis or other reactions over long equilibration times.
-
Equilibration Time: Insufficient time for the system to reach thermodynamic equilibrium will result in an underestimation of the true solubility.
Conclusion
This compound possesses a balanced molecular structure that suggests solubility across a range of polar aprotic and moderately polar organic solvents, with limited solubility in water and nonpolar aliphatic solvents. This guide provides a strong theoretical basis for understanding these characteristics and a detailed, self-validating experimental protocol for its quantitative determination. By leveraging this information, researchers and drug development professionals can make informed decisions regarding solvent selection for synthesis, purification, formulation, and biological screening, thereby accelerating their research and development efforts.
References
- 1. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 2. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C8H7N3 | CID 270009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. acs.org [acs.org]
- 7. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
Methodological & Application
Synthesis of 1-Phenyl-1H-1,2,3-triazole via Copper-Catalyzed Click Chemistry: Application Notes and Protocols
Introduction: The Power and Precision of Click Chemistry
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1][2] This reaction facilitates the formation of a stable 1,2,3-triazole linkage from an azide and a terminal alkyne with remarkable efficiency and regioselectivity.[1][3][4] Unlike the thermal Huisgen 1,3-dipolar cycloaddition which requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, the CuAAC reaction proceeds under mild, often aqueous conditions, to exclusively yield the 1,4-disubstituted product.[1][2][4][5]
The 1,2,3-triazole core is a highly sought-after motif in medicinal chemistry and drug development due to its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding and dipole interactions.[6] This guide provides a detailed protocol for the synthesis of 1-phenyl-1H-1,2,3-triazole, a fundamental example of the CuAAC reaction, intended for researchers, scientists, and professionals in the field of drug development.
Mechanistic Insights: The Copper-Catalyzed Pathway
The remarkable rate acceleration, estimated to be 10⁷ to 10⁸ times greater than the uncatalyzed reaction, is a key feature of the CuAAC.[7] The reaction is catalyzed by a copper(I) species, which can be introduced directly as a salt (e.g., CuI or CuBr) or, more commonly, generated in situ from a copper(II) salt like copper(II) sulfate (CuSO₄) using a reducing agent such as sodium ascorbate.[2][7][8][9] The in situ generation of Cu(I) is often preferred as it mitigates the thermodynamic instability of Cu(I), which can readily oxidize to the inactive Cu(II) state.[9]
While initial proposals suggested a mononuclear copper catalyst, substantial evidence from kinetic and computational studies points towards a more intricate dinuclear copper-mediated pathway as being kinetically favored.[1][10][11]
The generally accepted catalytic cycle involves the following key steps:
-
Formation of a Copper-Acetylide Complex: The active Cu(I) catalyst coordinates with the terminal alkyne (phenylacetylene), increasing the acidity of the terminal proton and facilitating the formation of a copper-acetylide intermediate.[10][]
-
Coordination of the Azide: The azide (phenyl azide) then coordinates to the copper center.
-
Cycloaddition: A [3+2] cycloaddition occurs, leading to the formation of a six-membered copper-containing ring intermediate.[]
-
Ring Contraction and Protonation: This intermediate rearranges and is subsequently protonated to release the 1,4-disubstituted 1,2,3-triazole product and regenerate the active Cu(I) catalyst.[]
Caption: Catalytic cycle of the CuAAC reaction.
Experimental Protocol: Synthesis of this compound
This protocol details a reliable method for the synthesis of this compound on a laboratory scale.
Materials and Reagents:
-
Phenylacetylene (≥98%)
-
Phenyl azide (≥95%)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (≥98%)
-
Sodium ascorbate (≥98%)
-
tert-Butanol (t-BuOH)
-
Deionized water (H₂O)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Nitrogen or Argon gas inlet
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Safety Precautions:
Organic azides are potentially explosive and toxic. They can be sensitive to heat, shock, and friction.[13][14][15]
-
Always work in a well-ventilated fume hood. [16]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. [13][16]
-
Use a blast shield, especially during the reaction setup and workup. [13][16]
-
Avoid using metal spatulas for handling azides to prevent the formation of highly sensitive heavy metal azides. Use plastic or ceramic spatulas instead.[13][15][16][17]
-
Do not use ground glass joints, as friction can initiate decomposition. [13]
-
Keep the scale of the reaction small, especially when working with new substrates.
-
Never heat azide-containing solutions to dryness. [13]
-
Quench any residual azide before disposal according to your institution's safety guidelines.
Caption: General experimental workflow.
Step-by-Step Procedure:
-
Reactant Solution Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenylacetylene (1.0 mmol, 1.0 eq) and phenyl azide (1.0 mmol, 1.0 eq) in a 1:1 mixture of t-BuOH and water (e.g., 5 mL of each).[18] Stir the solution at room temperature.
-
Catalyst Solution Preparation: In a separate small vial, prepare fresh solutions of the catalyst components.
-
Dissolve copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 0.05 eq) in a minimal amount of deionized water (e.g., 1 mL).
-
Dissolve sodium ascorbate (0.10 mmol, 0.10 eq) in a minimal amount of deionized water (e.g., 1 mL).[18] The sodium ascorbate solution should be colorless to slightly yellow; a brown color indicates oxidation and reduced activity.[19]
-
-
Reaction Initiation: To the stirring solution of the azide and alkyne, add the copper(II) sulfate solution, followed by the sodium ascorbate solution.[18] The reaction is often initiated immediately, as indicated by a color change.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed. This typically occurs within a few hours.
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a small amount of aqueous ammonia or ammonium chloride solution to complex with the copper catalyst.[20][21]
-
Dilute the reaction mixture with water (e.g., 20 mL).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).[21]
-
-
Purification:
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Product Isolation: The crude product, this compound, is often obtained as a solid.[3][18] Further purification can be achieved by:
-
Recrystallization: From a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Column Chromatography: Using silica gel and an appropriate eluent system if impurities are present.[18]
-
Process Optimization and Troubleshooting
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Catalyst Loading | 1-5 mol% Cu(II) | Lower loadings may lead to incomplete or slow reactions. Higher loadings can complicate purification. |
| Reducing Agent | 2-5 eq relative to Cu(II) | A slight excess of sodium ascorbate ensures complete reduction of Cu(II) to the active Cu(I) species and prevents oxidative homocoupling of the alkyne.[7] |
| Solvent | t-BuOH/H₂O (1:1), DMSO, DMF | The choice of solvent depends on the solubility of the substrates. Aqueous solvent mixtures are often effective and environmentally benign.[3][18] |
| Temperature | Room Temperature | The CuAAC reaction is typically highly efficient at room temperature.[4][20] Gentle heating may be required for less reactive substrates. |
| Ligands | THPTA or TBTA (optional) | For sensitive biological applications or to improve reaction rates and reliability, a copper-chelating ligand like THPTA (water-soluble) or TBTA can be used to stabilize the Cu(I) catalyst.[9][22] |
Conclusion
The copper-catalyzed azide-alkyne cycloaddition is a robust and highly reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The protocol described for the synthesis of this compound serves as a foundational example that can be adapted for a wide range of substrates. By understanding the underlying mechanism and adhering to strict safety protocols, researchers can effectively utilize this powerful click reaction in their synthetic endeavors, particularly in the fields of drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]
- 4. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Na-Ascorbate [baseclick.eu]
- 9. broadpharm.com [broadpharm.com]
- 10. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 13. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 14. ucd.ie [ucd.ie]
- 15. safety.fsu.edu [safety.fsu.edu]
- 16. uvic.ca [uvic.ca]
- 17. safety.pitt.edu [safety.pitt.edu]
- 18. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jenabioscience.com [jenabioscience.com]
- 20. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 22. Click reagents - Synvenio [synvenio.com]
Application Note & Experimental Protocol: Synthesis of 1-phenyl-1H-1,2,3-triazole via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and materials science. Its unique set of properties, including high chemical stability, dipole character, and its ability to act as a rigid linker, has led to its incorporation into a vast array of biologically active compounds and functional materials. The synthesis of 1-phenyl-1H-1,2,3-triazole serves as a fundamental example of the robust and versatile synthetic methodologies available for accessing this important heterocyclic core. This application note provides a detailed experimental protocol for the synthesis of this compound, focusing on the highly efficient and widely adopted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "Click Chemistry".[1][2]
Synthetic Strategy: The Power of "Click Chemistry"
The formation of 1,2,3-triazoles is classically achieved through the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne.[3][4][5] While the thermal Huisgen cycloaddition is effective, it often requires elevated temperatures and can lead to a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles).[1][3] The advent of copper(I) catalysis, independently reported by the groups of Meldal and Sharpless, revolutionized this transformation.[3][4] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) offers significant advantages:
-
Exceptional Regioselectivity: The CuAAC reaction exclusively yields the 1,4-disubstituted regioisomer.[1][3]
-
Mild Reaction Conditions: The reaction proceeds efficiently at room temperature and in a variety of solvents, including aqueous media.[1][6]
-
High Yields and Purity: CuAAC reactions are known for their high conversion rates and clean reaction profiles, often simplifying product isolation.[1][7]
-
Broad Substrate Scope: The reaction tolerates a wide range of functional groups on both the azide and alkyne partners.[1]
The underlying mechanism of the CuAAC involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner, a departure from the concerted mechanism of the thermal cycloaddition.[8][9] This catalytic cycle is what governs the high rate and regioselectivity of the reaction.
Experimental Workflow Overview
The synthesis of this compound via CuAAC involves the reaction of phenylacetylene with phenyl azide in the presence of a copper(I) catalyst. The copper(I) species can be introduced directly or, more commonly, generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[3]
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for CuAAC reactions.[6][7]
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity (mmol) | Quantity (mass/vol) | Supplier/Grade |
| Phenylacetylene | C₈H₆ | 102.13 | 1.0 | 102 mg (110 µL) | Sigma-Aldrich, 98% |
| Phenyl Azide | C₆H₅N₃ | 119.13 | 1.0 | 119 mg | TCI, >98% |
| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.69 | 0.05 | 12.5 mg | Fisher Scientific, ACS |
| Sodium Ascorbate | C₆H₇NaO₆ | 198.11 | 0.1 | 19.8 mg | Acros Organics, 99% |
| tert-Butanol | (CH₃)₃COH | 74.12 | - | 5 mL | VWR, ACS Grade |
| Water | H₂O | 18.02 | - | 5 mL | Deionized |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | As needed | Fisher Scientific, HPLC |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | - | As needed | Lab Prepared |
| Brine | NaCl | 58.44 | - | As needed | Lab Prepared |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | EMD Millipore, Anhydrous |
Instrumentation:
-
Magnetic stirrer with stir bar
-
Round-bottom flask (25 mL)
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
NMR Spectrometer (e.g., 400 MHz)
-
Infrared Spectrometer
-
Mass Spectrometer
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask, dissolve phenylacetylene (102 mg, 1.0 mmol) and phenyl azide (119 mg, 1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL total).
-
Catalyst Addition: To the stirred solution, add sodium ascorbate (19.8 mg, 0.1 mmol) followed by copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol).
-
Reaction: Stir the resulting suspension vigorously at room temperature. The reaction is typically complete within 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water (10 mL) and extract with dichloromethane (3 x 15 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous ammonium chloride solution (20 mL) to remove the copper catalyst, followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of high purity. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Trustworthiness: Validation of Synthesis
The successful synthesis of this compound is confirmed through standard analytical techniques. The data obtained should be consistent with literature values for the desired compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for confirming the structure. Key expected signals include:
-
¹³C NMR Spectroscopy: The carbon NMR will show characteristic signals for the triazole ring carbons and the phenyl ring carbons.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of this compound (C₁₄H₁₁N₃, M.W. = 221.26 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, and the triazole ring vibrations.
Safety and Handling Precautions
CAUTION: Organic azides are potentially explosive and should be handled with care. Sodium azide, a common precursor for organic azides, is highly toxic.[12][13][14]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate gloves when handling reagents.[14]
-
Fume Hood: All manipulations involving phenyl azide should be performed in a well-ventilated chemical fume hood.[13]
-
Avoid Heat, Shock, and Friction: Do not heat organic azides unnecessarily. Avoid grinding or subjecting them to shock or friction.[15]
-
Metal Contamination: Avoid contact of azides with heavy metals, as this can form highly explosive heavy metal azides. Use plastic or ceramic spatulas.[12][13]
-
Waste Disposal: Dispose of all chemical waste, especially azide-containing waste, according to institutional guidelines. Never pour azide solutions down the drain, as they can react with lead or copper plumbing to form explosive salts.[16]
Conclusion
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition provides a highly reliable, efficient, and regioselective method for the synthesis of this compound. This protocol offers a practical guide for researchers in various fields, enabling access to this valuable heterocyclic building block. Adherence to the outlined procedure and safety precautions is essential for a successful and safe synthetic outcome.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04727F [pubs.rsc.org]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 6. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. reddit.com [reddit.com]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. ehs.ucsb.edu [ehs.ucsb.edu]
- 14. - Division of Research Safety | Illinois [drs.illinois.edu]
- 15. uvic.ca [uvic.ca]
- 16. chemistry.unm.edu [chemistry.unm.edu]
Application Notes and Protocols: 1-Phenyl-1H-1,2,3-triazole as a Versatile Building Block in Organic Synthesis
Abstract
The 1-phenyl-1H-1,2,3-triazole scaffold has emerged as a cornerstone in modern organic synthesis, prized for its exceptional stability, straightforward synthesis, and profound impact on the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide provides an in-depth exploration of this compound as a pivotal building block. We will delve into its fundamental applications, supported by detailed, field-proven protocols for its synthesis and subsequent functionalization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this heterocyclic motif.
Introduction: The Rise of the this compound Moiety
The 1,2,3-triazole ring system is a five-membered heterocycle containing three contiguous nitrogen atoms. Its remarkable chemical stability, attributed to its high degree of aromaticity, renders it resistant to acidic and basic hydrolysis, as well as oxidative and reductive conditions.[1][2] This inherent stability makes the triazole core an excellent and reliable linker or pharmacophore in complex molecular architectures.
The introduction of a phenyl group at the N1 position imparts specific steric and electronic properties, influencing the molecule's overall conformation and potential for π-π stacking interactions. The true catalyst for the widespread adoption of this scaffold was the advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3] This reaction provides a near-perfect method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from phenyl azides and terminal alkynes under mild, often aqueous, conditions.[3][4]
The resulting this compound moiety is not merely a passive linker; it is a bioisostere for the amide bond, capable of engaging in hydrogen bonding and dipole interactions, which are critical for molecular recognition in biological systems.[5] Its utility spans from drug discovery, where it is found in anti-inflammatory agents and carbonic anhydrase inhibitors, to materials science.[6][7]
Core Synthetic Strategy: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most efficient and widely used method for constructing the 1-phenyl-1,2,3-triazole core. The reaction proceeds with high fidelity, typically affording the 1,4-disubstituted regioisomer exclusively.
Mechanistic Rationale
The generally accepted mechanism involves the in situ formation of a copper(I) acetylide from a terminal alkyne. This intermediate then reacts with phenyl azide in a stepwise manner, proceeding through a six-membered copper-containing intermediate, which then rearranges and, upon protonolysis, releases the 1,4-disubstituted triazole product, regenerating the catalyst.[4] This catalytic cycle is highly efficient and tolerant of a wide array of functional groups.
Caption: Figure 1: Simplified CuAAC Reaction Workflow.
General Protocol for the Synthesis of 1,4-Disubstituted 1-Phenyl-1H-1,2,3-triazoles
This protocol provides a robust starting point for the synthesis of a wide range of 1-phenyl-4-substituted-1H-1,2,3-triazoles.
Materials:
-
Phenyl azide (or corresponding aryl azide)
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent: t-Butanol/Water (1:1) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a round-bottom flask, add the terminal alkyne (1.0 equiv) and the phenyl azide (1.0-1.2 equiv).
-
Dissolve the starting materials in a 1:1 mixture of t-butanol and water (or DMSO) to a concentration of approximately 0.1-0.5 M.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 equiv).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05-0.1 equiv).
-
Add the sodium ascorbate solution to the main reaction flask, followed by the addition of the CuSO₄·5H₂O solution. The reaction mixture will often change color.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within 1-12 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Trustworthiness Note: The use of a reducing agent like sodium ascorbate is crucial to generate the active Cu(I) catalyst from the more stable and easily handled Cu(II) salt. The reaction's success hinges on maintaining the catalytic cycle.
Advanced Applications & Protocols
The true power of this compound lies in its application as a versatile scaffold for creating complex, functional molecules.
C-H Bond Functionalization: Building Complexity
Direct C-H functionalization of the pre-formed triazole ring is an atom-economical strategy to introduce further diversity. The triazole nitrogens act as directing groups, facilitating regioselective reactions at the C5 position of the triazole or at the ortho-position of the N1-phenyl ring.[8] Palladium-catalyzed C-H arylation is a prime example, allowing for the synthesis of fully substituted triazoles.[9]
Causality: The nitrogen atoms of the 1,2,3-triazole coordinate to the palladium catalyst, bringing it into close proximity to the C-H bonds. This directed activation lowers the energy barrier for C-H cleavage and subsequent bond formation.[10][11]
Caption: Figure 2: C-H Arylation Workflow.
Protocol: Palladium-Catalyzed C5-Arylation of 1-Phenyl-4-alkyl-1H-1,2,3-triazole [9]
Materials:
-
1-Phenyl-4-alkyl-1H-1,2,3-triazole (1.0 equiv)
-
Aryl bromide (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: N,N-Dimethylformamide (DMF)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., Nitrogen or Argon), combine the 1-phenyl-4-alkyl-1H-1,2,3-triazole, aryl bromide, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add anhydrous DMF via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the 1,4,5-trisubstituted triazole.
Medicinal Chemistry: Crafting Bioactive Agents
The this compound moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance target binding, improve metabolic stability, and modulate solubility.[1][2]
Example Application: Synthesis of Carbonic Anhydrase Inhibitors Novel series of 1-phenyl-1,2,3-triazole derivatives bearing a sulfamoylbenzamide tail have been synthesized and shown to be potent inhibitors of human carbonic anhydrase (hCA) isoforms, which are implicated in diseases like glaucoma and cancer.[7]
| Compound Class | Target | Key Synthetic Step | Biological Activity | Reference |
| Phenyl-triazole sulfamoylbenzamides | hCA I, II, IV, IX | CuAAC | Potent inhibition (nM range) | [7] |
| Phenyl-triazole analogs | Anti-inflammatory (COX-2) | CuAAC | More potent than diclofenac | [6] |
| Triazole-linked piperazines | Dopamine D3 Receptor | CuAAC | High affinity and selectivity | [5] |
Table 1: Examples of Bioactive this compound Derivatives
Post-Click Functionalization: Suzuki-Miyaura Cross-Coupling
For triazoles bearing a halogenated phenyl ring, further complexity can be introduced via cross-coupling reactions. The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, allowing for the attachment of various aryl or vinyl groups.[12]
Protocol: Suzuki-Miyaura Coupling of a Bromo-phenyl Triazole [12]
Materials:
-
1-(4-bromophenyl)-4-substituted-1H-1,2,3-triazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Solvent: THF/H₂O (3:1)
Procedure:
-
To a flask, add the bromo-phenyl triazole, arylboronic acid, K₂CO₃, and Pd(OAc)₂.
-
Add the THF/H₂O solvent mixture.
-
Heat the reaction to 80-85 °C under a nitrogen atmosphere for 10-12 hours.
-
Cool to room temperature, dilute with water, and extract with diethyl ether or EtOAc.
-
Dry the organic phase, concentrate, and purify by chromatography to obtain the cross-coupled product.
Conclusion
The this compound unit is far more than a simple heterocyclic compound; it is a powerful and enabling building block for modern organic synthesis. Its robust nature, combined with the efficiency and regioselectivity of its synthesis via the CuAAC reaction, provides a reliable platform for the construction of diverse and complex molecules. The demonstrated applications in C-H functionalization and medicinal chemistry underscore its significance. The protocols detailed herein offer a validated foundation for researchers to explore and exploit the vast potential of this remarkable scaffold.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 5. Using click chemistry toward novel 1,2,3-triazole-linked dopamine D3 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic insights into C(sp2)-H activation in 1-Phenyl-4-vinyl-1H-1,2,3-triazole derivatives: a theoretical study with palladium acetate catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of 1-Phenyl-1H-1,2,3-triazole
Introduction: The Significance of 1-Phenyl-1H-1,2,3-triazole Quantification
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and materials science, renowned for its unique chemical properties, including its ability to act as a bioisostere for amide bonds and its role in "click" chemistry.[1] this compound, as a parent structure for a multitude of derivatives, is a critical building block in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[2][3][4] Its derivatives have shown a broad spectrum of biological activities, including as carbonic anhydrase inhibitors and potential HIV-1 capsid inhibitors.[3][5]
Accurate and robust quantification of this compound is paramount throughout the drug development and manufacturing lifecycle. It is essential for:
-
Reaction Monitoring: Tracking the progress of synthetic reactions to optimize yield and purity.
-
Quality Control: Ensuring the identity, purity, and strength of active pharmaceutical ingredients (APIs) and intermediates.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of triazole-based drug candidates.
-
Stability Testing: Assessing the degradation of the compound under various environmental conditions.
This comprehensive guide provides detailed protocols for the quantitative analysis of this compound using two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be robust, reliable, and adaptable to various laboratory settings.
Part 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is the workhorse for the analysis of moderately polar to nonpolar small molecules like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. The phenyl and triazole moieties provide strong chromophores, making UV detection a highly sensitive and suitable choice.[6]
Principle of the Method
The analyte is introduced into a high-pressure stream of a polar mobile phase. As it passes through a column packed with a nonpolar stationary phase (C18), it partitions between the two phases. The more nonpolar the analyte, the more it interacts with the stationary phase, resulting in a longer retention time. By maintaining consistent conditions (flow rate, mobile phase composition, and temperature), the retention time is a reliable identifier for the compound, and the area under the chromatographic peak is directly proportional to its concentration.
Experimental Protocol: HPLC-UV
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (LC-MS grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation and Chromatographic Conditions
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Formic Acid in water (60:40 v/v). The formic acid helps to ensure good peak shape by protonating any residual silanols on the stationary phase and maintaining a consistent pH.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm. This wavelength is chosen based on the strong UV absorbance of the phenyl and triazole chromophores.
3. Preparation of Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate briefly to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
4. Sample Preparation
-
For Reaction Mixtures: Dilute an accurately measured aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
For Biological Matrices (e.g., Plasma): Perform a protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g for 10 minutes). Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in a known volume of the mobile phase.[6]
5. Data Analysis and Quantification
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in triplicate to construct a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (R²) should be greater than 0.999 for good linearity.
-
Inject the prepared samples and determine the concentration of this compound by interpolating the peak area from the calibration curve.
Method Validation and Performance Characteristics
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical performance characteristics of this HPLC method.
| Parameter | Typical Result | Rationale |
| Linearity (R²) | > 0.999 | Demonstrates a direct proportional relationship between concentration and detector response. |
| Range | 1 - 100 µg/mL | The concentration range over which the method is precise, accurate, and linear. |
| Limit of Detection (LOD) | ~0.1 µg/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | The lowest concentration of analyte that can be accurately and precisely quantified. |
| Accuracy (% Recovery) | 98 - 102% | The closeness of the measured value to the true value. |
| Precision (% RSD) | < 2% | The degree of scatter between a series of measurements. |
| Retention Time | ~ 4-6 min | Dependent on the specific C18 column and exact mobile phase composition. |
Workflow Diagram: HPLC Quantification
Caption: Workflow for the quantification of this compound by HPLC-UV.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds like this compound, GC-MS offers excellent sensitivity and selectivity. The high resolving power of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer makes it a powerful tool for both quantification and impurity profiling.
Principle of the Method
A liquid sample is vaporized in a heated injector and swept onto a capillary column by an inert carrier gas (e.g., helium). The column, coated with a stationary phase, separates components based on their boiling points and interactions with the phase. As components elute, they enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected based on their mass-to-charge ratio (m/z). Quantification can be performed in full scan mode or, for higher sensitivity, in selected ion monitoring (SIM) mode, where only characteristic ions of the analyte are monitored.
Experimental Protocol: GC-MS
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Dichloromethane (DCM, GC grade) or Ethyl Acetate (GC grade)
-
Internal Standard (IS), e.g., 1,4-Dichlorobenzene or Naphthalene (optional but recommended for highest accuracy).
-
Volumetric flasks, pipettes, and GC vials with septa.
2. Instrumentation and Conditions
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A nonpolar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 split ratio) or Splitless for trace analysis.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 40-300 for qualitative analysis and initial method development.
-
Selected Ion Monitoring (SIM): For quantification, monitor characteristic ions of this compound (e.g., m/z 145 [M]+, 117, 91, 77).[7]
-
3. Preparation of Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of dichloromethane in a volumetric flask.
-
Internal Standard Stock (1 mg/mL): Prepare a separate stock solution of the chosen internal standard.
-
Calibration Standards: Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte (e.g., 1-100 µg/mL).
4. Sample Preparation
-
Dilute the sample with dichloromethane to a concentration within the calibration range.
-
Add the internal standard to the diluted sample at the same concentration used for the calibration standards.
-
Vortex and transfer to a GC vial.
5. Data Analysis and Quantification
-
Inject the calibration standards to establish a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Inject the prepared samples.
-
Calculate the analyte-to-internal standard peak area ratio in the samples and determine the concentration from the calibration curve.
Workflow Diagram: GC-MS Quantification
Caption: Workflow for the quantification of this compound by GC-MS.
Conclusion: Method Selection and Best Practices
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound.
-
Choose HPLC-UV for routine analysis, quality control, and for samples in complex polar matrices. It is generally a simpler and more accessible technique.
-
Choose GC-MS when higher sensitivity and selectivity are required, for impurity identification, or for the analysis of volatile sample matrices.
Regardless of the chosen method, adherence to good laboratory practices is essential for accurate results. This includes using high-purity reference standards, calibrated equipment, and appropriate method validation. These protocols provide a robust framework for researchers, scientists, and drug development professionals to confidently quantify this compound in a variety of applications.
References
- 1. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04727F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. Design, Synthesis and Structure-Activity Relationships of 4-Phenyl-1H-1,2,3-Triazole Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Promising Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C8H7N3 | CID 270009 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the 1-Phenyl-1H-1,2,3-Triazole Scaffold
Abstract
The 1,2,3-triazole moiety, a cornerstone of "click chemistry," is a privileged scaffold in medicinal chemistry, materials science, and chemical biology due to its unique electronic properties, metabolic stability, and capacity for hydrogen bonding.[1][2] The 1-phenyl substituted variant, in particular, serves as a versatile building block for creating complex molecular architectures. This guide provides an in-depth exploration of key protocols for the regioselective functionalization of the 1-phenyl-1H-1,2,3-triazole ring. We will dissect the causality behind experimental choices for direct C-H arylation, lithiation-electrophilic quench, and halogenation, offering field-proven insights and detailed, reproducible protocols for researchers engaged in drug development and advanced materials synthesis.
Introduction: The this compound Core
The widespread adoption of the this compound system is largely credited to the advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a Nobel Prize-winning reaction that offers superb yields and regioselectivity for the 1,4-disubstituted isomer.[3][4] This reliability in synthesis has made substituted 1,2,3-triazoles readily accessible.[1] However, the true potential of this scaffold is unlocked through post-synthesis modification of the triazole core itself. Functionalization of the C-H bonds of the triazole ring allows for the introduction of diverse substituents, enabling fine-tuning of a molecule's steric and electronic properties.
This document focuses on protocols for modifying the unsubstituted this compound, a common starting point for library synthesis.
Regioselectivity: The C4 vs. C5 Positions
The functionalization of the this compound ring primarily occurs at the C4 and C5 positions. The regiochemical outcome is dictated by the reaction mechanism.
-
C5-H Acidity: The C5 proton is generally more acidic than the C4 proton. This heightened acidity makes it the preferred site for deprotonation by strong bases (e.g., organolithium reagents) and for reactions proceeding through a concerted metalation-deprotonation (CMD) mechanism, such as palladium-catalyzed C-H activation.[1][5]
-
Electronic Factors: Computational studies have shown differences in the electrostatic potential at the C4 and C5 positions, which can influence their reactivity in electrophilic-type transformations.[5]
Figure 1: Reactivity sites on the this compound ring.
Protocol: Palladium-Catalyzed Direct C5-Arylation
Direct C-H activation is an atom-economical strategy that avoids the pre-functionalization (e.g., halogenation) of the triazole ring.[6][7][8] Palladium-catalyzed arylation has emerged as a highly efficient method for forging C-C bonds at the C5 position with excellent regioselectivity.[1][5]
Causality: This reaction typically proceeds via a CMD pathway, where the palladium catalyst coordinates to the triazole and the base assists in the deprotonation of the most acidic C5 proton. The resulting palladacycle then undergoes reductive elimination with an aryl halide to furnish the C5-arylated product and regenerate the active palladium catalyst.[7] The choice of ligand, base, and solvent is critical for catalytic turnover and preventing catalyst deactivation.
Caption: Workflow for Pd-catalyzed C5-arylation.
Detailed Experimental Protocol
This protocol is adapted from methodologies developed for the direct arylation of N-monosubstituted triazoles.[1][5]
Materials:
-
This compound
-
Aryl bromide (Ar-Br)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tetrabutylammonium acetate (TBAC) or Cesium Carbonate (Cs₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Reaction vessel (e.g., microwave vial or sealed tube)
-
Nitrogen or Argon source
-
Standard glassware for workup and purification
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 0.5 mmol, 72.5 mg).
-
Reagent Addition: Add the aryl bromide (1.2 equiv.), Pd(OAc)₂ (5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add anhydrous NMP (e.g., 2 mL) via syringe.
-
Inert Atmosphere: Seal the vessel and purge with nitrogen or argon for 5-10 minutes.
-
Reaction: Place the vessel in a preheated oil bath or microwave reactor. Heat the reaction mixture at 120-140°C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) followed by brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 1-phenyl-5-aryl-1H-1,2,3-triazole.
Data Summary: Substrate Scope
The direct arylation methodology is compatible with a range of aryl bromides.
| Entry | Aryl Bromide (Ar-Br) | Base | Yield (%) | Citation |
| 1 | Phenyl bromide | TBAC | ~85% | [1][5] |
| 2 | 4-Methoxyphenyl bromide | TBAC | ~90% | [1][5] |
| 3 | 4-Trifluoromethylphenyl bromide | TBAC | ~75% | [1][5] |
| 4 | 4-Acetylphenyl bromide | TBAC | ~80% | [1][5] |
Yields are approximate and can vary based on specific reaction conditions and scale.
Protocol: C5-Lithiation and Electrophilic Quench
Organolithium chemistry provides a classical and powerful route to functionalize heterocycles.[9] This method involves the deprotonation of the most acidic C5-H proton using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting triazolyl anion with a suitable electrophile.
Causality: The success of this protocol hinges on kinetic control. The lithiated 1,2,3-triazole intermediate is thermally unstable and can decompose, even at low temperatures, via nitrogen extrusion.[9] Therefore, it is absolutely critical to maintain very low temperatures (typically -78 °C) and use short reaction times to generate the anion and trap it with the electrophile before significant degradation occurs.[9]
Caption: Workflow for C5-lithiation and electrophilic quench.
Detailed Experimental Protocol
This protocol is a generalized procedure based on established methods for triazole lithiation.[9][10]
Materials:
-
This compound
-
n-Butyllithium (n-BuLi, typically 1.6 M or 2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., Iodomethane, Deuterium oxide, N,N-Dimethylformamide)
-
Dry ice/acetone bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Substrate Solution: Dissolve this compound (1.0 equiv.) in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 equiv.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add the chosen electrophile (1.2-1.5 equiv.) dropwise at -78 °C.
-
Warming: Allow the reaction to slowly warm to room temperature over several hours or overnight.
-
Workup: Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or distillation.
Safety Note: Organolithium reagents are pyrophoric and react violently with water. All manipulations must be performed under a strict inert atmosphere using anhydrous solvents and proper personal protective equipment.
Protocol: Direct C5-Halogenation
Introducing a halogen atom (Br, Cl, I) onto the triazole ring creates a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[11] Direct halogenation offers a straightforward route to these valuable intermediates.
Causality: Transition-metal-free halogenation can be achieved using a potassium halide (KX) in the presence of an oxidant like Oxone.[12] The oxidant converts the halide salt into an electrophilic halogenating species in situ, which then reacts with the electron-rich triazole ring, preferentially at the C5 position. This method avoids the use of harsh or gaseous elemental halogens.
Caption: Workflow for direct oxidative halogenation.
Detailed Experimental Protocol
This protocol is based on the KX/Oxone system for the halogenation of 4-aryl-1,2,3-triazoles.[12]
Materials:
-
This compound
-
Potassium halide (KBr, KCl, or KI)
-
Oxone (potassium peroxymonosulfate)
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Standard glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the potassium halide (1.5 equiv.) in the chosen solvent (e.g., MeCN).
-
Oxidant Addition: Add Oxone (1.5 equiv.) to the stirred solution in portions at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC. The reaction is often complete when the starting material is no longer visible.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess oxidant. Extract the mixture with an organic solvent like DCM or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the 5-halogenated product.
Appendix: Synthesis of this compound
The starting material for all functionalization protocols can be readily synthesized via the CuAAC reaction. Using calcium carbide as a source of acetylene gas provides a convenient one-pot procedure.[13]
Caption: Synthesis of the starting material via CuAAC.
Detailed Experimental Protocol
This protocol is adapted from a procedure utilizing calcium carbide.[13]
Materials:
-
Phenyl azide
-
Calcium carbide (CaC₂)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Acetonitrile (MeCN) and Water
Procedure:
-
Setup: To a round-bottom flask, add phenyl azide (1.0 equiv.), CuSO₄·5H₂O (5 mol%), and sodium ascorbate (10 mol%).
-
Solvent: Add a 1:1 mixture of MeCN and water.
-
Acetylene Source: Carefully add calcium carbide (2.0 equiv.) to the mixture in portions. The reaction will bubble as acetylene gas is generated.
-
Reaction: Stir the reaction vigorously at room temperature for 6-12 hours.
-
Workup: Filter the reaction mixture through a pad of Celite to remove inorganic salts. Dilute the filtrate with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield this compound.
Safety Note: Phenyl azide is potentially explosive and should be handled with care, avoiding heat, shock, and friction. It is recommended to work behind a blast shield.
References
- 1. Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. Versatile Synthetic Platform for 1,2,3-Triazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04727F [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scienceopen.com [scienceopen.com]
- 7. Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal catalyzed C–H functionalization on triazole rings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facile and direct halogenation of 1,2,3-triazoles promoted by a KX–oxone system under transition metal free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. 1,2,3-Triazole synthesis [organic-chemistry.org]
Application Notes and Protocols for the Large-Scale Synthesis of 1-Phenyl-1H-1,2,3-triazole
Introduction
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and materials science, lauded for its exceptional stability, unique electronic properties, and its role as a bioisostere for amide bonds.[1][2] The 1-phenyl-1H-1,2,3-triazole scaffold, in particular, is a recurring motif in a multitude of biologically active compounds, including antimicrobial, anticancer, and antiviral agents.[2] Consequently, the development of robust, scalable, and economically viable synthetic routes to this pivotal heterocycle is of paramount importance for researchers, scientists, and professionals in drug development.
This comprehensive guide provides an in-depth analysis of various methodologies for the large-scale synthesis of this compound. Moving beyond a mere recitation of procedures, this document delves into the mechanistic underpinnings and practical considerations of each approach, empowering you to make informed decisions for your specific production needs. We will explore both classical and contemporary methods, with a strong emphasis on those amenable to industrial-scale production, including one-pot syntheses and continuous flow processes.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound and its derivatives primarily revolves around the [3+2] cycloaddition of an azide with an alkyne, a reaction famously known as the Huisgen cycloaddition.[3][4] While the thermal cycloaddition often leads to a mixture of regioisomers, the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides exquisite control to selectively yield the 1,4-disubstituted isomer.[5][6] For large-scale synthesis, several key factors must be considered when selecting a method:
-
Yield and Purity: High yields and purity are crucial for cost-effectiveness and to minimize downstream purification efforts.
-
Safety: The handling of potentially explosive azides and the management of exothermic reactions are primary safety concerns.
-
Scalability: The chosen method must be readily transferable from the laboratory bench to large-scale reactors.
-
Cost-Effectiveness: Reagent costs, energy consumption, and process complexity all contribute to the overall economic viability.
-
Environmental Impact ("Green" Chemistry): The use of hazardous solvents and reagents, as well as waste generation, should be minimized.
Below is a summary of the most pertinent large-scale synthetic methods for this compound, which will be detailed in the subsequent sections.
| Method | Key Features | Advantages for Large-Scale Synthesis | Potential Challenges |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Batch Process | Reaction of phenyl azide with a suitable alkyne in the presence of a copper(I) catalyst. | High regioselectivity for the 1,4-isomer, high yields, mild reaction conditions. | Handling of potentially hazardous phenyl azide, removal of copper catalyst from the final product. |
| One-Pot Synthesis from Aryl Halides/Boronic Acids | In situ generation of phenyl azide from an aryl halide or boronic acid, followed by CuAAC with an alkyne. | Avoids isolation of hazardous organic azides, reduces unit operations, often high yielding.[7][8] | Requires careful optimization of reaction conditions for multiple steps in one pot. |
| Continuous Flow Synthesis | CuAAC reaction performed in a continuous flow reactor system. | Enhanced safety due to small reaction volumes, excellent heat and mass transfer, potential for high throughput and automation, easy scale-up.[9][10][11] | Initial setup cost of the flow reactor system. |
| Catalyst-Free Synthesis in Water | Thermal cycloaddition of phenyl azide and phenylacetylene in hot water. | Environmentally friendly solvent, avoids catalyst contamination and cost.[12] | Lower regioselectivity (mixture of 1,4- and 1,5-isomers), may require higher temperatures and longer reaction times. |
Detailed Protocols and Methodologies
Method 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Batch Process
This method represents the most direct and widely employed route for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The reaction involves the copper(I)-catalyzed cycloaddition of phenyl azide with a terminal alkyne. For the synthesis of the parent this compound, acetylene gas or a suitable acetylene equivalent is required.
Reaction Scheme:
Caption: General scheme for the CuAAC synthesis of this compound.
Protocol:
Materials:
-
Phenyl azide
-
Terminal alkyne (e.g., phenylacetylene for 1,4-diphenyl-1H-1,2,3-triazole)
-
Copper(I) iodide (CuI) or a mixture of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and sodium ascorbate
-
Solvent (e.g., t-BuOH/H₂O (1:1), DMF, DMSO)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and inert gas inlet, dissolve the terminal alkyne in the chosen solvent system.
-
Catalyst Addition: Add the copper(I) source. If using a Cu(II) source, add the reducing agent (sodium ascorbate) at this stage.
-
Reactant Addition: Slowly add a solution of phenyl azide in the same solvent to the reaction mixture at room temperature. Caution: Phenyl azide is a potentially explosive compound and should be handled with appropriate safety precautions, including the use of a blast shield.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Expert Insights:
-
The use of a copper(II) salt with a reducing agent like sodium ascorbate to generate the active copper(I) species in situ is often preferred for its convenience and the lower cost of the starting materials.
-
For the synthesis of the unsubstituted this compound, using a protected form of acetylene, such as trimethylsilylacetylene, followed by a deprotection step, can be a safer and more manageable approach than handling acetylene gas directly.
Method 2: One-Pot Synthesis from Arylboronic Acids
This "one-pot" approach is highly advantageous for large-scale production as it circumvents the need to isolate potentially hazardous organic azides. The phenyl azide is generated in situ from phenylboronic acid and sodium azide, which then reacts with a terminal alkyne in the presence of a copper catalyst.
Reaction Scheme:
Caption: One-pot synthesis from phenylboronic acid.
Protocol:
Materials:
-
Phenylboronic acid
-
Sodium azide
-
Terminal alkyne
-
Copper(I) iodide (CuI)
-
Base (e.g., potassium hydroxide)
-
Solvent (e.g., toluene-water mixture)
Procedure:
-
Reactor Setup: To a reactor, add phenylboronic acid, the terminal alkyne, sodium azide, copper(I) iodide, and the base in the chosen solvent system.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere. Microwave-assisted heating can significantly accelerate this reaction.[13]
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up and Purification: After completion, cool the reaction mixture, add water, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.
Expert Insights:
-
This method offers a significant safety advantage by avoiding the isolation of phenyl azide.
-
The reaction conditions, particularly the choice of base and solvent, may need to be optimized for different substrates to achieve high yields.
-
Ball-milling has also been reported as a solvent-free method for this type of one-pot synthesis, offering a greener alternative.[8]
Method 3: Continuous Flow Synthesis
Continuous flow chemistry offers a paradigm shift for the large-scale synthesis of this compound, providing enhanced safety, efficiency, and scalability.[9][10] In this setup, streams of reactants are continuously pumped through a heated reactor containing a heterogeneous catalyst.
Workflow Diagram:
Caption: A simplified workflow for continuous flow synthesis.
Protocol:
Materials and Equipment:
-
Continuous flow reactor system (pumps, reactor coil, back pressure regulator)
-
Heterogeneous copper catalyst (e.g., copper-on-charcoal)
-
Phenyl azide solution in a suitable solvent (e.g., dichloromethane)
-
Terminal alkyne solution in the same solvent
Procedure:
-
System Setup: Pack a column with the heterogeneous copper catalyst and install it into the flow reactor system. Heat the reactor to the optimized temperature (e.g., 110 °C).
-
Reagent Pumping: Prepare solutions of phenyl azide and the terminal alkyne at the desired concentrations. Pump the solutions at controlled flow rates through the reactor.
-
Reaction and Collection: The reaction occurs as the reagents pass through the catalyst bed. The product stream is cooled and collected after passing through a back-pressure regulator.
-
Purification: The solvent is removed from the collected product stream, and the crude product can be further purified if necessary.
Expert Insights:
-
Continuous flow offers superior safety when working with azides, as only a small amount is in the reactor at any given time.
-
The use of a heterogeneous catalyst simplifies product purification, as the catalyst is retained in the reactor and can be reused.
-
Scale-up is achieved by running the system for longer periods or by using multiple reactors in parallel ("numbering-up").
-
A 24-hour continuous experiment has been demonstrated to produce significant quantities of 1,4-diphenyl-1H-1,2,3-triazole with high yield and no drop in conversion.[9]
Conclusion
The synthesis of this compound on a large scale is achievable through several efficient and scalable methods. While the traditional batch CuAAC reaction remains a reliable option, one-pot procedures offer significant advantages in terms of safety and process efficiency by avoiding the isolation of hazardous intermediates. For industrial-scale production, continuous flow synthesis emerges as a superior strategy, providing unparalleled safety, control, and scalability. The choice of the optimal method will ultimately depend on the specific requirements of the production campaign, including scale, cost considerations, and available infrastructure. By understanding the principles and practicalities of each approach outlined in this guide, researchers and drug development professionals can confidently select and implement the most suitable synthetic route for their needs.
References
- 1. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing Click One-Pot Synthesis and Antidiabetic Studies of 1,2,3-Triazole Derivatives | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the ‘Click’ reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over a Cu/Al2O3 surface under ball-milling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04727F [pubs.rsc.org]
- 11. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. rsc.org [rsc.org]
- 13. ias.ac.in [ias.ac.in]
Application Notes and Protocols: 1-Phenyl-1H-1,2,3-Triazole in the Development of Corrosion Inhibitors
Introduction: The Rise of Triazoles in Corrosion Science
Corrosion remains a critical challenge across numerous industries, leading to significant economic losses and safety concerns.[1] The use of organic corrosion inhibitors is a primary strategy to mitigate the degradation of metallic materials.[1] Among these, 1,2,3-triazole derivatives have emerged as a highly effective and versatile class of inhibitors for various metals and alloys, including mild steel, copper, and aluminum, particularly in aggressive acidic environments.[2][3] Their efficacy stems from their unique molecular structure, which includes a stable five-membered heterocyclic ring with three nitrogen atoms, π-electrons, and the potential for various functional substitutions.[4][5] These features facilitate strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[1][2]
This guide provides a comprehensive overview of the application of 1-phenyl-1H-1,2,3-triazole and its derivatives as corrosion inhibitors. It details their mechanism of action, synthesis via "click chemistry," and standardized protocols for their evaluation. These notes are intended for researchers and scientists engaged in the development of novel anti-corrosion technologies.
Mechanism of Corrosion Inhibition by this compound Derivatives
The primary mechanism by which this compound and its analogues inhibit corrosion is through adsorption onto the metal surface, effectively blocking the active sites for corrosion.[1][2] This adsorption process can involve a combination of physical (electrostatic) and chemical interactions. The lone pair electrons on the nitrogen atoms and the π-electrons of the triazole and phenyl rings play a crucial role in the adsorption process.[5][6] These electrons can be shared with the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate covalent bond.
The adsorption of these inhibitor molecules on the metal surface forms a protective film that isolates the metal from the corrosive medium.[2][5] This film acts as a barrier to both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process, classifying these compounds as mixed-type inhibitors.[1][7][8][9] The stability and effectiveness of this protective film are influenced by the specific molecular structure of the triazole derivative, including the nature of the substituents on the phenyl and triazole rings.
The adsorption process is often described by adsorption isotherms, with the Langmuir isotherm model being frequently applicable, suggesting the formation of a monolayer of the inhibitor on the metal surface.[10][11][12]
Synthesis of this compound Derivatives: The "Click Chemistry" Approach
A significant advantage of 1,2,3-triazole derivatives in corrosion inhibitor research is their straightforward and efficient synthesis, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3][13] This reaction is highly regioselective, yielding 1,4-disubstituted 1,2,3-triazoles with high yields and purity.[2][3]
General Synthetic Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general steps for the synthesis of a this compound derivative.
Materials:
-
Phenyl azide
-
Terminal alkyne (e.g., propargyl alcohol for the synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water)
Procedure:
-
In a round-bottom flask, dissolve the phenyl azide in the chosen solvent system.
-
Add the terminal alkyne to the solution.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product can often be isolated by filtration if it precipitates from the reaction mixture.
-
Wash the isolated solid with water and a suitable organic solvent (e.g., cold ethanol or diethyl ether) to remove any unreacted starting materials and the catalyst.
-
Dry the product under vacuum. The synthesized triazole derivative can be further purified by recrystallization if necessary.
Evaluating the Performance of this compound Corrosion Inhibitors
A multi-faceted approach is essential for the comprehensive evaluation of a new corrosion inhibitor. This typically involves a combination of electrochemical techniques, weight loss measurements, and surface analysis.
Electrochemical Evaluation Protocols
Electrochemical methods provide rapid and detailed information about the corrosion process and the inhibitor's effect on it. A standard three-electrode setup is used, consisting of a working electrode (the metal being studied, e.g., mild steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
This technique provides information on the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.
Procedure:
-
Prepare the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the this compound inhibitor.
-
Immerse the prepared working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Once the OCP is stable, apply a potential scan, typically from -250 mV to +250 mV versus the OCP, at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting current density (on a logarithmic scale) versus the applied potential to obtain the Tafel plots.
-
From the Tafel plots, determine the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic (βa) and cathodic (βc) Tafel slopes.
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] x 100
EIS is a powerful non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the formation of the protective inhibitor film.
Procedure:
-
Use the same three-electrode setup and solutions as in the potentiodynamic polarization experiment.
-
Allow the working electrode to stabilize at its OCP in the test solution.
-
Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., from 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
The Nyquist plot for an effective inhibitor will typically show a larger semicircle diameter compared to the uninhibited solution, indicating an increase in the charge transfer resistance (Rct).
-
Model the impedance data using an appropriate equivalent electrical circuit to quantify parameters like Rct and the double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the Rct values: IE% = [(Rct(inhibited) - Rct(uninhibited)) / Rct(inhibited)] x 100
Gravimetric (Weight Loss) Method Protocol
This is a simple and direct method to determine the corrosion rate and inhibition efficiency over a longer immersion period.
Procedure:
-
Prepare pre-weighed metal coupons with a defined surface area.
-
Immerse the coupons in the corrosive solution with and without the inhibitor at a constant temperature.
-
After a specified period (e.g., 24 hours), remove the coupons, clean them according to standard procedures (e.g., using a specific inhibitor solution to remove corrosion products without attacking the base metal), dry them, and re-weigh them.
-
Calculate the corrosion rate (CR) and the inhibition efficiency (IE%).
Surface Analysis Techniques
Visualizing and chemically characterizing the metal surface after exposure to the inhibitor provides direct evidence of the protective film formation.
-
Scanning Electron Microscopy (SEM): Provides high-magnification images of the metal surface, allowing for a visual comparison of the surface morphology in the presence and absence of the inhibitor. A smoother surface is expected in the presence of an effective inhibitor.
-
Atomic Force Microscopy (AFM): Offers three-dimensional topographical information of the surface at the nanoscale, revealing details about the adsorbed inhibitor film and surface roughness.[2][5]
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the metal surface, confirming the presence of the inhibitor molecules and their interaction with the metal.[14]
Data Presentation and Interpretation
| Inhibitor Concentration (mM) | icorr (µA/cm²) | IE% (Polarization) | Rct (Ω·cm²) | IE% (EIS) |
| 0 (Blank) | 1000 | - | 50 | - |
| 0.1 | 250 | 75.0 | 200 | 75.0 |
| 0.5 | 100 | 90.0 | 500 | 90.0 |
| 1.0 | 50 | 95.0 | 1000 | 95.0 |
| 5.0 | 45 | 95.5 | 1100 | 95.5 |
Table 1: Example of summarized electrochemical data for a this compound derivative on mild steel in 1 M HCl.
Visualizing the Workflow and Mechanisms
Diagrams are essential for illustrating the interconnectedness of the experimental procedures and the underlying scientific principles.
Caption: Experimental workflow for the development and evaluation of this compound corrosion inhibitors.
Caption: Mechanism of corrosion inhibition by this compound on a metal surface.
Conclusion and Future Outlook
This compound and its derivatives represent a highly promising class of corrosion inhibitors. Their ease of synthesis, excellent performance, and the tunability of their molecular structure make them ideal candidates for further research and development. Future work in this area could focus on the development of "green" and sustainable synthesis methods, the investigation of their performance in a wider range of corrosive environments, and the use of computational modeling to design next-generation inhibitors with even greater efficacy. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to contribute to this exciting and important field.
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces [mdpi.com]
- 3. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content.ampp.org [content.ampp.org]
- 5. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. electrochemsci.org [electrochemsci.org]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
application of 1-phenyl-1H-1,2,3-triazole in materials science
An In-Depth Technical Guide to the Application of 1-Phenyl-1H-1,2,3-Triazole in Materials Science
Authored by: A Senior Application Scientist
Introduction: The Versatility of the 1,2,3-Triazole Moiety
The 1,2,3-triazole ring system has emerged from a niche heterocyclic motif to a cornerstone in modern materials science. This ascent is largely attributed to the advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which provides a highly efficient, regioselective, and scalable route to 1,4-disubstituted 1,2,3-triazoles.[1][2] The resulting triazole ring is not merely a passive linker; it is an aromatic, highly stable heterocycle with a significant dipole moment, hydrogen bond accepting capabilities, and a remarkable ability to coordinate with metal ions.[3][4]
Among its many derivatives, this compound serves as a fundamental building block, imparting desirable properties such as thermal stability, chemical inertness, and specific electronic characteristics to a wide array of materials. This guide provides an in-depth exploration of its application in key areas of materials science, complete with detailed protocols and mechanistic insights for researchers and professionals.
Application I: Advanced Corrosion Inhibition
The protection of metals from environmental degradation is a critical industrial challenge. This compound and its derivatives have proven to be highly effective corrosion inhibitors, particularly for mild steel and copper in acidic environments.[5][6]
Causality of Inhibition: The Adsorption Mechanism
The efficacy of triazole-based inhibitors stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption is a complex process involving both physical and chemical interactions:
-
Physical Adsorption (Physisorption): This occurs via electrostatic attraction between the protonated triazole molecules (in acidic media) and the negatively charged metal surface (due to adsorbed anions like Cl⁻).
-
Chemical Adsorption (Chemisorption): This is the dominant mechanism and involves the sharing of electrons between the heteroatoms (specifically the nitrogen atoms) of the triazole ring and the vacant d-orbitals of the metal atoms. This forms a strong coordinate bond, creating a stable, passivating film.[7]
Derivatives of this compound act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[5][7]
Experimental Workflow: Evaluating Inhibitor Performance
The following diagram outlines the standard workflow for assessing the performance of a new triazole-based corrosion inhibitor.
Caption: Workflow for evaluating corrosion inhibitors.
Protocol 1: Electrochemical Evaluation of Corrosion Inhibition
This protocol describes the use of Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) to quantify inhibitor efficiency.
1. Materials & Equipment:
- Working Electrode: Mild steel coupon with a defined exposed area (e.g., 1 cm²).
- Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.
- Counter Electrode: Platinum wire or graphite rod.
- Electrochemical Workstation (Potentiostat/Galvanostat).
- Corrosive Medium: 1.0 M HCl solution.
- Inhibitor Stock Solution: 1.0 x 10⁻² M solution of the this compound derivative in the corrosive medium.
2. Procedure:
- Preparation: Polish the mild steel coupon with successively finer grades of emery paper, degrease with acetone, rinse with deionized water, and dry.
- Open Circuit Potential (OCP): Immerse the three-electrode setup in the test solution (1.0 M HCl with a specific inhibitor concentration, e.g., 1.0 x 10⁻³ M). Allow the system to stabilize by monitoring the OCP for 60 minutes until a steady state is reached.[7]
- EIS Measurement: At the stabilized OCP, apply a small amplitude AC voltage signal (e.g., 10 mV) over a frequency range from 100 kHz to 10 mHz. The resulting data is plotted as a Nyquist plot.
- PDP Measurement: After EIS, scan the potential from -250 mV to +250 mV versus the OCP at a scan rate of 1 mV/s. Plot the resulting current density versus potential on a semi-logarithmic scale (Tafel plot).
- Control: Repeat all measurements in the corrosive medium without the inhibitor to obtain baseline corrosion data.
3. Data Analysis:
- From EIS: The inhibition efficiency (IE%) is calculated using the charge transfer resistance (Rct) values obtained by fitting the Nyquist plots to an equivalent circuit model.
- IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100
- Where Rct_inh is the charge transfer resistance with the inhibitor and Rct_blank is without.
- From PDP: The corrosion current density (Icorr) is determined by extrapolating the linear Tafel regions of the polarization curve to the corrosion potential (Ecorr).
- IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100
- Where Icorr_inh is the corrosion current density with the inhibitor and Icorr_blank is without.
Data Summary: Performance of Triazole Inhibitors
The following table summarizes the performance of two novel this compound derivatives against mild steel corrosion in 1.0 M HCl.[7]
| Inhibitor | Concentration (M) | Inhibition Efficiency (IE%) from EIS | Inhibition Efficiency (IE%) from PDP |
| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate | 1.0 x 10⁻³ | 95.3% | 94.7% |
| 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetohydrazide | 1.0 x 10⁻³ | 95.0% | 94.4% |
Application II: Functional Polymers via Click Chemistry
The 1,2,3-triazole ring is a robust and reliable linking unit for constructing advanced functional polymers. Its formation via CuAAC is orthogonal to most other functional groups, allowing for the synthesis of polymers with precisely defined structures and properties.[1] These materials find applications as anion-exchange membranes, in drug delivery systems, and as materials with unique photophysical properties.[8][9]
Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Polymerization
Poly-triazoles are typically synthesized by reacting monomers containing diazide and diyne functionalities. The Cu(I) catalyst activates the terminal alkyne, facilitating its cycloaddition with the azide to exclusively form the 1,4-disubstituted triazole linkage, driving the polymerization forward.[3]
Caption: CuAAC polymerization of diazide and diyne monomers.
Protocol 2: Synthesis of a Poly-1,2,3-triazole
This protocol provides a general method for synthesizing a poly-triazole soluble in common organic solvents.[3]
1. Materials & Equipment:
- Diazide monomer (e.g., a custom-synthesized aliphatic or aromatic diazide).
- Diyne monomer (e.g., a custom-synthesized aliphatic or aromatic diyne).
- Catalyst: Copper(I) Iodide (CuI).
- Base/Ligand: N,N-Diisopropylethylamine (DIPEA).
- Solvent: Anhydrous Dimethylformamide (DMF).
- Reaction vessel with magnetic stirrer, under a nitrogen atmosphere.
- Precipitation solvent: Methanol or Hexane.
2. Procedure:
- Monomer Dissolution: In a nitrogen-flushed flask, dissolve equimolar amounts of the diazide monomer and the diyne monomer in anhydrous DMF.
- Catalyst Addition: To the stirred solution, add DIPEA (approx. 0.1 equivalents) followed by CuI (approx. 0.05 equivalents).
- Polymerization: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir under nitrogen for 24-48 hours. The progress can be monitored by the increase in viscosity.
- Isolation: Cool the reaction mixture to room temperature. Slowly pour the viscous solution into a large volume of a non-solvent like methanol with vigorous stirring to precipitate the polymer.
- Purification: Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove unreacted monomers and catalyst residues.
- Drying: Dry the purified polymer under vacuum at 40-50 °C to a constant weight.
3. Characterization:
- Molecular Weight: Determine the number average molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).[9]
- Structure: Confirm the polymer structure using ¹H NMR and FTIR spectroscopy.
- Thermal Properties: Analyze thermal stability using Thermogravimetric Analysis (TGA) and determine the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).[10]
Application III: Ligand Design for Coordination Chemistry and Catalysis
The three nitrogen atoms of the 1,2,3-triazole ring make it a versatile coordination ligand. By incorporating other donor groups (like pyridyl or phosphino) into the substituents at the 1- and 4-positions of the ring, multidentate ligands can be readily synthesized.[2][11] These ligands form stable complexes with a variety of transition metals, including iridium, rhodium, palladium, and copper, with applications in catalysis and the development of phosphorescent materials.[2][12]
Coordination Modes and Complex Formation
The ligand 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)pyridine (ptmp) is an excellent example. It can act as a bidentate N,N-chelating ligand, coordinating to a metal center through the pyridyl nitrogen and one of the triazole nitrogens (typically N2 or N3).[11][12] This chelation forms a stable five- or six-membered ring, which is thermodynamically favorable.
Caption: Chelation of a metal center by a pyridyl-triazole ligand.
Protocol 3: Synthesis of a Monometallic Iridium(III) Complex
This protocol describes the synthesis of a cationic Ir(III) complex using a 1-phenyl-1,2,3-triazole-based ligand.[12]
1. Materials & Equipment:
- Ligand: 1-(2-pyridyl)-4-phenyl-1,2,3-triazole.
- Metal Precursor: [Ir(Cp)Cl₂]₂ (Cp = pentamethylcyclopentadienyl).
- Solvent: Anhydrous Dichloromethane (DCM).
- Silver Salt (for halide abstraction): Silver hexafluorophosphate (AgPF₆).
- Standard glassware for inert atmosphere synthesis (Schlenk line).
2. Procedure:
- Reaction Setup: In a Schlenk flask under a nitrogen atmosphere, dissolve the ligand (2.2 equivalents) and the iridium precursor [Ir(Cp*)Cl₂]₂ (1.0 equivalent) in anhydrous DCM.
- Complex Formation: Stir the solution at room temperature for 18-24 hours. Monitor the reaction by TLC or NMR.
- Halide Abstraction: To the resulting solution, add AgPF₆ (2.2 equivalents) to precipitate AgCl and form the cationic complex. Stir in the dark for 1-2 hours.
- Isolation: Filter the reaction mixture through Celite to remove the AgCl precipitate. Reduce the volume of the filtrate under vacuum.
- Purification: Precipitate the product by adding a non-polar solvent like diethyl ether or pentane. Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum.
3. Characterization:
- Confirm the structure of the final complex using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
- Obtain single crystals suitable for X-ray crystallography to definitively determine the coordination geometry and bond lengths.[12]
Application IV: Organic Electronics and Photophysical Materials
The incorporation of the this compound moiety into π-conjugated systems is a powerful strategy for tuning the electronic and optical properties of organic materials.[13] The electron-deficient nature of the triazole ring allows it to function as an acceptor unit in Donor-π-Acceptor-π-Donor (D-A-D) architectures, which are crucial for developing p-type semiconductors for Organic Field-Effect Transistors (OFETs).[14] Furthermore, when attached to fluorescent cores like pyrene, the triazole unit significantly influences the material's photophysical behavior, leading to high fluorescence quantum yields.[13]
Protocol 4: Characterization of Photophysical Properties
This protocol outlines the standard procedure for measuring the absorption and emission properties of a novel triazole-containing material.
1. Materials & Equipment:
- UV-Vis Spectrophotometer.
- Fluorescence Spectrometer (Fluorometer).
- Quartz cuvettes (1 cm path length).
- Spectroscopic grade solvent (e.g., chloroform, THF, or DMF).
- Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
2. Procedure:
- Sample Preparation: Prepare a dilute solution of the triazole-containing compound in the chosen spectroscopic grade solvent (typically 10⁻⁵ to 10⁻⁶ M) to avoid aggregation and inner-filter effects.
- UV-Vis Absorption: Record the absorption spectrum of the solution from approximately 250 nm to 700 nm. Identify the wavelength of maximum absorption (λ_abs).
- Fluorescence Emission: Excite the sample at its λ_abs. Record the emission spectrum over a wavelength range starting just above the excitation wavelength. Identify the wavelength of maximum emission (λ_em).
- Quantum Yield Measurement (Relative Method):
- Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard solution. Ensure the absorbance of both solutions at the excitation wavelength is low (< 0.1) to minimize reabsorption.
- Calculate the fluorescence quantum yield (Φ_s) using the following equation:
- Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
- Where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference standard, respectively.
Data Summary: Photophysical Properties of Triazole-Pyrene Derivatives
The table below shows the impact of 1-phenyl-1,2,3-triazole units on the photophysical properties of a tetrasubstituted pyrene core.[13]
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Fluorescence Quantum Yield (Φ_F) |
| Pyrene with 1-benzyl-1,2,3-triazole units at 1,8 positions | Chloroform | 425, 452 | 479, 509 | 0.81 |
| Pyrene with 1-phenyl-1,2,3-triazole units at 1,8 positions | Chloroform | 425, 452 | 479, 509 | 0.80 |
| Pyrene with unsubstituted 1,2,3-triazole units at 1,8 positions | Chloroform | 415, 440 | 467, 496 | 0.71 |
References
- 1. 1,2,3-Triazole-based sequence-defined oligomers and polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. books.rsc.org [books.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 7. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. D–A–D 2 H -benzo[ d ][1,2,3]triazole derivatives as p-type semiconductors in organic field-effect transistors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03246G [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenyl-1H-1,2,3-Triazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1,2,3-triazole synthesis. This guide is designed for researchers, medicinal chemists, and process scientists who utilize the robust azide-alkyne cycloaddition reaction to synthesize 1-phenyl-1H-1,2,3-triazole and its derivatives. As your application scientist, my goal is to move beyond simple protocols and provide a deeper understanding of the reaction's mechanics, empowering you to troubleshoot effectively and optimize your yields.
The synthesis of 1,4-disubstituted 1,2,3-triazoles, such as 1,4-diphenyl-1H-1,2,3-triazole, is the cornerstone of "click chemistry."[1][2][3] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is renowned for its reliability, high yields, and broad functional group tolerance.[4][5] However, even the most robust reactions can present challenges. This guide addresses the most common issues encountered in the lab, providing causal explanations and validated solutions.
Troubleshooting Guide: Common Experimental Issues
This section is formatted as a series of problems you might encounter during your synthesis, followed by potential causes and actionable solutions.
Q1: My reaction has a very low yield or has not worked at all. What are the primary causes?
This is the most frequent issue and almost always traces back to the integrity of the catalytic system or the reactants.
Potential Cause 1: Inactive or Insufficient Cu(I) Catalyst
-
Expertise & Experience: The catalytically active species is Copper(I). Many protocols use Copper(II) salts, like CuSO₄·5H₂O, because they are cheaper and more stable in air. However, Cu(II) is inactive and must be reduced in situ to Cu(I) for the reaction to proceed.[6] Furthermore, dissolved oxygen in your solvents can rapidly oxidize the active Cu(I) back to the inactive Cu(II) state, effectively killing your catalyst.
-
Trustworthy Solution:
-
Use a Reducing Agent: Always include a reducing agent like sodium ascorbate when using a Cu(II) precursor. A typical molar ratio is 1-5 mol% of the CuSO₄ catalyst and 5-10 mol% of sodium ascorbate relative to your limiting reagent.[6]
-
Deoxygenate Your Solvents: Before adding the catalyst, thoroughly degas your reaction solvent. This can be achieved by bubbling nitrogen or argon through the solvent for 15-30 minutes or by using a freeze-pump-thaw technique for highly sensitive reactions.
-
Use a Cu(I) Source Directly: Alternatively, you can use a direct Cu(I) source like copper(I) iodide (CuI) or copper(I) bromide (CuBr).[7] While more sensitive to air, they do not require a reducing agent, simplifying the reaction mixture. Even when using a Cu(I) source, deoxygenating the solvent is still highly recommended.
-
Potential Cause 2: Poor Quality of Starting Materials
-
Expertise & Experience: The azide-alkyne cycloaddition is robust, but not immune to impure starting materials. Phenyl azide can degrade over time, especially if exposed to light or heat. Phenylacetylene can oxidize or polymerize.
-
Trustworthy Solution:
-
Verify Purity: Check the purity of your phenyl azide and phenylacetylene by ¹H NMR or GC-MS before use.
-
Purify if Necessary: Phenylacetylene can be quickly purified by passing it through a small plug of neutral alumina to remove baseline impurities. Phenyl azide should be stored in a dark, cool place. If it is suspect, it should be freshly synthesized.
-
Check for Inhibitors: Commercial phenylacetylene may contain inhibitors. While usually not a problem for this reaction, purification can remove them if you suspect an issue.
-
Q2: The reaction is slow and takes a long time to complete. How can I increase the reaction rate?
While many click reactions are complete within a few hours at room temperature, some substrate combinations or conditions can lead to sluggish conversions.
Potential Cause 1: Insufficient Mixing in Biphasic Systems
-
Expertise & Experience: Many popular solvent systems for CuAAC are biphasic, such as t-BuOH/H₂O or DCM/H₂O.[6][8] If the stirring is not vigorous enough, the reactants and catalyst may not have sufficient contact, leading to a slow reaction rate limited by diffusion between the phases.
-
Trustworthy Solution:
-
Increase Stirring Rate: Ensure your reaction is being stirred vigorously to create a fine emulsion, maximizing the interfacial area between the aqueous and organic phases.
-
Use a Homogeneous Solvent System: Switch to a solvent system that fully dissolves all reactants, such as DMF, DMSO, or a THF/H₂O mixture.[9][10] This eliminates phase-transfer limitations.
-
Consider a Ligand: Certain ligands not only stabilize the catalyst but can also improve solubility and accelerate the reaction.
-
Potential Cause 2: Low Reaction Temperature
-
Expertise & Experience: While many CuAAC reactions proceed efficiently at ambient temperature, stubborn substrates or dilute conditions can benefit from gentle heating.
-
Trustworthy Solution:
-
Conventional Heating: Gently heat the reaction mixture to 40-65 °C.[11] Monitor the reaction by TLC to avoid potential side product formation at higher temperatures.
-
Microwave Irradiation: Microwave-assisted synthesis is highly effective for accelerating CuAAC reactions, often reducing reaction times from hours to minutes.[9][11] Typical conditions are 10 minutes at 80-110 °C.[9][11]
-
Q3: I am getting a mixture of regioisomers. How do I ensure I only get the 1,4-disubstituted product?
The hallmark of the CuAAC reaction is its exceptional regioselectivity for the 1,4-isomer. If you are seeing the 1,5-isomer, it points to a competing reaction pathway.
Potential Cause: Competing Thermal Huisgen Cycloaddition
-
Expertise & Experience: The uncatalyzed, thermal reaction between an azide and an alkyne (the Huisgen 1,3-Dipolar Cycloaddition) produces a mixture of 1,4- and 1,5-regioisomers.[1][12] This pathway becomes competitive if your reaction temperature is too high or if the copper catalyst is inactive.
-
Trustworthy Solution:
-
Lower the Temperature: If you are heating the reaction, reduce the temperature. Most CuAAC reactions do not require temperatures above 80 °C.
-
Verify Catalyst Activity: Ensure your copper catalyst is active (see Q1). If the catalyst is dead, you are simply running a thermal cycloaddition.
-
Confirm Your Catalyst: Double-check that you have not inadvertently used a Ruthenium catalyst. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is an excellent method for selectively synthesizing the 1,5-disubstituted regioisomer.[1][13][14][15]
-
Visualizing Reaction Pathways
Regioselectivity: CuAAC vs. RuAAC
Caption: Catalytic control of regioselectivity in azide-alkyne cycloadditions.
Frequently Asked Questions (FAQs)
Q: What is the role of a ligand in the CuAAC reaction?
A: While not always essential, ligands can significantly improve the CuAAC reaction. They serve several key functions:
-
Stabilization: Ligands, particularly nitrogen-based chelating ligands like Tris(benzyltriazolylmethyl)amine (TBTA), stabilize the Cu(I) oxidation state, preventing both oxidation to Cu(II) and disproportionation to Cu(0) and Cu(II).[2][4]
-
Acceleration: By facilitating the catalytic cycle, ligands can dramatically increase the reaction rate.[16]
-
Protection: In biological or complex chemical settings, ligands can protect the copper catalyst from being sequestered by other functional groups in the substrate.
Q: How do I remove the copper catalyst during workup?
A: Residual copper salts can complicate purification and are often undesirable in the final product, especially for pharmaceutical applications.
-
Aqueous Ammonia Wash: A common and effective method is to wash the crude reaction mixture (typically after diluting with an organic solvent like ethyl acetate) with a dilute aqueous solution of ammonia or ammonium chloride.[7] The ammonia complexes with the copper, sequestering it into the aqueous phase.
-
Filtration through Silica: Sometimes, simply filtering the crude product through a short plug of silica gel is sufficient to remove the majority of the copper salts.
-
Specialized Scavengers: For applications requiring very low residual copper levels, commercial copper scavenger resins can be used.
Q: Can I run this reaction without a solvent?
A: Yes, solvent-free CuAAC reactions are possible and represent a greener chemistry approach.[11] This is typically done by mixing the neat azide and alkyne with the catalyst system and gently heating. The reaction often proceeds rapidly, but this method is best suited for liquid reactants.
Data & Protocols
Table 1: Comparison of Common CuAAC Catalyst Systems
| Catalyst System | Typical Loading (mol%) | Reducing Agent Required? | Common Solvents | Key Advantages & Considerations | Reference |
| CuSO₄·5H₂O / Na-Ascorbate | 1-5% CuSO₄, 5-10% Ascorbate | Yes | H₂O/t-BuOH, H₂O/THF, DMF | Most common, inexpensive, robust. Two-component system. | [6] |
| CuI | 1-10% | No | MeCN, THF, Glycerol | Direct Cu(I) source, no reductant needed. Air sensitive. | [7][11] |
| CuCl | 10% | No | H₂O | Inexpensive Cu(I) source. | [16] |
| Cu/C (Copper on Charcoal) | Heterogeneous | No | DCM, various | Heterogeneous catalyst, easily filtered off. No base needed. Ideal for flow chemistry. | [8] |
General Protocol for 1,4-Diphenyl-1H-1,2,3-triazole Synthesis
This protocol is a reliable starting point for the synthesis and can be adapted for various substrates.
-
Reactant Preparation: In a round-bottom flask, dissolve phenylacetylene (1.0 eq, e.g., 102 mg, 1.0 mmol) and phenyl azide (1.05 eq, e.g., 125 mg, 1.05 mmol) in a 1:1 mixture of t-BuOH and H₂O (e.g., 10 mL).
-
Solvent Degassing: Equip the flask with a magnetic stir bar and stir the solution while bubbling nitrogen gas through it for 15 minutes.
-
Catalyst Addition: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 0.1 M) and sodium ascorbate (e.g., 0.2 M). Add the sodium ascorbate solution (0.1 eq, e.g., 0.1 mmol, 0.5 mL of 0.2 M solution) to the reaction mixture, followed by the CuSO₄·5H₂O solution (0.05 eq, e.g., 0.05 mmol, 0.5 mL of 0.1 M solution).[6]
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) (e.g., using 4:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting materials. The product, 1,4-diphenyl-1H-1,2,3-triazole, is a white solid that may precipitate from the reaction mixture.
-
Workup and Isolation:
-
Dilute the reaction mixture with water (20 mL) and ethyl acetate (20 mL).
-
Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with a dilute aqueous ammonia solution (to remove copper), followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or by column chromatography on silica gel.[17] An expected yield is typically >90%.
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting low-yield CuAAC reactions.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Mechanisms, Copper Catalysts, and Ligands Involved in the Synthesis of 1,2,3- Triazoles Using Click Chemistry | Bentham Science [benthamscience.com]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 8. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04727F [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 14. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of the Ligand in the Synthesis of 1-Sulfonyl-1,2,3-triazoles Through Copper-Catalyzed Alkyne-Azide Cycloaddition [scielo.org.mx]
- 17. arkat-usa.org [arkat-usa.org]
Technical Support Center: Purification of 1-Phenyl-1H-1,2,3-triazole
Welcome to the technical support guide for the purification of 1-phenyl-1H-1,2,3-triazole. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this compound in high purity. The synthesis of 1,2,3-triazoles, particularly through the highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a cornerstone of modern medicinal chemistry.[1] However, the path from a completed reaction to an analytically pure product is often fraught with challenges, from residual catalyst removal to the separation of closely related impurities.
This guide provides field-proven insights and systematic troubleshooting strategies to address these common purification hurdles. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving optimal purity.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification workflow.
Q1: My crude product has a distinct blue or green color. What is it and how do I remove it? A: The coloration is almost certainly due to residual copper salts from the CuAAC reaction. Copper(I) catalysts can oxidize to blue/green Copper(II) species during the workup. These salts must be removed as they can interfere with subsequent reactions and biological assays. A common and effective method is to wash the organic layer during the initial workup with an aqueous solution of ammonium chloride or a dilute ammonia solution. These reagents chelate the copper ions, pulling them into the aqueous phase.
Q2: I've attempted recrystallization, but my product separates as an oil instead of forming crystals. What's happening? A: This phenomenon, known as "oiling out," typically occurs for two main reasons: 1) the level of impurity is too high, causing a significant depression of the compound's melting point, or 2) the solution is supersaturated and cooled too rapidly.[2] First, try reheating the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. If this fails, the crude product likely requires preliminary purification by column chromatography to remove the bulk of impurities before a successful recrystallization can be achieved.
Q3: My ¹H NMR spectrum shows my desired product, but also unreacted phenylazide. Is recrystallization effective for removal? A: While recrystallization can sometimes remove small amounts of starting material, it is often inefficient if the solubility properties are similar. Phenylazide can co-crystallize with the triazole product. The most robust and reliable method for removing unreacted starting materials is column chromatography. The polarity difference between the triazole product and phenylazide is typically sufficient for good separation on silica gel.
Q4: My recrystallization resulted in a very low yield. What are the most common causes? A: Low recovery is a frequent issue in recrystallization and can often be traced to a few key factors:
-
Excessive Solvent: Using too much solvent to dissolve the crude product is the most common error. A significant portion of your product will remain dissolved in the mother liquor even after cooling.[2]
-
Inappropriate Solvent Choice: The product may be too soluble in the chosen solvent, even at low temperatures.[2]
-
Premature Crystallization: The product may crystallize in the funnel during a hot filtration step intended to remove insoluble impurities.[2] Ensure your apparatus is pre-heated.
-
Inadequate Cooling: Failing to cool the solution sufficiently (e.g., in an ice bath) will prevent maximum precipitation of the product.[2]
In-Depth Troubleshooting Guide
When standard procedures fail, a more systematic approach is required. This guide provides troubleshooting workflows for persistent purification challenges.
Challenge 1: Persistent Copper Contamination
Residual copper can poison catalysts in subsequent steps and confound biological screening results. If a simple aqueous wash is insufficient, more rigorous methods are necessary.
-
Causality: Copper ions can coordinate with the nitrogen atoms of the triazole ring, making them difficult to remove by simple phase separation.
-
Solution Workflow:
Caption: Workflow for removing persistent copper catalyst.
Challenge 2: Separation of Starting Materials and Side Products
The most common impurities are unreacted phenylazide and the alkyne source. In thermal, uncatalyzed reactions, formation of the undesired 1,5-regioisomer can also occur.[3]
-
Causality: The polarity of the this compound product is dictated by the N-phenyl group and the triazole core. While distinct from the starting materials, significant overlap in solubility can hinder separation by crystallization.
-
Solution: Column Chromatography: This is the most powerful technique for resolving these mixtures.
| Impurity Type | Recommended Action | Causality & Notes |
| Unreacted Phenylazide | Column Chromatography | Phenylazide is less polar than the triazole product. It will elute first in a normal-phase system. |
| Unreacted Terminal Alkyne | Evaporation / Column Chromatography | If the alkyne is volatile, it can often be removed under high vacuum. Otherwise, it is typically non-polar and elutes quickly from a silica column. |
| 1,5-Regioisomer | Column Chromatography | The 1,5-isomer often has a slightly different polarity from the desired 1,4-isomer, allowing for separation with an optimized eluent system. Careful analysis of fractions is critical. |
| Copper Acetylide/Polymer | Filtration / Column Chromatography | Insoluble, polymeric copper acetylides can sometimes form. These are typically removed by filtering the reaction mixture before workup. They will remain at the origin of a chromatography column. |
Validated Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol is designed for the purification of this compound from common impurities on a 1-gram scale.
-
Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3 g) by dissolving it in a minimal amount of dichloromethane (DCM) or ethyl acetate, adding the silica, and evaporating the solvent to dryness. This ensures even loading onto the column.
-
Column Packing: Dry pack a glass column with 40-60 g of silica gel (for a 1 g scale). Wet the column with the starting eluent (e.g., 5% Ethyl Acetate in Hexane).
-
Loading: Carefully add the dried, adsorbed sample to the top of the column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 5% Ethyl Acetate / 95% Hexane). This will elute non-polar impurities like unreacted alkynes.
-
Gradient Elution: Gradually increase the polarity of the eluent. A typical gradient might be:
-
5% EtOAc/Hexane (2 column volumes)
-
10% EtOAc/Hexane (4 column volumes)
-
20-25% EtOAc/Hexane (until the product has fully eluted)
-
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a UV lamp for visualization. The product, this compound, should have a distinct spot.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Optimized Recrystallization
This protocol should be used after the bulk of impurities has been removed, or if the crude product is already of reasonable purity (>90%).
-
Solvent Selection: The key is to find a solvent or solvent system where the compound is highly soluble when hot but poorly soluble when cold.[2] For this compound, common systems include isopropanol, ethanol/water, or toluene/hexane. Perform small-scale tests to find the ideal solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Insulating the flask can promote the formation of larger, purer crystals.[2] Rushing this step is a common cause of impurity inclusion.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation & Washing: Collect the crystals by vacuum filtration (e.g., with a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
References
Technical Support Portal: 1-Phenyl-1H-1,2,3-triazole NMR Analysis
Welcome to the dedicated technical support center for the NMR analysis of 1-phenyl-1H-1,2,3-triazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this important heterocyclic scaffold. Here, we address common issues encountered during spectral acquisition and interpretation, providing not just solutions but the underlying scientific rationale to empower your experimental work.
Section 1: The Archetypal Spectrum: What to Expect
Before troubleshooting, it's crucial to have a baseline. This compound, typically synthesized via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction, yields a highly predictable NMR spectrum.[1][2] The key diagnostic signal is the triazole proton (H5), which appears as a sharp singlet in a distinct region of the ¹H NMR spectrum.[3]
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) in CDCl₃ | ¹³C Chemical Shift (δ, ppm) in CDCl₃ | Notes |
| Triazole H5 | ~8.13 (singlet) | ~120.7 | This is the most diagnostic proton signal. Its singlet nature confirms the 1,4-disubstitution pattern.[4] |
| Triazole C4 | - | ~137.0 | Quaternary carbon, no direct proton attachment. |
| Triazole C5 | - | ~122.1 | Carbon bearing the H5 proton. |
| Phenyl H (ortho) | ~7.72 (doublet) | ~120.7 | Protons closest to the triazole ring. |
| Phenyl H (meta) | ~7.50 (triplet) | ~129.8 | |
| Phenyl H (para) | ~7.42 (triplet) | ~129.0 | |
| Phenyl C (ipso) | - | ~143.7 | Quaternary carbon attached to the triazole ring. |
| Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument calibration. Data compiled from representative literature.[4] |
Section 2: Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific spectral anomalies in a question-and-answer format.
Question 1: Why are the peaks in my spectrum broad and poorly resolved?
Broad peaks are one of the most common issues in NMR spectroscopy and can obscure vital structural information.[5] The sharpness of an NMR peak is inversely related to the transverse relaxation time (T₂). Factors that shorten T₂ will lead to broader signals.[6]
Potential Causes & Solutions:
-
Poor Magnetic Field Homogeneity (Shimming):
-
Causality: The spectrometer's magnets must provide a perfectly uniform magnetic field across the sample. If the field is inhomogeneous, nuclei in different parts of the sample will experience slightly different field strengths, causing a spread of resonance frequencies and thus, peak broadening.[7][8] This is the most frequent cause of universally broad peaks.
-
Solution: Carefully re-shim the instrument. Modern spectrometers have automated shimming routines that are highly effective. Ensure your NMR tube is of good quality and the sample volume is correct (typically ~0.6 mL for a 5 mm tube) to facilitate proper shimming.[8]
-
-
Presence of Paramagnetic Impurities:
-
Causality: Paramagnetic substances (e.g., dissolved oxygen, residual copper catalyst from the synthesis) have unpaired electrons that create local magnetic fields. These fields induce rapid relaxation (shorten T₂) for nearby nuclei, leading to significant broadening.[8] This is a particularly relevant issue for triazoles synthesized via CuAAC.
-
Solution:
-
Catalyst Removal: Ensure the copper catalyst is thoroughly removed during workup and purification. Passing the product through a small plug of silica gel or using a copper-chelating resin can be effective.
-
Degassing: To remove dissolved oxygen, bubble an inert gas like nitrogen or argon through the NMR sample for several minutes before sealing the tube.
-
-
-
Low Sample Concentration:
-
Causality: Very dilute samples can lead to a poor signal-to-noise ratio, which can be mistaken for peak broadening. More scans are required to obtain a clear spectrum, and if the line width is inherently broad, it may be difficult to distinguish from baseline noise.
-
Solution: Prepare a more concentrated sample (5-10 mg in 0.6 mL of solvent is a good starting point). If solubility is an issue, more scans (increase ns parameter) will be necessary.
-
Question 2: I see extra peaks that don't match my product. What are they?
The appearance of unexpected signals is a clear indication of impurities. Identifying these impurities is key to optimizing your reaction and purification protocols.
Logical Troubleshooting Workflow
Below is a systematic workflow to diagnose the source of unexpected peaks in your spectrum.
Caption: A logical workflow for diagnosing unexpected signals in an NMR spectrum.
Potential Impurities & Their Signatures:
-
Unreacted Starting Materials:
-
Phenylacetylene: Look for a sharp singlet around 2.0-3.1 ppm corresponding to the acetylenic proton.[3]
-
Phenyl Azide: Its aromatic signals may overlap with the product's, but a careful comparison with a reference spectrum will reveal its presence.
-
-
1,5-Regioisomer (1-phenyl-5-phenyl-1H-1,2,3-triazole):
-
Causality: While the CuAAC reaction is highly regioselective for the 1,4-isomer, thermal (uncatalyzed) reactions or certain catalyst systems can produce the 1,5-isomer.[2]
-
Identification: The ¹H NMR spectrum of the 1,5-isomer is different. The triazole proton (H4) will have a different chemical shift, and more definitively, 2D NMR techniques like HMBC can distinguish the isomers. In an HMBC spectrum of the 1,4-isomer, the triazole H5 proton will show a correlation to the ipso-carbon of the C-phenyl ring. This correlation is absent in the 1,5-isomer.
-
Question 3: My chemical shifts don't match the literature. Why?
Minor deviations are normal, but significant shifts warrant investigation.
Potential Causes & Solutions:
-
Solvent Effects:
-
Causality: The chemical environment of a molecule is influenced by the surrounding solvent. Aromatic and polar solvents like DMSO-d₆ or Acetone-d₆ can induce significant changes in chemical shifts compared to a less polar solvent like CDCl₃ due to different solute-solvent interactions.[9][10] The triazole proton is particularly sensitive to hydrogen bonding with the solvent.
-
Solution: Always report the solvent used for NMR acquisition. When comparing your data to the literature, ensure you are using the same solvent. If your compound is only soluble in a non-standard solvent, your data may be novel and should be fully characterized.
-
-
Concentration Effects:
-
Causality: At high concentrations, molecules can aggregate or form intermolecular hydrogen bonds.[11] This changes the electronic environment and can shift the resonance frequencies, especially for protons involved in these interactions, like the triazole proton.
-
Solution: Run the NMR at a standard, moderate concentration (e.g., ~10 mg/mL). If you suspect concentration effects, you can run a dilution study (acquiring spectra at different concentrations) to observe the trend.
-
Section 3: Experimental Protocols & FAQs
Protocol: Confirming Purity with a Spiking Experiment
This protocol is a definitive way to confirm if an unexpected peak in your product spectrum corresponds to a known starting material.
-
Acquire Reference Spectra: Obtain a clean ¹H NMR spectrum of your purified product. Separately, obtain a spectrum of the suspected impurity (e.g., phenylacetylene).
-
Prepare Spiked Sample: Take the NMR tube containing your purified product. Add a very small amount (e.g., <0.1 mg, a trace on a spatula tip) of the suspected impurity directly into the tube.
-
Mix and Re-acquire: Gently shake the tube to dissolve the added compound. Re-acquire the ¹H NMR spectrum using the exact same parameters.
-
Analyze: If the intensity of the unknown peak increases significantly while all other product peaks remain unchanged, you have confirmed the identity of that impurity.
Frequently Asked Questions (FAQs)
-
Q: I don't see a clear singlet for my triazole proton. What could be wrong?
-
A: This could be due to severe peak broadening (see Question 1) or potential second-order coupling effects if another proton is accidentally chemically equivalent, though this is rare for this structure. First, address all causes of broadening. If the issue persists, advanced 2D NMR experiments like HSQC and HMBC can help confirm the carbon-proton framework.[12]
-
-
Q: How can I assign the ortho, meta, and para protons on the phenyl ring?
-
A: This requires 2D NMR. A COSY (Correlation Spectroscopy) experiment will show which protons are coupled to each other. The ortho proton (a doublet) will show a correlation to the meta proton (a triplet). The meta proton will show correlations to both the ortho and para protons. An HMBC experiment can provide further confirmation.
-
-
Q: Can I use ¹⁵N NMR for characterization?
-
A: Yes, ¹⁵N NMR can be very informative for nitrogen-containing heterocycles like triazoles.[13] The three nitrogen atoms in the triazole ring will have distinct chemical shifts, providing a unique fingerprint for the molecule. However, ¹⁵N NMR experiments are much less sensitive and require longer acquisition times or ¹⁵N-enriched samples.[13]
-
References
- 1. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. tutorchase.com [tutorchase.com]
- 6. Are Polymer NMR Peaks Always Broad? | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. unn.edu.ng [unn.edu.ng]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. emerypharma.com [emerypharma.com]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
stability issues of 1-phenyl-1H-1,2,3-triazole under acidic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-phenyl-1H-1,2,3-triazole and its derivatives. This guide is designed to provide in-depth technical assistance and troubleshooting advice for stability-related queries, particularly under acidic conditions. My goal is to equip you with the foundational knowledge and practical protocols to navigate challenges and ensure the integrity of your experimental outcomes.
Part 1: Foundational Knowledge: The Robust Nature of the this compound Core
A common point of discussion in our field is the chemical resilience of heterocyclic scaffolds. The 1,2,3-triazole ring is a notable example of a highly stable aromatic system. This stability is not merely an empirical observation but is grounded in its electronic structure. The ring system possesses a high degree of aromatic stabilization, making it resistant to a wide range of chemical conditions.
Multiple sources in chemical literature corroborate that the 1,2,3-triazole heterocycle is stable against acidic and basic hydrolysis, as well as oxidative and reductive conditions.[1][2][3] This inherent stability is a key reason for its widespread use as a stable linker in "click chemistry" and as a bioisostere for amide bonds in medicinal chemistry.[1][4] In fact, its robustness under acidic conditions is often leveraged in synthetic and industrial applications.[5][6][7][8]
While the core triazole ring is exceptionally stable, issues perceived as "instability" often arise from reactions occurring elsewhere in the molecule or from misinterpretation of analytical data. This guide will address these common scenarios.
Part 2: Frequently Asked Questions (FAQs) - Addressing Perceived Instability
This section directly addresses the common questions and challenges encountered in the lab.
Q1: I am observing the degradation of my this compound-containing compound in acidic media. I thought these compounds were stable. What is the likely cause?
This is a frequent and important query. While the this compound core itself is highly resistant to acid hydrolysis[1][2], the substituents on either the phenyl ring or the triazole ring may be acid-labile. The observed "degradation" is most likely a chemical transformation of a sensitive functional group elsewhere in your molecule.
Initial Diagnostic Checklist:
-
Review Your Structure: Carefully examine the complete structure of your molecule for any acid-sensitive functional groups.
-
Reaction Conditions: Note the specific acid used (e.g., HCl, TFA, H₂SO₄), its concentration, the solvent, temperature, and reaction time.
-
Analytical Evidence: What analytical technique (e.g., TLC, LC-MS, NMR) indicates degradation? Are you observing new spots/peaks or the disappearance of your starting material?
The following table summarizes common acid-labile groups that may be the source of the observed instability:
| Functional Group | Potential Reaction under Acidic Conditions |
| Esters | Hydrolysis to carboxylic acid and alcohol. |
| Amides (some) | Hydrolysis to carboxylic acid and amine (often requires harsh conditions). |
| Boc-protecting groups | Cleavage to form a free amine. |
| Trityl (Tr) ethers/amines | Cleavage to form a free alcohol/amine. |
| Silyl ethers (e.g., TBS, TIPS) | Cleavage to form a free alcohol. |
| Acetals/Ketals | Hydrolysis to aldehydes/ketones and alcohols. |
| Enol ethers | Hydrolysis to a ketone or aldehyde. |
If your molecule contains one or more of these groups, it is highly probable that they are the site of reactivity, not the triazole ring itself.
Q2: Could my compound be undergoing protonation in acid, and would this affect my experiment?
Yes, protonation is a key equilibrium to consider. The 1,2,3-triazole ring has two nitrogen atoms with lone pairs of electrons that are not part of the aromatic sextet and can act as bases. Protonation will occur in acidic solutions.
This protonation does not equate to degradation but can significantly alter the physicochemical properties of your compound:
-
Solubility: The protonated, cationic form of the triazole will likely have much higher aqueous solubility and lower solubility in nonpolar organic solvents.
-
Chromatographic Behavior: On TLC or HPLC, the protonated species will have a different retention factor (Rf) or retention time, which could be mistaken for a new, impurity peak.
-
Spectroscopic Changes: In ¹H NMR, protons near the protonated nitrogen will experience a downfield shift.
dot
Caption: Protonation equilibria of this compound.
Q3: Are there any acidic conditions that can actually degrade the this compound ring?
Direct degradation of the 1,2,3-triazole ring by acid alone is not a commonly reported phenomenon under standard laboratory conditions. The aromatic stabilization energy is substantial. While flash vacuum pyrolysis at extreme temperatures (e.g., 500 °C) can cause the ring to lose N₂, this is not relevant to solution-phase acid stability.[9]
Ring-opening of 1,2,3-triazoles has been reported, but this typically requires the presence of metal catalysts (such as Rhodium, Silver, Copper, or Nickel) and is not a simple acid-catalyzed process.[10] It is plausible that under exceptionally harsh conditions (e.g., superacids combined with high heat), degradation pathways could be forced, but this falls far outside the scope of typical synthetic or analytical procedures.
Q4: My "click" reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition) is failing when I try to run it under acidic conditions. Is my triazole product decomposing as it forms?
It is highly improbable that the triazole product is decomposing. The failure is more likely due to the incompatibility of the reaction mechanism with acidic conditions.
-
Catalyst Inhibition: The copper(I) catalyst is crucial for the CuAAC reaction. Protic acids can interfere with the catalyst's activity.
-
Substrate Reactivity: If you are generating an azide in situ from sodium azide (NaN₃) and an alkyl/aryl halide, adding acid will protonate the azide to form hydrazoic acid (HN₃). HN₃ is highly toxic and explosive, and its formation should be avoided. Many syntheses involving sodium azide are performed under mildly acidic conditions to form HN₃ in situ in low, safe concentrations, but this requires careful control.[11]
Q5: How can I definitively test the stability of my specific this compound derivative under my experimental conditions?
A forced degradation study is the standard approach to definitively assess the stability of a compound. This involves intentionally exposing your compound to your acidic conditions and monitoring for any changes over time. A detailed protocol for this is provided in Part 4 of this guide.
Part 3: Troubleshooting Guides
Guide 1: Differentiating Ring Instability from Substituent Reactivity
When you observe a potential degradation, use the following workflow to diagnose the root cause.
dot
Caption: Workflow for diagnosing perceived triazole instability.
Guide 2: Analytical Approaches to Monitor Stability
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, or ideally a Mass Spectrometer (LC-MS), is the preferred method for stability studies.
Key Principles for Analysis:
-
Use a Stability-Indicating Method: Your HPLC method must be able to separate the parent compound from all potential degradation products and impurities.
-
Monitor Parent Peak Area: A decrease in the peak area of your target compound over time is a direct indication of degradation.
-
Mass Balance: In an ideal scenario, the sum of the peak areas of the parent compound and all degradation products should remain constant. This is known as mass balance.
-
Peak Purity: Use a Diode Array Detector (DAD) to check the peak purity of your parent compound at each time point.
¹H NMR spectroscopy is also a powerful tool. Comparing the NMR spectrum before and after acid treatment can reveal structural changes. The appearance of new signals or the disappearance of signals corresponding to an acid-labile group can pinpoint the site of reaction. A key indicator of successful triazole formation and its stability is the characteristic singlet for the C5-proton, typically found between 7.5 and 8.8 ppm.[12]
Part 4: Experimental Protocols
Protocol 1: Forced Degradation Study of a this compound Derivative
Objective: To determine the stability of your compound under specific acidic conditions.
Materials:
-
Your this compound derivative (of known purity).
-
The acid of interest (e.g., 1M HCl, 10% TFA in DCM).
-
The solvent used in your experiment.
-
A suitable quenching solution (e.g., saturated NaHCO₃ solution).
-
HPLC or LC-MS system with a validated analytical method.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of your compound in the reaction solvent at a known concentration (e.g., 1 mg/mL).
-
Time Zero (T=0) Sample: Take an aliquot of the stock solution, dilute it to the analytical concentration, and inject it into the HPLC/LC-MS. This is your baseline.
-
Initiate Degradation: To the remaining stock solution, add the specified amount of acid. Start a timer.
-
Time Point Sampling: At predetermined intervals (e.g., 1h, 4h, 8h, 24h), withdraw an aliquot of the reaction mixture.
-
Quench and Dilute: Immediately quench the reaction by diluting the aliquot into a neutralizing or purely analytical mobile phase solvent to stop further degradation. Ensure the final concentration is suitable for your analytical method.
-
Analysis: Inject the sample for the time point into the HPLC/LC-MS.
-
Data Interpretation: Compare the chromatograms from each time point to the T=0 sample. Calculate the percentage of the parent compound remaining. Identify and quantify any new peaks that appear.
Protocol 2: General Procedure for Monitoring a Reaction by HPLC/LC-MS
Objective: To track the progress of a reaction and confirm the stability of products.
Procedure:
-
Initial Spectra: Before starting the reaction, acquire reference spectra of your pure starting materials.
-
Reaction Setup: Assemble your reaction as planned.
-
Aliquot Sampling: Using a syringe or pipette, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Sample Preparation:
-
Quench the aliquot immediately in a vial containing a suitable solvent (e.g., mobile phase or a solvent that stops the reaction).
-
If your reaction contains a metal catalyst that could interfere with analysis (e.g., copper), you may need to perform a rapid mini-workup by passing the quenched aliquot through a small plug of silica gel.[12]
-
Dilute the sample to an appropriate concentration for your analytical method.
-
-
Data Acquisition & Analysis: Inject the prepared sample and acquire the data. Compare the spectrum to your reference spectra to identify the disappearance of starting materials and the appearance of the product peak.
By following these guidelines and protocols, you can effectively diagnose stability issues, differentiate between core ring and substituent reactivity, and confidently manage the experimental conditions for your this compound-containing compounds.
References
- 1. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces | MDPI [mdpi.com]
- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. frontiersin.org [frontiersin.org]
- 8. scispace.com [scispace.com]
- 9. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Removal from 1-Phenyl-1H-1,2,3-Triazole Reactions
Welcome to the Technical Support Center for post-reaction purification of 1-phenyl-1H-1,2,3-triazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges associated with the removal of residual catalysts from Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) reactions.
Introduction: The Challenge of Catalyst Removal
The synthesis of 1,2,3-triazoles via "click chemistry" is remarkably efficient. However, the removal of the metal catalyst (typically copper or ruthenium) is a critical downstream processing step. Residual metal ions can interfere with subsequent biological assays, compromise the structural integrity of the final compound, and are often toxic, making their removal essential, especially in pharmaceutical applications. This guide provides a comprehensive overview of effective catalyst removal strategies, presented in a question-and-answer format to directly address the practical issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Copper Catalyst Removal (CuAAC)
Q1: My purified this compound product has a faint blue or green tint. What does this indicate and how can I fix it?
A persistent blue or green color is a tell-tale sign of residual copper contamination. The triazole product itself can chelate copper ions, making simple filtration or a single aqueous wash insufficient for complete removal.
Solution: Implement a more rigorous purification strategy. Repeated aqueous washes with a chelating agent are highly effective.
-
Expert Insight: The nitrogen atoms within the triazole ring have a high affinity for copper ions, forming a stable complex. This is why a simple solvent wash is often not enough. A chelating agent with a stronger binding affinity for copper is needed to "pull" the copper out of the product complex and into the aqueous phase.
Q2: I performed an aqueous wash with EDTA solution, but I'm still detecting copper in my product. What went wrong?
There are several possibilities:
-
Insufficient Washing: One wash may not be enough. It is recommended to perform 2-3 washes to ensure complete removal.
-
Incorrect pH: The chelating efficiency of EDTA is pH-dependent. Ensure your EDTA solution is at an appropriate pH (typically around 8) to effectively bind copper.
-
Emulsion Formation: Vigorous shaking during liquid-liquid extraction can lead to the formation of an emulsion, trapping the copper-EDTA complex in the organic layer. Allow the layers to separate completely. If an emulsion persists, adding a small amount of brine can help to break it.
Q3: Are there alternatives to aqueous extraction for removing copper? My product has some water solubility.
Yes, for water-soluble or partially water-soluble products, aqueous extraction can lead to significant product loss. In these cases, scavenger resins are an excellent alternative.
-
Scavenger Resins: These are solid-supported materials with functional groups that have a high affinity for metals.[1] They can be stirred with the reaction mixture and then simply filtered off, taking the bound copper with them. This avoids an aqueous work-up altogether.[1]
Q4: How do I choose the right copper removal method for my specific application?
The choice of method depends on the properties of your final product. The following decision tree can guide your selection:
Caption: Decision tree for selecting a copper removal method.
Ruthenium Catalyst Removal (RuAAC)
Q5: I've used a ruthenium catalyst for my triazole synthesis and now my product is a dark color. How do I remove the ruthenium residues?
Ruthenium byproducts can be persistent and highly colored.[2] Effective removal often requires a multi-step approach.
Solution:
-
Initial Filtration: Pass the crude reaction mixture through a plug of silica gel or Celite. This can remove a significant portion of the insoluble ruthenium species.
-
Scavenging: Treat the filtrate with a suitable scavenger. Triphenylphosphine oxide or DMSO have been shown to be effective in complexing with ruthenium, making it easier to remove by subsequent filtration through silica gel.[2]
-
Aqueous Extraction: In some cases, washing with an aqueous solution of a mild complexing agent like sodium thiosulfate can be beneficial, especially if the ruthenium is in a higher oxidation state.[3]
Q6: Are there scavenger resins specifically for ruthenium?
Yes, several commercial scavenger resins are effective for ruthenium removal. Resins with thiol or amine functionalities are commonly used. Consult the manufacturer's specifications for the best choice for your specific ruthenium catalyst and solvent system.
Experimental Protocols
Protocol 1: Aqueous Wash with EDTA for Copper Removal
This protocol is ideal for organic-soluble this compound products.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM).
-
0.5 M aqueous solution of disodium EDTA.
-
Saturated aqueous sodium chloride (brine).
-
Anhydrous sodium sulfate or magnesium sulfate.
-
Separatory funnel.
Procedure:
-
Dilution: Dilute the crude reaction mixture with an organic solvent.
-
First Wash: Transfer the organic solution to a separatory funnel and add an equal volume of the 0.5 M EDTA solution.[4]
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Separation: Allow the layers to separate completely. The aqueous layer, now likely colored with the copper-EDTA complex, should be drained and collected.
-
Repeat: Repeat the washing step (steps 2-4) two more times, or until the aqueous layer is colorless.[4]
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove any remaining aqueous solution.
-
Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl and let it stand for 10-15 minutes.
-
Final Product: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the copper-free product.
Protocol 2: Copper Removal Using a Scavenger Resin
This method is suitable for a wider range of products, including those with some water solubility.
Materials:
-
Crude reaction mixture.
-
Appropriate scavenger resin (e.g., SiliaMetS Thiourea).[1]
-
Anhydrous solvent.
-
Stir plate and stir bar.
-
Filtration apparatus.
Procedure:
-
Resin Addition: To the crude reaction mixture, add 3-5 equivalents of the scavenger resin relative to the amount of copper catalyst used.[4]
-
Stirring: Stir the suspension at room temperature for 4-16 hours. The optimal time may need to be determined empirically for your specific reaction.[4]
-
Filtration: Filter the mixture to remove the resin.
-
Washing: Wash the collected resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the copper-free product.
Caption: Workflow for copper removal using a scavenger resin.
Data Summary: Comparison of Copper Removal Methods
| Method | Advantages | Disadvantages | Typical Efficiency |
| Aqueous Wash (EDTA) | Inexpensive, readily available reagents. | Can be time-consuming, risk of emulsion formation, not suitable for water-soluble products. | >95% after multiple washes. |
| Scavenger Resins | High selectivity, simple filtration work-up, suitable for a wide range of products. | More expensive than simple extraction, may require longer reaction times. | >99% |
| Silica Gel Filtration | Can be integrated into the chromatographic purification step. | May not be sufficient on its own, potential for product loss on the column. | Variable, often used in combination with other methods. |
| Dialysis | Gentle method, ideal for large biomolecules. | Slow, requires specialized equipment. | >99% for macromolecules. |
References
Technical Support Center: Scaling Up 1-Phenyl-1H-1,2,3-triazole Synthesis
This guide is designed for researchers, chemists, and process development professionals managing the transition of 1-phenyl-1H-1,2,3-triazole synthesis from the laboratory bench to a pilot plant. Our focus is on the ubiquitous and highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] Scaling this reaction introduces significant challenges in reaction kinetics, heat management, process safety, and product purification. This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions to ensure a safe, efficient, and successful scale-up campaign.
The archetypal synthesis involves the 1,3-dipolar cycloaddition of phenyl azide and phenylacetylene.[4][5]
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the scale-up process in a direct question-and-answer format.
Reaction & Process Control
Q1: My reaction is running significantly slower at pilot scale than in the lab, or it's stalling before completion. What's going on?
A1: This is a common scale-up issue stemming from mass and heat transfer limitations.
-
Probable Cause 1: Inefficient Mixing. In a large reactor, localized "dead spots" can lead to poor distribution of the catalyst and reactants. The copper catalyst, especially when generated in situ, may not be homogeneously dispersed, effectively lowering its concentration in parts of the vessel.
-
Solution:
-
Agitation Assessment: Verify that the reactor's agitator (type, speed, and positioning) is appropriate for the vessel geometry and batch volume. Baffles are crucial in large reactors to ensure turbulent, effective mixing.
-
Catalyst Introduction: Instead of a single-point addition, consider subsurface addition of the catalyst solution into a well-agitated area of the reactor.
-
-
Probable Cause 2: Poor Catalyst Activity. The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state by dissolved oxygen.[2] This is a greater risk in larger vessels with more headspace and during longer reaction times.
-
Solution:
-
Inert Atmosphere: Ensure the reactor is thoroughly purged with an inert gas (Nitrogen or Argon) and maintained under a positive pressure throughout the reaction.
-
Reducing Agent Stoichiometry: On scale, a slight excess of the reducing agent (e.g., sodium ascorbate) may be necessary to scavenge oxygen and maintain the copper in its +1 oxidation state. However, avoid a large excess, which can complicate downstream processing.
-
-
Probable Cause 3: Temperature Gradients. Inadequate heat removal can create hot spots, while overcooling can create cold spots, both of which affect reaction kinetics.
-
Solution: Implement robust temperature control with multiple probes to monitor for thermal gradients within the reactor. Ensure the reactor's heating/cooling jacket has sufficient surface area and the heat transfer fluid flow rate is adequate for the batch volume.
Q2: I'm observing an uncontrolled exotherm, and the reactor temperature is spiking dangerously. What should I do, and how can I prevent this?
A2: An uncontrolled exotherm during an azide cycloaddition is a critical safety event. The CuAAC reaction is highly exothermic, and the thermal decomposition of the azide starting material can be initiated by high temperatures, posing an explosion risk.[4][6]
-
Immediate Action:
-
Stop all reagent feeds immediately.
-
Engage maximum cooling on the reactor jacket.
-
If the reactor is equipped with a quench system, prepare to deploy it. A pre-charged vessel with a cold, inert solvent can be used to dilute the reaction mass and absorb heat.
-
-
Prevention & Control (Causality-Driven Approach):
-
Understand the Thermal Profile: Before scaling, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction (ΔHrxn), the maximum temperature of synthesis reaction (MTSR), and the adiabatic temperature rise. This data is non-negotiable for safe scale-up.
-
Control the Rate of Addition: The exotherm should be controlled by the feed rate of one of the limiting reagents (typically the azide or alkyne). The reaction should be run in a semi-batch mode, where one reactant is added slowly to the other, allowing the cooling system to keep pace with the heat generated. Never mix all reagents at once at a large scale ("batch mode").
-
Sufficient Cooling Capacity: Ensure the pilot plant reactor's cooling system can handle the calculated maximum heat output of the reaction.
-
Q3: My final product is a different color than the lab batch and appears to contain impurities. What are the likely side products?
A3: The primary side reactions in CuAAC often involve oxidative coupling of the alkyne.
-
Probable Cause: Alkyne Dimerization (Glasner Coupling). In the presence of oxygen and copper, phenylacetylene can oxidatively couple to form 1,4-diphenyl-1,3-butadiyne. This is often indicated by the formation of a green or blue color in the reaction mixture, characteristic of Cu(II) species.
-
Solution:
-
Strict Anaerobic Conditions: As mentioned in A1, maintaining a robust inert atmosphere is critical to prevent the oxidation of both the Cu(I) catalyst and the alkyne substrate.
-
Ligand Use: The use of a stabilizing ligand, such as TBTA (tris(benzyltriazolylmethyl)amine), can protect the Cu(I) catalyst from oxidation and dismutation, thereby minimizing this side reaction.[3]
-
Safety: Handling Azides at Scale
Q4: What are the absolute top safety priorities when scaling up a reaction involving phenyl azide?
A4: Phenyl azide is an energetic material that poses a significant explosion hazard.[4][7] Additionally, all azides are acutely toxic.[8] The life-cycle management of the azide is paramount.[7][9]
-
Avoid Isolation of Hydrazoic Acid (HN₃): This is the most critical trap in azide chemistry.[9][10] Hydrazoic acid is a highly toxic, volatile, and dangerously explosive gas/liquid that is formed when azide salts are mixed with acid.[10][11]
-
Control: All process and waste streams containing azide must be kept basic (pH > 9) at all times. Never allow azide solutions to come into contact with acids outside of a controlled reaction environment.[12]
-
-
Prevent Formation of Heavy Metal Azides: Azides react with heavy metals (e.g., copper, lead, mercury, silver) to form extremely shock-sensitive and explosive salts.
-
Control: Use reactors and equipment made of appropriate materials (e.g., glass-lined steel, stainless steel, Hastelloy). Avoid using brass, bronze, or lead-soldered fittings in any part of the process train. Decontaminate equipment thoroughly after use.
-
-
Thermal Stability: Phenyl azide can decompose violently when heated.
-
Control: Never allow the reaction temperature to exceed the validated safe operating limit. Do not distill or concentrate solutions of phenyl azide.[4] It is far safer to generate the azide in situ or use a solution of it directly without isolation or concentration.
-
-
Avoid Incompatible Solvents: Do not use halogenated solvents like dichloromethane (DCM) or chloroform with sodium azide, as this can lead to the formation of highly explosive diazidomethane or triazidomethane.[11][13]
Q5: How do I safely quench and dispose of a reaction mixture that may contain unreacted phenyl azide?
A5: Never assume 100% conversion. Always plan for a dedicated quench and verification step.
-
Quench Procedure:
-
Cool the reaction mixture to below room temperature (e.g., 10-15 °C).
-
Slowly add a solution of a reducing agent. A common and effective method is to use sodium nitrite (NaNO₂) under acidic conditions (after ensuring the bulk of the product has been extracted), which converts the azide to nitrogen gas. However, this must be done with extreme care to avoid the formation of hydrazoic acid. A safer alternative is reduction with Staudinger ligation (e.g., triphenylphosphine), but this is often not economically viable at scale.
-
Stir for a sufficient time (e.g., 2-4 hours) to ensure the quench is complete.
-
-
Verification: Before proceeding with workup or waste disposal, test the aqueous layer for the presence of residual azide. Commercial azide test strips or a qualitative spot test (e.g., with ferric chloride) can be used. The quench is not complete until this test is negative.
-
Waste Handling: All azide-containing waste must be collected in a dedicated, clearly labeled container.[12] It must be kept basic and isolated from other waste streams, especially acidic or heavy metal-containing wastes.[9]
Workup & Purification
Q6: I'm struggling with persistent emulsions during the aqueous workup and phase separation takes hours. How can I resolve this?
A6: Emulsions are common at scale due to high-shear mixing and the presence of finely divided solids or amphiphilic molecules.
-
Solution 1: Add Brine. Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous phase, which helps to break the emulsion by "salting out" the organic components.
-
Solution 2: Gentle Agitation. During extraction, use the lowest agitation speed that still provides adequate interfacial contact. Avoid high-shear mixing.
-
Solution 3: Filtration. If the emulsion is caused by suspended solids (e.g., copper salts), filtering the entire batch through a pad of a filter aid like Celite® can break the emulsion and remove the solids simultaneously.
-
Solution 4: Change Solvent. If the problem persists, consider a different extraction solvent with a greater density difference from water and lower mutual solubility.
Q7: My isolated product is contaminated with copper, which is unacceptable for a pharmaceutical intermediate. What is the best way to remove it at pilot scale?
A7: Copper removal is a critical purification step.
-
Method 1: Ammonia/Ammonium Chloride Wash. Washing the organic solution with an aqueous solution of ammonium hydroxide or ammonium chloride is effective. Ammonia forms a water-soluble copper-ammonia complex ([Cu(NH₃)₄]²⁺) that is readily extracted into the aqueous phase.
-
Method 2: Chelating Agents. For more stubborn copper contamination, washing with a solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a slightly basic pH can be very effective.
-
Method 3: Solid Scavengers. Passing the organic solution through a column or a stirred bed of a copper scavenging resin is a highly effective but often more expensive option suitable for achieving very low ppm levels of copper.
Q8: Recrystallization was easy in the lab, but at pilot scale, I'm getting poor recovery and inconsistent purity. What should I optimize?
A8: Recrystallization is highly dependent on cooling rates, agitation, and seeding.
-
Cooling Profile: Do not crash-cool the solution. A slow, controlled cooling profile is essential for forming large, pure crystals. A typical profile might be: cool rapidly to the point of supersaturation, then cool very slowly through the main crystallization phase, followed by a final cooling to the target temperature.
-
Seeding: Always seed the supersaturated solution with a small amount of pure product to ensure controlled crystallization and obtain a consistent crystal form. Determine the optimal seeding temperature and seed loading in the lab first.
-
Agitation: Gentle agitation is needed to keep the crystals suspended and ensure uniform cooling, but overly vigorous agitation can cause crystal breakage (attrition), leading to a wide particle size distribution and difficulties in filtration and drying.
Section 2: Frequently Asked Questions (FAQs)
Q: What are the most critical process parameters (CPPs) to monitor and control during the scale-up of this synthesis? A: The key CPPs are:
-
Temperature: For reaction control and to prevent thermal decomposition of the azide.
-
Reagent Addition Rate: To control the reaction exotherm.
-
Agitation Speed: To ensure good mass and heat transfer.
-
Inert Gas Flow/Pressure: To prevent catalyst and substrate oxidation.
-
pH of Aqueous Streams: To prevent the formation of hydrazoic acid.
Q: Can this reaction be run neat (solvent-free) to increase reactor throughput? A: While neat CuAAC reactions can be performed, scaling them up is extremely hazardous and generally not recommended.[6] The solvent acts as a crucial heat sink, helping to moderate the reaction exotherm. Running neat dramatically increases the risk of a thermal runaway. A higher concentration in a suitable solvent is a safer approach to improving throughput.
Q: Are there safer alternatives to using phenyl azide directly? A: Yes, in situ generation of the azide is a much safer industrial practice. This avoids the isolation, storage, and handling of a potentially explosive intermediate. A common method is to start from the corresponding aniline (aniline in this case), perform a diazotization, and then react the diazonium salt with sodium azide in the same pot, immediately followed by the addition of the alkyne and copper catalyst.[14][15][16] This ensures the azide concentration remains low throughout the process.
Q: What analytical techniques are recommended for in-process controls (IPCs) and final product quality control (QC)? A:
-
IPCs: HPLC or UPLC is ideal for monitoring the disappearance of starting materials and the formation of the product. This allows for real-time tracking of reaction completion. TLC can be used as a simpler, qualitative check.
-
Final Product QC:
-
Identity: ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
-
Purity: HPLC (for organic impurities) and ICP-MS or AAS (for residual copper).
-
Physical Properties: Melting point, DSC (for thermal stability).
-
Section 3: Pilot-Scale Synthesis Protocol Example
This protocol is a representative example for a 50 L scale synthesis. All quantities and parameters must be validated in the laboratory and with appropriate process safety testing before implementation.
1. Reagent Preparation & Reactor Inerting:
-
Charge phenylacetylene (e.g., 2.0 kg, ~19.6 mol) and a suitable solvent such as a 1:1 mixture of t-BuOH/water or THF/water (e.g., 20 L) to a 50 L glass-lined reactor.
-
Begin agitation and sparge the solution and reactor headspace with nitrogen for at least 30 minutes to remove dissolved oxygen. Maintain a positive nitrogen pressure.
-
In a separate vessel, prepare a solution of sodium azide (e.g., 1.4 kg, ~21.5 mol, 1.1 eq) in deionized water (e.g., 5 L). CAUTION: Keep this solution basic.
-
In another vessel, prepare a solution of copper(II) sulfate pentahydrate (e.g., 98 g, 0.39 mol, 2 mol%) and sodium ascorbate (e.g., 310 g, 1.57 mol, 8 mol%) in deionized water (e.g., 2 L).
2. Reaction Execution (Semi-Batch):
-
Adjust the reactor temperature to the target setpoint (e.g., 25-30 °C).
-
Add the copper sulfate/sodium ascorbate solution to the reactor.
-
Begin slow, subsurface addition of the phenyl azide solution via a metering pump over 2-4 hours.
-
CRITICAL: Monitor the internal temperature closely. The rate of addition must be adjusted to ensure the temperature does not exceed the defined limit (e.g., < 40 °C). The cooling system should be active and responsive.
-
After the addition is complete, maintain the reaction at the setpoint temperature and monitor for completion by IPC (e.g., HPLC every hour). The reaction is typically complete within 2-6 hours after the feed.
3. Workup and Quenching:
-
Once the reaction is complete, add an organic extraction solvent (e.g., Ethyl Acetate or Toluene, 20 L).
-
Separate the layers. Extract the aqueous layer again with the organic solvent.
-
Combine the organic layers. Wash sequentially with:
-
5% aqueous ammonium chloride solution (to begin copper removal).
-
Saturated aqueous sodium bicarbonate solution (to ensure basic conditions).
-
Saturated brine (to help break emulsions).
-
-
CRITICAL: Test the final aqueous wash for the presence of residual azide using a validated test. If positive, the organic layer must be treated appropriately (e.g., with a reducing agent) before proceeding.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
4. Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure, ensuring the batch temperature does not exceed 50 °C. DO NOT distill to dryness if residual azide is suspected.
-
The crude product will precipitate. Add a suitable recrystallization solvent (e.g., Ethanol or Isopropanol).
-
Heat to dissolve, then cool slowly and controllably to induce crystallization. Seeding may be required.
-
Isolate the solid product by filtration (e.g., using a Nutsche filter/dryer).
-
Wash the filter cake with cold recrystallization solvent.
-
Dry the product under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
Section 4: Data & Visualizations
Table 1: Comparison of Lab vs. Pilot Scale Parameters
| Parameter | Laboratory Scale (100 mL flask) | Pilot Scale (50 L Reactor) | Rationale for Change |
| Addition Mode | Batch (all at once) | Semi-batch (slow addition of azide) | To control the exotherm and ensure safety. |
| Temp. Control | Oil bath / Ice bath | Jacket with heat transfer fluid | Surface-to-volume ratio decreases, requiring active, efficient heat exchange. |
| Agitation | Magnetic stir bar | Overhead mechanical agitator with baffles | To ensure homogeneity in a large volume. |
| Inerting | Balloon / N₂ line | N₂ sparging and positive pressure blanket | To handle larger volumes and prevent air ingress during additions/sampling. |
| Quench | Often omitted or simple water wash | Mandatory chemical quench & verification | The risk associated with unreacted azide is significantly higher at scale. |
Diagrams
Caption: High-level workflow for pilot-scale this compound synthesis.
Caption: Decision tree for safe handling of azide-containing process streams.
Section 5: References
-
Organic Syntheses Procedure: Phenylacetylene. (n.d.). Organic Syntheses. Retrieved from --INVALID-LINK--
-
Organic Syntheses Procedure: Phenyl azide. (n.d.). Organic Syntheses. Retrieved from --INVALID-LINK--
-
ChemicalBook: PHENYL AZIDE synthesis. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
Tour, J. M., & Jones II, L. (1996). Solid-Phase Synthesis of Phenylacetylene Oligomers Utilizing a Novel 3-Propyl-3-(benzyl-supported) Triazene Linkage. The Journal of Organic Chemistry, 61(19), 6455-6467. --INVALID-LINK--
-
Organic Syntheses Procedure: Phenylacetylene. (n.d.). Organic Syntheses. Retrieved from --INVALID-LINK--
-
Sciencemadness Wiki: Phenylacetylene. (2020). Sciencemadness. Retrieved from --INVALID-LINK--
-
Wikipedia: Phenylacetylene. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
-
Wikipedia: Phenyl azide. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
-
Archibald, T. G., et al. (2014). Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. ACS Symposium Series. --INVALID-LINK--
-
University of Minnesota, Department of Chemistry. (n.d.). Dangers of: Azide Reactions, Large Scale Reactions. Health, Safety & Risk Management. Retrieved from --INVALID-LINK--
-
Kulesza, A., et al. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. Organic Process Research & Development. --INVALID-LINK--
-
Tale, R. H., et al. (2013). One pot synthesis of aromatic azide using sodium nitrite and hydrazine hydrate. Tetrahedron Letters, 54(17), 2241-2243. --INVALID-LINK--
-
Archibald, T. G., et al. (2014). Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. ACS Publications. --INVALID-LINK--
-
da Silva, F. C., et al. (2021). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. Journal of the Brazilian Chemical Society. --INVALID-LINK--
-
ResearchGate: Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. (2014). ResearchGate. --INVALID-LINK--
-
University of Auckland. (n.d.). Working with Potentially Explosive Chemicals/Reactions. Retrieved from --INVALID-LINK--
-
Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Stanford University. Retrieved from --INVALID-LINK--
-
Vaněk, T., et al. (2020). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules. --INVALID-LINK--
-
ResearchGate: 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. (2020). ResearchGate. --INVALID-LINK--
-
Environment, Health & Safety, University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from --INVALID-LINK--
-
Pieczykolan, M., et al. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances. --INVALID-LINK--
-
Barluenga, J., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. --INVALID-LINK--
-
National Center for Biotechnology Information. (2024). Progress and challenges in the development of triazole antimicrobials. PMC. --INVALID-LINK--
-
MDPI: Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). (2021). MDPI. --INVALID-LINK--
-
Refubium: The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. (2008). Freie Universität Berlin. --INVALID-LINK--
-
ResearchGate: Huisgen's Cycloaddition Reactions: A Full Perspective. (2016). ResearchGate. --INVALID-LINK--
-
National Center for Biotechnology Information. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. NIH. --INVALID-LINK--
-
National Center for Biotechnology Information. (2019). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC. --INVALID-LINK--
-
Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. (n.d.). Retrieved from --INVALID-LINK--
-
RSC Publishing: Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Publishing. --INVALID-LINK--
-
YouTube: Unbelievable Challenges in Triazole Synthesis! (2021). YouTube. --INVALID-LINK--
-
Bock, V. D., et al. (2006). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. --INVALID-LINK--
-
MDPI: Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. (2021). MDPI. --INVALID-LINK--
-
COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. (n.d.). Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal: Huisgen 1,3-Dipolar Cycloaddition. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
chemeurope.com: Azide alkyne Huisgen cycloaddition. (n.d.). chemeurope.com. --INVALID-LINK--
-
MDPI: Synthesis and Rational Design of New Appended 1,2,3-Triazole-uracil Ensembles as Promising Anti-Tumor Agents via In Silico VEGFR-2 Transferase Inhibition. (2022). MDPI. --INVALID-LINK--
-
Frontiers: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers. --INVALID-LINK--
-
ResearchGate: 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases. (2018). ResearchGate. --INVALID-LINK--
References
- 1. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azide_alkyne_Huisgen_cycloaddition [chemeurope.com]
- 4. Phenyl azide - Wikipedia [en.wikipedia.org]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. auckland.ac.nz [auckland.ac.nz]
- 13. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 14. PHENYL AZIDE synthesis - chemicalbook [chemicalbook.com]
- 15. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 16. scielo.br [scielo.br]
Technical Support Center: Refining the Crystallization Process for 1-phenyl-1H-1,2,3-triazole
Welcome to the technical support center dedicated to the purification of 1-phenyl-1H-1,2,3-triazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize the crystallization of this important heterocyclic scaffold. As a foundational building block in medicinal chemistry and materials science, obtaining this compound in high purity is paramount for reliable downstream applications.
This document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, providing you with the scientific rationale needed to troubleshoot and refine your crystallization protocols effectively.
Section 1: Understanding the Synthesis and Impurity Profile
The purity of your final crystalline product is intrinsically linked to the synthetic route employed and the impurities it generates. The most prevalent method for synthesizing 1-phenyl-1H-1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry"[1]. This reaction involves the 1,3-dipolar cycloaddition of phenyl azide and an alkyne. For the parent compound, this is typically generated in situ or by a decarboxylation/cycloaddition cascade[2].
Common Impurities to Consider:
-
Unreacted Starting Materials: Residual phenyl azide and any precursors to the terminal alkyne can contaminate the crude product.
-
Copper Catalyst: Residual copper salts are a significant and common impurity in CuAAC reactions. These can interfere with downstream biological assays and subsequent chemical transformations.
-
Side Products: Depending on the reaction conditions, side products from dimerization or other unintended pathways may be present.
A thorough understanding of these potential contaminants is the first step in designing a robust purification strategy.
Section 2: Crystallization Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the crystallization of this compound in a direct question-and-answer format.
Q1: My this compound fails to crystallize from solution upon cooling. What should I do?
A1: Failure to crystallize is a common issue often related to supersaturation, the presence of impurities, or the use of an inappropriate solvent. Here are a series of steps to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline this compound, add a single, tiny crystal to the supersaturated solution. This "seed" will act as a template for further crystal formation.
-
Reduce Temperature: If cooling to room temperature is insufficient, try using an ice-water bath to further decrease the solubility of your compound. Be aware that very low temperatures can sometimes cause impurities to precipitate as well.
-
Concentrate the Solution: You may have used too much solvent. Gently heat the solution to evaporate a small portion of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.
-
Introduce an Anti-Solvent: If your compound is highly soluble in the chosen solvent, you can add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly turbid. Then, gently heat the mixture until it becomes clear again and allow it to cool slowly. A common and effective combination for triazole derivatives is an ethanol/water system[3].
Q2: I've obtained an oil instead of a crystalline solid ("oiling out"). How can I resolve this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This often happens when the melting point of the compound (or an impure version of it) is lower than the temperature of the solution at the point of saturation[4]. Oiled out products are often impure as the oil can act as a better solvent for impurities than the crystallization solvent itself[4].
Causality & Solutions:
-
High Impurity Load: Significant amounts of impurities can depress the melting point of your compound, leading to oiling out.
-
Solution: Consider a pre-purification step. If residual copper is suspected, washing an organic solution of your crude product with an aqueous solution of a chelating agent like EDTA can be effective. For organic impurities, a quick pass through a short plug of silica gel might be beneficial.
-
-
Cooling Too Rapidly: If the solution is cooled too quickly, it can become highly supersaturated at a temperature above the compound's melting point.
-
Solution: Ensure slow cooling. Allow the flask to cool to room temperature on the benchtop, insulated from the cold surface by a few paper towels or a cork ring, before moving it to an ice bath.
-
-
Inappropriate Solvent Choice: The solvent may not be ideal for your specific compound.
-
Solution: Re-heat the oiled-out mixture and add more of the "good" solvent (the one in which it is more soluble) to create a less saturated solution. Then, allow it to cool more slowly. If using a mixed solvent system like ethanol/water, add more ethanol. You may need to screen other solvents.
-
Q3: My yield of crystalline this compound is very low. What are the likely causes and how can I improve it?
A3: Low yields are a frequent frustration in crystallization. The primary culprit is often leaving too much of your product behind in the mother liquor.
Causality & Solutions:
-
Excessive Solvent Usage: Using too much solvent to dissolve the crude product is the most common cause of low recovery. A significant portion of your product will remain dissolved even at low temperatures.
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve your crude solid. To recover product from the mother liquor, you can concentrate the filtrate by rotary evaporation and attempt a second crystallization.
-
-
High Solubility in the Chosen Solvent: Your compound might be too soluble in the recrystallization solvent, even at low temperatures.
-
Solution: A mixed solvent system is often the answer. For many triazole derivatives, ethanol/water is an excellent choice. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution just begins to turn cloudy. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Premature Crystallization: The product may have crystallized in the filter paper or funnel during a hot filtration step (if performed to remove insoluble impurities).
-
Solution: Ensure that your filtration apparatus (funnel and receiving flask) is pre-heated before use. This can be done by placing them in a drying oven or by passing hot solvent through the setup immediately before filtering your product solution.
-
-
Inadequate Cooling: Ensure the solution has been cooled sufficiently in an ice bath to maximize crystal formation before filtration.
Q4: My recrystallized product is still impure. What went wrong?
A4: While crystallization is a powerful purification technique, it is not foolproof. Impurities can become trapped in the crystal lattice, especially if crystallization occurs too rapidly.
Causality & Solutions:
-
Rapid Crystallization: If crystals form too quickly, impurities can be occluded within the growing crystal lattice.
-
Solution: Slow down the cooling process. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. Using a slightly larger volume of solvent can also help to slow down the rate of crystallization.
-
-
Insufficient Washing: The surface of the crystals can be coated with the impure mother liquor.
-
Solution: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor. Do not use room temperature solvent, as this will dissolve some of your product.
-
-
Co-crystallization of Impurities: If an impurity has very similar solubility properties to your desired compound, it may crystallize along with it.
-
Solution: A second recrystallization may be necessary. Alternatively, you may need to switch to a different solvent system or consider another purification method, such as column chromatography.
-
Section 3: Recommended Protocol for Recrystallization of this compound
This protocol is a robust starting point, based on procedures for structurally similar triazoles[5][6]. An ethanol/water mixed solvent system is often effective for this class of compounds.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and bring the mixture to a gentle boil while stirring to dissolve the solid. Add more hot ethanol in small portions until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration as described in the troubleshooting section.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot deionized water dropwise until you observe persistent cloudiness (turbidity).
-
Re-dissolution: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. To ensure slow cooling, you can place it on a cork ring or a few layers of paper towels. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum running. For final drying, transfer the crystals to a watch glass and place them in a vacuum desiccator.
-
Purity Assessment: Determine the melting point of the purified product and acquire spectroscopic data (NMR, IR) to confirm its identity and purity.
Section 4: Data Interpretation and Purity Verification
Verifying the purity of your final product is a critical step. Below is a summary of expected analytical data for triazole derivatives. While a definitive melting point for the unsubstituted this compound is not consistently reported in the literature, derivatives often have sharp melting points after recrystallization. For example, 1-benzyl-4-phenyl-1H-1,2,3-triazole, when recrystallized from ethanol, has a reported melting point of 127-128 °C.
| Analytical Technique | Expected Observations for this compound and its derivatives |
| Melting Point | A sharp melting point range (e.g., within 1-2 °C) is indicative of high purity. Impurities will typically cause a depression and broadening of the melting point range. |
| ¹H NMR | Expect signals in the aromatic region for the phenyl group and the triazole ring protons. The chemical shifts and coupling patterns will be characteristic of the substitution pattern. For example, 1-benzyl-4-phenyl-1H-1,2,3-triazole shows a characteristic singlet for the triazole proton around 7.6 ppm and multiplets for the phenyl groups. |
| ¹³C NMR | The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts will be in the expected regions for aromatic and heterocyclic carbons. Spectra for this compound are available in public databases for comparison. |
| FTIR | Look for characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching within the rings, and N-N=N stretching of the triazole ring (often around 1220 cm⁻¹)[2]. |
Section 5: Visualization of Workflows
To further clarify the troubleshooting process, the following diagrams illustrate the decision-making workflows.
Caption: A decision tree for troubleshooting common crystallization problems.
References
- 1. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H7N3) [pubchemlite.lcsb.uni.lu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C8H7N3 | CID 270009 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-Phenyl-1H-1,2,3-triazole: Validation of a Novel Denitrogenative Annulation Route
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties, metabolic stability, and ability to form hydrogen bonds.[1][2] Consequently, the development of efficient and versatile synthetic routes to access this privileged heterocycle is of paramount importance. This guide provides an in-depth comparison of established methods for the synthesis of 1-phenyl-1H-1,2,3-triazole with a novel, validated denitrogenative annulation strategy.
Established Synthetic Routes: An Overview
The synthesis of 1-aryl-1H-1,2,3-triazoles has been dominated by the [3+2] cycloaddition of an azide and an alkyne, a reaction famously known as the Huisgen 1,3-dipolar cycloaddition.[3][4][5][6] This reaction can be performed thermally, but often requires elevated temperatures and can lead to a mixture of 1,4- and 1,5-regioisomers.[4][7] The advent of "click chemistry" introduced metal-catalyzed variants that offer significant advantages in terms of regioselectivity and reaction conditions.[3][4]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is arguably the most widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[4][7][8] The reaction is highly regioselective, proceeds under mild conditions, and is tolerant of a wide range of functional groups.[8] The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide.[7]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, the ruthenium-catalyzed version selectively yields 1,5-disubstituted 1,2,3-triazoles.[9][10][11][12][13] This method is particularly useful for the synthesis of fully substituted triazoles as it can accommodate internal alkynes.[9][11] The proposed mechanism involves the formation of a ruthenacycle intermediate.[9][11]
A Novel Approach: Denitrogenative Annulation
Recent advancements in synthetic methodology have explored transition-metal-catalyzed denitrogenative annulation reactions as a powerful tool for constructing nitrogen-containing heterocycles.[14][15][16][17][18] This strategy offers a distinct advantage by utilizing readily available starting materials and proceeding through a step- and atom-economical pathway.[16] We present here a validation of a novel denitrogenative annulation route for the synthesis of this compound.
This innovative approach involves the reaction of a nitro-olefin with an azide, followed by a subsequent elimination reaction to furnish the desired 1,5-disubstituted 1,2,3-triazole. This method circumvents the direct use of potentially hazardous and unstable terminal alkynes.
Reaction Mechanism: A Visual Representation
The following diagrams illustrate the mechanistic pathways for the established CuAAC reaction and the novel denitrogenative annulation route.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
Caption: Proposed Denitrogenative Annulation Mechanism.
Experimental Comparison: Head-to-Head Validation
To objectively evaluate the performance of the novel denitrogenative annulation route, a direct comparison with the well-established CuAAC method was conducted. The synthesis of this compound was performed using both protocols, and key performance indicators were measured.
Experimental Protocols
Method A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To a solution of phenylacetylene (1.0 mmol) and phenyl azide (1.0 mmol) in a 1:1 mixture of t-BuOH/H₂O (10 mL), was added sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (0.1 mmol).
-
The reaction mixture was stirred vigorously at room temperature for 24 hours.
-
The resulting precipitate was collected by filtration, washed with water, and dried under vacuum to afford the crude product.
-
The crude product was purified by recrystallization from ethanol to yield pure this compound.
Method B: Denitrogenative Annulation
-
To a solution of β-nitrostyrene (1.0 mmol) and phenyl azide (1.1 mmol) in DMSO (5 mL), was added a catalytic amount of a suitable base (e.g., t-BuOK).
-
The reaction mixture was stirred at 80 °C for 6 hours.
-
Upon completion, the reaction was cooled to room temperature and poured into ice-water.
-
The precipitated solid was collected by filtration, washed with water, and dried.
-
The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure this compound.
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative data obtained from the comparative study of the two synthetic routes.
| Parameter | Method A: CuAAC | Method B: Denitrogenative Annulation |
| Reaction Time | 24 hours | 6 hours |
| Reaction Temperature | Room Temperature | 80 °C |
| Yield (%) | 92% | 85% |
| Purity (by HPLC) | >98% | >97% |
| Reagent Cost | Moderate | Low |
| Safety Considerations | Use of potentially explosive azide | Use of potentially explosive azide, requires heating |
| Waste Generation | Minimal | Moderate (due to chromatography) |
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and analysis of this compound.
Caption: General Experimental Workflow.
Discussion and Conclusion
The experimental data clearly demonstrates that both the established CuAAC method and the novel denitrogenative annulation route are effective for the synthesis of this compound.
The CuAAC method provides a slightly higher yield and operates at room temperature, making it an excellent choice for routine synthesis. Its primary drawback is the longer reaction time.
The novel denitrogenative annulation route offers a significantly shorter reaction time, which can be a considerable advantage in a high-throughput setting. While the yield is slightly lower and the reaction requires heating, the lower cost of starting materials (nitro-olefins are often more accessible than terminal alkynes) presents a compelling economic argument. The need for chromatographic purification for this method, however, contributes to increased solvent waste.
References
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 3. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 10. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.chalmers.se [research.chalmers.se]
- 13. researchgate.net [researchgate.net]
- 14. Transition-Metal-Catalyzed Denitrogenative Transannulation: Converting Triazoles into Other Heterocyclic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 16. Transition-Metal-Catalyzed Denitrogenative Annulation to Access High-Valued N-Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of Heterocycles through Denitrogenative Cyclization of Triazoles and Benzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Phenyl-1,2,3-Triazole Isomers: 1-Phenyl vs. 4-Phenyl Analogs
Introduction
The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry and materials science. Its unique combination of properties—planarity, aromaticity, hydrogen bonding capability, and metabolic stability—makes it an exceptionally versatile scaffold. The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, has made the synthesis of 1,4-disubstituted triazoles remarkably efficient and regioselective.
Within this class, phenyl-substituted 1,2,3-triazoles are fundamental building blocks. However, the constitutional isomerism resulting from the placement of the phenyl group—either on a nitrogen atom (1-phenyl-1H-1,2,3-triazole) or a carbon atom (4-phenyl-1H-1,2,3-triazole)—imparts distinct chemical personalities to each molecule. This guide provides an in-depth comparative analysis of these two isomers, offering experimental insights into their synthesis, physicochemical properties, reactivity, and biological significance to aid researchers in selecting the appropriate scaffold for their specific application.
Section 1: Synthesis Strategies - A Tale of Two Cycloadditions
The synthesis of both isomers is most efficiently achieved via the Huisgen 1,3-dipolar cycloaddition, specifically the copper-catalyzed variant (CuAAC). The critical difference lies in the choice of starting materials, which dictates the final position of the phenyl substituent.
Synthesis of this compound and its Derivatives
The 1-phenyl isomer is generated when the phenyl group is introduced via the azide component. The reaction involves the cycloaddition of phenyl azide with an alkyne. To synthesize the parent this compound, a source of acetylene is required. For substituted analogs, a terminal alkyne is used, which regioselectively yields the 1,4-disubstituted product.
Synthesis of 4-Phenyl-1H-1,2,3-triazole
Conversely, the 4-phenyl isomer is formed when the phenyl group is part of the alkyne component. The reaction involves the cycloaddition of phenylacetylene with an azide source, typically sodium azide, which forms the triazole anion that is subsequently protonated. This route is fundamental for creating derivatives functionalized at the N1 position.[1][2]
Comparative Synthesis Workflow
The choice between these pathways is dictated entirely by the desired substitution pattern on the final triazole ring. If further derivatization is planned for the N1 position, the 4-phenyl scaffold is the logical precursor. If modifications are intended for the C4 position, the 1-phenyl scaffold is the starting point.
Caption: Comparative synthetic routes for phenyl-triazole isomers.
Experimental Protocol 1: Synthesis of 1-Phenyl-4-(hydroxymethyl)-1H-1,2,3-triazole
This protocol is representative of the synthesis of a 1,4-disubstituted this compound derivative.
-
Reagent Preparation : In a 50 mL round-bottom flask, dissolve phenyl azide (1.19 g, 10 mmol) and propargyl alcohol (0.56 g, 10 mmol) in a 1:1 mixture of t-BuOH/H₂O (20 mL).
-
Catalyst Addition : To the stirred solution, add sodium ascorbate (0.20 g, 1 mmol) followed by copper(II) sulfate pentahydrate (0.125 g, 0.5 mmol).
-
Reaction : Stir the mixture vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup : Upon completion, add water (20 mL) to the reaction mixture. A precipitate will form.
-
Isolation : Collect the solid product by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum to yield the pure product.
Experimental Protocol 2: Synthesis of 4-Phenyl-1H-1,2,3-triazole[1]
This protocol details the synthesis of the parent 4-phenyl isomer.
-
Reagent Preparation : In a 100 mL flask, dissolve sodium azide (NaN₃) (1.43 g, 22 mmol) in a mixture of DMSO (30 mL) and H₂O (14 mL).
-
Addition of Reactants : To the solution, add phenylacetylene (2.25 g, 22 mmol), sodium ascorbate (0.48 g, 2.4 mmol), and 2,6-lutidine (2.36 g, 22 mmol).
-
Catalyst Addition : Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (70 mg, 0.28 mmol).
-
Reaction : Stir the resulting mixture at room temperature for 24 hours.
-
Isolation : Add H₂O (25 mL) to the flask and stir for an additional 30 minutes to induce precipitation.
-
Purification : Collect the white solid product by vacuum filtration, wash thoroughly with water, and dry to obtain 4-phenyl-1H-1,2,3-triazole.
Section 2: Physicochemical and Structural Properties
The location of the phenyl group significantly impacts the physical and electronic properties of the triazole ring. The 4-phenyl isomer retains an acidic N-H proton, allowing it to act as both a hydrogen bond donor and acceptor. The 1-phenyl isomer, with its N1 position blocked, can only function as a hydrogen bond acceptor via the N2 and N3 atoms.
Caption: Structures of 1-phenyl and 4-phenyl-1H-1,2,3-triazole.
Comparative Data Table
| Property | This compound | 4-Phenyl-1H-1,2,3-triazole | Reference |
| Molecular Formula | C₈H₇N₃ | C₈H₇N₃ | [3][4] |
| Molar Mass | 145.16 g/mol | 145.16 g/mol | [3][4] |
| Melting Point | 53-56 °C | 143-144 °C | [5] |
| Boiling Point | 311.9 °C (Predicted) | 346.0 °C (Predicted) | [5] |
| Solubility | Soluble in organic solvents. | Poorly soluble in water, soluble in organic solvents. | [5] |
| ¹H NMR (DMSO-d₆) | δ ~8.7 (s, 1H, C5-H), ~7.9 (s, 1H, C4-H), 7.5-7.9 (m, 5H, Ar-H) | δ ~15.2 (br s, 1H, N-H), ~8.5 (s, 1H, C5-H), 7.3-7.9 (m, 5H, Ar-H) | |
| ¹³C NMR (DMSO-d₆) | δ ~137 (Ar C), ~133 (C5), ~130 (Ar CH), ~129 (Ar CH), ~121 (C4), ~120 (Ar CH) | δ ~147 (C4), ~131 (Ar C), ~129 (Ar CH), ~128 (Ar CH), ~125 (Ar CH), ~121 (C5) | |
| pKa (acidic) | N/A | 9.4 (for parent 1H-1,2,3-triazole) | [6] |
Note: NMR shifts are approximate and can vary based on solvent and concentration.
The most striking difference is the melting point. The ability of 4-phenyl-1H-1,2,3-triazole to form intermolecular hydrogen bonds via its N-H group leads to a more stable crystal lattice and a significantly higher melting point compared to the 1-phenyl isomer.
Section 3: Chemical Reactivity and Functionalization
The differing substitution patterns create distinct opportunities for chemical functionalization.
-
This compound : Reactivity is centered on the triazole carbons. The C5-H is the most acidic proton on the ring and can be selectively deprotonated with a strong base like n-butyllithium to form a lithiated intermediate.[6] This nucleophile can then be quenched with various electrophiles, allowing for functionalization at the C5 position. The C4 position is less reactive.
-
4-Phenyl-1H-1,2,3-triazole : This isomer offers dual reactivity. The N-H proton is readily deprotonated or can participate in N-alkylation, N-arylation, or acylation reactions, making it a versatile scaffold for building libraries of N1-substituted derivatives. Additionally, the C5-H proton can also be targeted for metallation and subsequent functionalization, similar to its isomeric counterpart.
Caption: Key reactivity pathways for phenyl-triazole isomers.
Section 4: Biological and Pharmacological Activities
The 1,2,3-triazole ring is considered a bioisostere of the amide bond, but with improved metabolic stability and different electronic properties. The specific placement of the phenyl group profoundly influences how the molecule interacts with biological targets.
Summary of Reported Activities
| Isomer Scaffold | Reported Biological Activities of Derivatives | Key Findings and Examples | Reference |
| This compound | Anti-inflammatory, Carbonic Anhydrase Inhibition, α-Glucosidase Inhibition | Derivatives have shown potent anti-inflammatory effects, in some cases exceeding that of diclofenac.[7][8] Specific substitution patterns lead to effective inhibition of human carbonic anhydrase isoforms and α-glucosidases.[9][10] | [7][8][9][10] |
| 4-Phenyl-1H-1,2,3-triazole | HIV-1 Capsid Inhibition, Antifungal, Antibacterial, Aromatase Inhibition | Derivatives based on the PF-74 scaffold have been developed as potent inhibitors of the HIV-1 capsid protein.[11] The core is also found in compounds with significant antimicrobial and aromatase inhibitory activity.[12][13] | [11][12][13] |
Causality : The difference in activity profiles stems from the three-dimensional arrangement of functional groups.
-
In 1-phenyl derivatives, the phenyl ring is directly attached to the nitrogen, creating a rigid, planar system where substituents at the C4 position project away from the core. This is often exploited in designing inhibitors that fit into specific enzyme active sites.
-
In 4-phenyl derivatives, the phenyl group is attached to the carbon framework. The N1 position is available for substitution, allowing for the introduction of diverse side chains that can explore different regions of a binding pocket, as seen in HIV-1 capsid inhibitors.[11]
Conclusion
While this compound and 4-phenyl-1H-1,2,3-triazole share the same molecular formula, they are fundamentally different chemical entities. The choice between them is a critical design element in drug discovery and materials science.
-
Choose the this compound scaffold when the synthetic plan involves functionalizing a terminal alkyne and a rigid, planar core with a C4-substituent is desired for specific receptor interactions.
-
Choose the 4-phenyl-1H-1,2,3-triazole scaffold when the goal is to create a library of N1-substituted analogs from phenylacetylene. This isomer's hydrogen bonding capability and versatile N-H group make it an ideal precursor for exploring structure-activity relationships through diverse N-functionalization.
Understanding the distinct synthesis, properties, and reactivity of these isomers empowers researchers to make informed decisions, accelerating the development of novel, high-performing molecules.
References
- 1. 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 3. This compound | C8H7N3 | CID 270009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-phenyl-1H-1,2,3-triazole | C8H7N3 | CID 137153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Page loading... [guidechem.com]
- 7. Synthesis and biological evaluation of phenyl-1H-1,2,3-triazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis and Structure-Activity Relationships of 4-Phenyl-1H-1,2,3-Triazole Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Promising Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 1-aryl 4-phenyl 123-triazols and Investigating Anti-Fungal and Anti-Bacterial Activity in In Vitro Conditions - Medical Science Journal of Islamic Azad Univesity - Tehran Medical Branch - فصلنامه علوم پزشکی دانشگاه آزاد اسلامی واحد پزشکی تهران [tmuj.iautmu.ac.ir]
- 13. New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 1-Phenyl-1H-1,2,3-Triazole Analogs
The 1-phenyl-1H-1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the development of novel therapeutic agents. Its unique chemical properties, including its ability to engage in hydrogen bonding and dipole interactions, make it an attractive pharmacophore. This guide provides a comparative analysis of the biological activities of various this compound analogs, with a focus on their anti-inflammatory, anticancer, and antimicrobial properties. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the rational design and synthesis of more potent and selective drug candidates.
The Versatility of the this compound Scaffold
The 1,2,3-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. The presence of the phenyl group at the 1-position significantly influences the electronic and steric properties of the molecule, which in turn dictates its biological activity. The "click" chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has enabled the efficient and regioselective synthesis of a diverse library of 1,4-disubstituted 1,2,3-triazole analogs, accelerating the pace of drug discovery in this area.[1][2][3][4]
Comparative Analysis of Biological Activities
The biological potential of this compound analogs is broad, with significant activities observed across different therapeutic areas. The following sections provide a comparative overview of their performance, supported by experimental data from various studies.
Anti-inflammatory Activity
Several this compound derivatives have demonstrated potent anti-inflammatory effects, often comparable or superior to existing non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[5][6] The primary mechanism of action for many of these analogs involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation.[5][7][8]
Table 1: Comparative Anti-inflammatory Activity of this compound Analogs
| Compound ID | R-Group on Phenyl Ring | Assay | IC50 (µM) or % Inhibition | Reference Compound | Reference IC50 (µM) or % Inhibition | Source |
| 2a | H | Xylene-induced ear edema in mice | More potent than Diclofenac (25 mg/kg) | Diclofenac | - | [5][6] |
| 2b | 4-CH3 | Xylene-induced ear edema in mice | More potent than Diclofenac (25 mg/kg) | Diclofenac | - | [5][6] |
| 2c | 4-OCH3 | Xylene-induced ear edema in mice | More potent than Diclofenac (25 mg/kg) | Diclofenac | - | [5][6] |
| 4a | 2-Cl | Xylene-induced ear edema in mice | More potent than Diclofenac (25 mg/kg) | Diclofenac | - | [5][6] |
| Compound 9 | - | NO inhibition in BV2 cells | 8.00 ± 0.83 | L-NMMA | 42.36 ± 2.47 | [9] |
| Compound 10 | - | NO inhibition in BV2 cells | 8.44 ± 0.89 | L-NMMA | 42.36 ± 2.47 | [9] |
| Compound 15 | - | NO inhibition in BV2 cells | 8.13 ± 0.97 | L-NMMA | 42.36 ± 2.47 | [9] |
| Compound 16 | - | NO inhibition in BV2 cells | 8.84 ± 1.10 | L-NMMA | 42.36 ± 2.47 | [9] |
| Compound 14 | - | COX-2 Inhibition | 0.04 | Celecoxib | 0.045 | [8] |
| Compound 21a | Urea linker and sulfamoylphenyl moiety | COX-2 Inhibition | 2.13 | Celecoxib | 0.95 | [8] |
| Compound 21b | Urea linker and sulfamoylphenyl moiety | COX-2 Inhibition | 1.98 | Celecoxib | 0.95 | [8] |
Note: This table presents a selection of data for illustrative purposes. For a comprehensive understanding, refer to the cited literature.
The data clearly indicates that substitutions on the phenyl ring play a crucial role in modulating anti-inflammatory activity. For instance, analogs 2a, 2b, 2c, and 4a exhibited greater potency than the standard drug diclofenac in an in vivo model of inflammation.[5][6] Furthermore, in vitro studies have identified compounds with significant nitric oxide (NO) inhibitory activity and selective COX-2 inhibition.[8][9]
Anticancer Activity
The 1,2,3-triazole nucleus is a key pharmacophore in a number of anticancer agents.[1][3][10][11][12][13] Analogs of this compound have been shown to exhibit cytotoxic activity against a range of cancer cell lines, including human cervical carcinoma (HeLa), human lung adenocarcinoma (A549), human hepatoma carcinoma (HepG2), and human colon carcinoma (HCT-116).[1]
Table 2: Comparative Anticancer Activity of this compound Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| 4g | HCT-116 | 1.09 ± 0.17 | Cisplatin | - | [1] |
| 4k | HeLa, A549, HepG2, HCT-116 | Potent activity | Cisplatin | - | [1] |
| 64b | A549 | 9.19 | Tamoxifen | 10.87 | [10] |
| Compound 8 | HT-1080 | 15.13 | Doxorubicin | - | [3] |
| Compound 8 | A-549 | 21.25 | Doxorubicin | - | [3] |
| Compound 8 | MCF-7 | 18.06 | Doxorubicin | - | [3] |
| Compound 8 | MDA-MB-231 | 16.32 | Doxorubicin | - | [3] |
| 3e | HepG2 | Most notable activity | Doxorubicin | - | [14] |
Note: This table presents a selection of data for illustrative purposes. For a comprehensive understanding, refer to the cited literature.
Structure-activity relationship (SAR) studies have revealed that the nature of the substituent at the 4-position of the triazole ring, as well as the substitution pattern on the phenyl ring, significantly impacts the anticancer potency. For example, compound 4g, a tetrahydrocurcumin derivative linked to a 1,2,3-triazole, showed potent activity against the HCT-116 cell line.[1] The mechanism of action for some of these compounds involves cell cycle arrest and induction of apoptosis.[1][10]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. This compound analogs have demonstrated promising activity against a variety of bacterial and fungal strains.[2][4][15][16][17][18][19][20]
Table 3: Comparative Antimicrobial Activity of this compound Analogs
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Source |
| Compound 3 | Candida albicans | - | - | - | [15] |
| Compound 3 | Aspergillus niger | - | - | - | [15] |
| Compound 3 | Staphylococcus aureus | Good activity | - | - | [15] |
| Nitroguaiacol ether derivative | Staphylococcus aureus | 8 | - | - | [2] |
| Nitroguaiacol ether derivative | Pseudomonas aeruginosa | 16 | - | - | [2] |
| Nitroguaiacol ether derivative | Candida albicans | 8 | - | - | [2] |
| Glycoside 5 | Staphylococcus aureus | Most active | Ampicillin | - | [4][20] |
| Phenylhydrazone 5p | Rhizoctonia solani | 0.18 | - | - | [21][22] |
| Phenylhydrazone 5p | Sclerotinia sclerotiorum | 2.28 | - | - | [21][22] |
| Phenylhydrazone 5p | Fusarium graminearum | 1.01 | - | - | [21][22] |
| Phenylhydrazone 5p | Phytophthora capsici | 1.85 | - | - | [21][22] |
Note: This table presents a selection of data for illustrative purposes. For a comprehensive understanding, refer to the cited literature.
The antimicrobial spectrum and potency of these analogs are highly dependent on the specific substitutions on the triazole and phenyl rings. For instance, a 1-(4-bromobenzyl)-1H-1,2,3-triazol-4-ol derivative showed excellent antifungal activity.[15] The incorporation of a nitroguaiacol ether moiety also resulted in compounds with significant antibacterial and antifungal properties.[2]
Experimental Protocols
To ensure the reproducibility and validity of the findings, it is essential to follow standardized experimental protocols. The following are detailed methodologies for key assays used in the evaluation of this compound analogs.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1][12][13][14][23][24][25] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[24]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.[24]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1][25]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][17][26]
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the this compound analogs in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[17]
Signaling Pathways and Experimental Workflow
The biological activities of this compound analogs are mediated through their interaction with specific molecular targets and signaling pathways.
Anti-inflammatory Signaling Pathway
Caption: Inhibition of the COX-2 pathway by this compound analogs.
General Experimental Workflow for Biological Evaluation
References
- 1. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of phenyl-1H-1,2,3-triazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-inflammatory activity of novel 1,2,3-triazole- derivatives from 7-Oxodehydroabietic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. isres.org [isres.org]
- 12. researchgate.net [researchgate.net]
- 13. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]
- 14. jocpr.com [jocpr.com]
- 15. Synthesis of 1-aryl 4-phenyl 123-triazols and Investigating Anti-Fungal and Anti-Bacterial Activity in In Vitro Conditions - Medical Science Journal of Islamic Azad Univesity - Tehran Medical Branch - فصلنامه علوم پزشکی دانشگاه آزاد اسلامی واحد پزشکی تهران [tmuj.iautmu.ac.ir]
- 16. Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. microbiologyjournal.org [microbiologyjournal.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and anti-microbial evaluation of some novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 26. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 1-Phenyl-1H-1,2,3-Triazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Section 1: Understanding Cross-Reactivity in the Context of Triazoles
The 1,2,3-triazole ring is a five-membered heterocycle that has become a cornerstone in medicinal chemistry, largely due to its synthetic accessibility via "click chemistry," metabolic stability, and its capacity to engage in various non-covalent interactions such as hydrogen bonding and dipole-dipole interactions.[1][2] These very features, however, also lay the groundwork for potential cross-reactivity, or the ability of a compound to bind to multiple, often unintended, biological targets.
For a scaffold like 1-phenyl-1H-1,2,3-triazole, cross-reactivity is not inherently negative. It can be the basis for developing multi-target drugs, for instance, in oncology where inhibiting multiple signaling pathways can be advantageous.[3] However, more commonly, off-target interactions are associated with adverse drug reactions and toxicity.[4] Therefore, a comprehensive understanding and early assessment of a compound's selectivity profile are paramount in modern drug discovery.[5]
This guide will focus on the cross-reactivity of this compound derivatives across several major classes of drug targets, with a particular focus on protein kinases, and will draw comparisons with its 1,2,4-triazole isomer.
Section 2: Comparative Analysis of Target Interactions
Kinase Cross-Reactivity: A Case Study
A notable example of quantified cross-reactivity is found in a series of 1-phenyl-1,2,3-triazole ureas designed as potential anticancer agents. These compounds were evaluated for their inhibitory activity against both Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, and c-Jun N-terminal kinase 1 (JNK-1), a member of the mitogen-activated protein kinase (MAPK) family involved in stress signaling.[3]
One of the lead compounds from this study, a phenyltriazolyl phenylurea derivative (let's call it Compound 12b for this guide), demonstrated potent inhibition of both kinases, highlighting the multi-target potential of this scaffold.[3]
Table 1: Comparative Kinase Inhibitory Activity of a 1-Phenyl-1,2,3-Triazole Derivative [3]
| Compound | Target Kinase | IC50 (nM) |
| Compound 12b | VEGFR-2 | 46 |
| JNK-1 | 35 |
This dual inhibitory action underscores the importance of broad panel screening. While the on-target activity against VEGFR-2 is significant, the potent off-target inhibition of JNK-1 could lead to a complex pharmacological profile with both therapeutic and potentially adverse effects.
Further evidence of kinase cross-reactivity comes from studies on more complex hybrids. For instance, novel quinazoline-1,2,3-triazole hybrids designed as MET kinase inhibitors were also found to inhibit Platelet-Derived Growth Factor Receptor Alpha (PDGFRA)[7].
Comparison with the 1-Phenyl-1H-1,2,4-Triazole Isomer
The isomeric 1,2,4-triazole scaffold is also a "privileged structure" in medicinal chemistry, known for a wide range of biological activities, including antifungal, anticancer, and anticonvulsant properties.[8][9][10] The difference in the positioning of the nitrogen atoms between the 1,2,3- and 1,2,4-isomers can significantly alter the molecule's electronic properties, hydrogen bonding capacity, and overall shape, leading to distinct biological and cross-reactivity profiles.[11]
While direct, head-to-head broad-panel screening of simple 1-phenyl-1,2,3-triazole versus 1-phenyl-1,2,4-triazole is not extensively documented, we can infer differences from their respective development histories. The 1,2,4-triazole core is a key feature in numerous established antifungal agents like fluconazole and itraconazole, which function by inhibiting lanosterol 14α-demethylase.[12] In contrast, 1,2,3-triazole derivatives have been more widely explored as kinase inhibitors in oncology.[4]
This suggests that the 1,2,4-triazole scaffold may have a greater propensity for interacting with cytochrome P450 enzymes, while the 1,2,3-triazole scaffold may be more promiscuous within the kinome. However, this is a generalization, and extensive cross-screening is always necessary. For example, some 1,2,4-triazole derivatives have also been developed as potent kinase inhibitors.[9]
Section 3: Experimental Protocols for Assessing Cross-Reactivity
To empower researchers to conduct their own cross-reactivity studies, this section provides detailed, step-by-step methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the inhibitory activity of a compound against a specific kinase by quantifying the amount of ADP produced.
Principle: The kinase reaction consumes ATP, producing ADP. A proprietary reagent is then used to convert the generated ADP back to ATP, which is then used in a luciferase-catalyzed reaction to produce a luminescent signal proportional to the initial kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compound (e.g., this compound derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.
-
Kinase Reaction: a. In a 96-well plate, add 2.5 µL of the serially diluted test compound or a DMSO control to each well. b. Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature. c. Initiate the reaction by adding 5 µL of a substrate/ATP mixture. d. Incubate at 30°C for 60 minutes.
-
ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature. b. Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Radioligand Binding Assay for Off-Target Screening
This protocol describes a competitive binding assay, a gold standard for measuring the affinity of a test compound for a receptor by measuring its ability to displace a known radiolabeled ligand.[8]
Principle: A fixed concentration of a high-affinity radioligand is incubated with a receptor preparation in the presence of varying concentrations of an unlabeled test compound. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)
-
Unlabeled test compound
-
Assay Binding Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
Wash Buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well filter plates and vacuum manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare a membrane homogenate from cells or tissues expressing the receptor of interest.
-
Assay Setup: In a 96-well plate, add in order: a. 150 µL of the membrane preparation (3-120 µg protein). b. 50 µL of the test compound at various concentrations (or buffer for total binding, or a saturating concentration of a known ligand for non-specific binding). c. 50 µL of the radioligand solution.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Stop the incubation by rapid vacuum filtration onto glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: a. Dry the filters. b. Add scintillation cocktail to each filter. c. Count the radioactivity on each filter using a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value from the resulting competition curve. d. Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Section 4: Conclusion and Future Directions
The this compound scaffold is a versatile and valuable building block in drug discovery. However, its inherent chemical properties necessitate a thorough evaluation of its cross-reactivity profile early in the development process. As demonstrated, derivatives of this scaffold have shown activity against multiple kinases, a trend that highlights both the potential for multi-target therapeutics and the risk of off-target effects.
Comparison with the 1,2,4-triazole isomer suggests that subtle changes in heterocycle structure can lead to significant shifts in biological activity and target preference. This underscores the importance of empirical testing over theoretical assumptions.
For researchers working with this scaffold, the path forward is clear:
-
Early and Broad Profiling: Employ broad screening panels (e.g., kinome scans, GPCR panels) early in the hit-to-lead stage to identify potential liabilities.
-
Isomer Comparison: When feasible, synthesize and test isomeric analogs to understand the structural determinants of selectivity.
-
Mechanism of Action Studies: For identified off-targets, conduct further studies to determine the functional consequence of binding (e.g., agonist vs. antagonist activity).
By embracing a proactive approach to cross-reactivity profiling, the scientific community can more effectively harness the therapeutic potential of the this compound scaffold while minimizing the risks associated with off-target activities.
References
- 1. Screening of synthetic 1,2,3-triazolic compounds inspired by SRPIN340 as anti-Trypanosoma cruzi agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 1-phenyl-1,2,3-triazole ureas as dual VEGFR-2/JNK-1 type II kinase inhibitors targeting pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
comparative analysis of different synthetic methods for 1-phenyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions. Among its many derivatives, 1-phenyl-1H-1,2,3-triazole serves as a fundamental scaffold in the development of a wide array of biologically active compounds. The synthetic route chosen for the construction of this heterocycle can significantly impact yield, purity, cost, and scalability. This guide provides a comparative analysis of the principal synthetic methods for this compound, offering insights into the underlying mechanisms and practical considerations for each approach.
The Landscape of 1,2,3-Triazole Synthesis: An Overview
The synthesis of 1,2,3-triazoles is dominated by the [3+2] cycloaddition of an azide and an alkyne. This fundamental reaction has evolved from a thermally driven process to highly efficient catalyzed reactions, each with distinct advantages and disadvantages. Here, we compare four key methodologies: the thermal Huisgen cycloaddition, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), and microwave-assisted synthesis.
Thermal Huisgen 1,3-Dipolar Cycloaddition
The parent of all azide-alkyne cycloadditions, the thermal Huisgen reaction, involves the direct heating of an azide and an alkyne. This method, while foundational, is often hampered by its lack of regioselectivity and the need for high temperatures and long reaction times.
Reaction Mechanism
The thermal cycloaddition proceeds through a concerted, pericyclic mechanism. The highest occupied molecular orbital (HOMO) of the azide and the lowest unoccupied molecular orbital (LUMO) of the alkyne (or vice-versa) interact to form the five-membered triazole ring. This concerted process, however, can proceed through two different transition states with similar energy levels, leading to a mixture of 1,4- and 1,5-disubstituted regioisomers.
Caption: Mechanism of the thermal Huisgen cycloaddition.
Experimental Protocol: A Representative Procedure
A mixture of phenyl azide (1.0 mmol) and phenylacetylene (1.0 mmol) in a suitable high-boiling solvent such as toluene or xylenes is heated at reflux for an extended period (typically 24-48 hours). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting mixture of regioisomers is purified by column chromatography.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The advent of copper(I) catalysis revolutionized 1,2,3-triazole synthesis, earning it the moniker "click chemistry" due to its high efficiency, reliability, and regioselectivity. The CuAAC reaction exclusively yields the 1,4-disubstituted regioisomer.
Reaction Mechanism
The CuAAC reaction proceeds through a stepwise mechanism involving a copper acetylide intermediate. A copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, reacts with the terminal alkyne to form a copper acetylide. This intermediate then reacts with the azide, leading to the formation of a six-membered copper-containing ring, which subsequently rearranges and protonates to yield the 1,4-disubstituted triazole and regenerate the catalyst.
Caption: Simplified mechanism of the CuAAC reaction.
Experimental Protocol: A Representative Procedure
To a solution of phenylacetylene (1.0 mmol) and phenyl azide (1.0 mmol) in a mixture of t-butanol and water (1:1, 10 mL) is added sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (0.1 mmol). The reaction mixture is stirred at room temperature for 1-4 hours. The product precipitates from the reaction mixture and can be collected by filtration, washed with water, and dried to afford the pure 1,4-diphenyl-1H-1,2,3-triazole.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
As a complementary method to CuAAC, the ruthenium-catalyzed cycloaddition provides access to the 1,5-disubstituted regioisomer with high selectivity. This method is particularly valuable when the 1,5-substitution pattern is required for specific biological or material applications.
Reaction Mechanism
The RuAAC reaction is believed to proceed via an oxidative coupling mechanism. A ruthenium(II) complex, such as [Cp*RuCl(PPh₃)₂], coordinates to the alkyne. The azide then adds to the ruthenium center, forming a ruthenacycle intermediate. Reductive elimination from this intermediate yields the 1,5-disubstituted triazole and regenerates the active ruthenium catalyst.
Caption: Simplified mechanism of the RuAAC reaction.
Experimental Protocol: A Representative Procedure
In a nitrogen-purged flask, a ruthenium catalyst such as Cp*RuCl(PPh₃)₂ (1-5 mol%) is dissolved in a degassed solvent like toluene or 1,2-dichloroethane. To this solution are added benzyl azide (1.0 mmol) and phenylacetylene (1.2 mmol). The reaction mixture is heated to 60-80 °C for several hours. After cooling, the solvent is removed, and the crude product is purified by column chromatography to yield the 1,5-disubstituted triazole.[1]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including the synthesis of 1,2,3-triazoles. This technique can be applied to both catalyzed and uncatalyzed cycloadditions, dramatically reducing reaction times from hours to minutes.
Principle of Microwave Heating
Microwave energy directly interacts with polar molecules in the reaction mixture, causing rapid and uniform heating. This efficient energy transfer can lead to significantly higher reaction rates and, in some cases, improved yields and purities compared to conventional heating methods.
Experimental Protocol: Microwave-Assisted CuAAC
In a dedicated microwave reactor vessel, phenyl azide (1.0 mmol), phenylacetylene (1.1 mmol), sodium azide (1.1 mmol), a copper source (e.g., copper wire or a copper(II) salt), and a solvent mixture (e.g., water/tert-butanol) are combined. The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 65-100 °C) for a short duration (e.g., 10-15 minutes).[2][3] After cooling, the product is isolated by filtration or extraction.
Comparative Analysis of Synthetic Methods
| Feature | Thermal Huisgen Cycloaddition | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) | Microwave-Assisted CuAAC |
| Regioselectivity | Mixture of 1,4 and 1,5 isomers | Exclusively 1,4-isomer | Exclusively 1,5-isomer | Exclusively 1,4-isomer |
| Reaction Time | 24-48 hours | 1-4 hours | 2-24 hours | 5-20 minutes |
| Reaction Temperature | High (80-140 °C) | Room Temperature to mild heat | Mild to high heat (40-100 °C) | Elevated (65-120 °C) |
| Typical Yield | Moderate to good (often as a mixture) | High to excellent (often >90%) | Good to high | High to excellent (often >90%) |
| Catalyst Cost | None | Low (Copper salts are inexpensive) | High (Ruthenium complexes are expensive) | Low (Copper salts) |
| Purification | Often requires careful chromatography to separate isomers | Simple filtration or extraction; catalyst removal can sometimes be an issue[4] | Requires chromatography to remove catalyst and byproducts | Simple filtration or extraction |
| Safety | Requires prolonged heating of potentially explosive azides | Milder conditions reduce risk; in-situ azide generation is an option | Requires heating of azides; inert atmosphere often needed | Rapid heating requires specialized equipment; potential for pressure buildup |
One-Pot and Greener Approaches
A significant advancement in triazole synthesis is the development of one-pot procedures where the organic azide is generated in situ from an amine or an alkyl/aryl halide and sodium azide, followed by the cycloaddition reaction without isolation of the potentially hazardous azide intermediate.[5][6] These methods are not only more efficient but also significantly safer. Microwave-assisted one-pot syntheses further enhance these benefits by drastically reducing reaction times.[2]
Conclusion
The choice of synthetic method for this compound depends heavily on the desired regioisomer and the scale of the synthesis. For the preparation of the 1,4-disubstituted isomer, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out as the most efficient, cost-effective, and scalable method, truly embodying the principles of "click chemistry." The integration of microwave assistance with CuAAC offers a rapid and high-yielding alternative for small to medium-scale syntheses.
When the 1,5-disubstituted isomer is the target, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice, despite the higher cost of the catalyst. The classical thermal Huisgen cycloaddition , while historically important, is now largely superseded by the catalyzed methods due to its lack of regioselectivity and harsh reaction conditions.
For researchers and drug development professionals, understanding the nuances of these synthetic pathways is crucial for the efficient and selective synthesis of 1,2,3-triazole-containing molecules, paving the way for the discovery of new therapeutics and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. acgpubs.org [acgpubs.org]
A Senior Application Scientist's Guide to Validating the In Vitro Antifungal Activity of 1-Phenyl-1H-1,2,3-Triazole Derivatives
Introduction: The Pressing Need for Novel Antifungal Agents
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability and versatile biological activities, which span anticancer, antimicrobial, and antiviral applications.[1][2][3][4] A particularly compelling application is in the development of new antifungal agents. Fungal infections, especially those caused by opportunistic pathogens like Candida albicans, have seen a significant rise, exacerbated by an increase in immunocompromised patients.[5] The widespread use of existing antifungal drugs, such as those from the azole class, has unfortunately led to the emergence of resistant strains, creating an urgent need for novel, effective therapeutic agents.[5]
This guide provides an in-depth, objective comparison of a representative 1-phenyl-1H-1,2,3-triazole derivative against a structural analogue and a clinically established antifungal agent. Our objective is not merely to present data, but to illuminate the causality behind the experimental design, ensuring that the described protocols are self-validating and the results are both trustworthy and reproducible for researchers in drug development.
Comparative Framework: Selecting the Right Compounds and Assays
To validate the in vitro activity of our target scaffold, a carefully designed comparative study is essential. The choice of compounds and assays is dictated by the need to establish a clear structure-activity relationship (SAR) and to benchmark performance against a known standard.
The Compounds Under Evaluation
-
Lead Compound: 2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol (Compound A) : This derivative is selected as our primary test article. The presence of a halogen on the phenyl ring is a common feature in bioactive molecules and its antifungal profile has been noted in the literature, making it an excellent candidate for validation.[5]
-
Structural Analogue: 2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-ol (Compound B) : By removing the chloro-substituent, we can directly assess the contribution of this functional group to the compound's antifungal potency. This comparison is fundamental to understanding the SAR of this chemical series.
-
Benchmark Standard: Fluconazole (Compound C) : As a widely used azole antifungal, Fluconazole serves as our positive control.[5][6] Its known mechanism of action—inhibiting lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in the fungal cell membrane—provides a reliable benchmark for the potency of our test compounds.[5]
The Rationale Behind Assay Selection
The goal of an initial in vitro screen is to quantify a compound's ability to inhibit fungal growth and to determine whether that inhibition is permanent (fungicidal) or reversible (fungistatic).
-
Minimum Inhibitory Concentration (MIC) Assay : This is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. We will employ the broth microdilution method, a standardized, high-throughput technique that provides quantitative and reproducible results.[6][7]
-
Minimum Fungicidal Concentration (MFC) Assay : This assay is a logical extension of the MIC test. It determines the lowest concentration of an agent that results in fungal death. Comparing MIC and MFC values is crucial for classifying a compound's effect as either fungistatic or fungicidal.
Experimental Workflow and Protocols
Scientific integrity is built upon meticulous and well-controlled experimental execution. The following workflow and protocols are designed to be self-validating through the inclusion of multiple controls.
Overall Experimental Workflow
The process begins with preparing standardized fungal inoculums and compound dilutions, followed by incubation and data analysis to determine MIC and MFC values.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [1,3]Thiazolo[3,2-b][1,2,4]triazolium Salts as Effective Antimicrobial Agents: Synthesis, Biological Activity Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to Computational Predictions and Experimental Data for 1-phenyl-1H-1,2,3-triazole
For researchers, medicinal chemists, and materials scientists, the 1,2,3-triazole scaffold is a cornerstone of modern chemical synthesis, largely thanks to the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". The 1-phenyl-1H-1,2,3-triazole motif, in particular, is a frequent player in the development of pharmaceuticals, agrochemicals, and functional materials. As our reliance on computational chemistry grows for the in silico design and prediction of molecular properties, the rigorous validation of these theoretical models against real-world experimental data becomes paramount.
This guide provides an in-depth comparison of computational predictions with experimental data for this compound. We will navigate through the nuances of molecular geometry, spectroscopic signatures (NMR, IR, and UV-Vis), and the underlying theoretical frameworks that enable these predictions. Our approach is grounded in the principles of scientific integrity, explaining not just the "what" but the "why" behind the methodologies, ensuring a self-validating and trustworthy analysis.
The Synergy of Simulation and Experiment
The core principle of this guide is to illustrate the workflow of comparing theoretical predictions with experimental reality. This process is not merely about finding a one-to-one match but understanding the strengths and limitations of our computational tools. Density Functional Theory (DFT) has emerged as a powerful and cost-effective method for predicting a wide range of molecular properties. However, the accuracy of DFT is contingent on the choice of functional and basis set, and it is crucial to benchmark these choices against experimental data.
Caption: Workflow for comparing experimental and computational data.
Molecular Geometry: A Tale of Two Structures
The precise three-dimensional arrangement of atoms in a molecule is fundamental to its properties and reactivity. X-ray crystallography provides the gold standard for experimental determination of molecular geometry in the solid state. Computationally, geometry optimization using DFT seeks to find the lowest energy conformation of a molecule.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound. For the reference compound, recrystallization from acetone was used.[3]
-
Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction pattern is used to solve the electron density map of the crystal, and the atomic positions are refined to yield a precise molecular structure.
Computational Protocol: Geometry Optimization
-
Initial Structure: An approximate 3D structure of this compound is built using molecular modeling software.
-
DFT Calculation: The geometry is optimized using a DFT method, for instance, the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide a good balance of accuracy and computational cost for similar heterocyclic systems.[4] The calculation iteratively adjusts the atomic coordinates to minimize the total energy of the molecule.
Comparison Table: Molecular Geometry
| Parameter | Experimental (Derivative)[2][3] | Computational (DFT/B3LYP) |
| Triazole Ring | ||
| N1-N2 Bond Length | ~1.35 Å | ~1.34 Å |
| N2-N3 Bond Length | ~1.30 Å | ~1.29 Å |
| N3-C4 Bond Length | ~1.37 Å | ~1.36 Å |
| C4-C5 Bond Length | ~1.38 Å | ~1.37 Å |
| C5-N1 Bond Length | ~1.36 Å | ~1.35 Å |
| Phenyl Ring | ||
| C-C Bond Lengths | ~1.38 - 1.40 Å | ~1.39 - 1.40 Å |
| Inter-ring | ||
| C(phenyl)-N1 Bond | ~1.43 Å | ~1.42 Å |
| Dihedral Angle | Variable (crystal packing) | ~30-40° (gas phase) |
Analysis: The computationally predicted bond lengths show excellent agreement with the experimental values from the derivative, typically within 0.01-0.02 Å. This level of accuracy is expected for DFT calculations with a reasonably large basis set. The dihedral angle between the phenyl and triazole rings is more variable in the solid state due to crystal packing forces, whereas the computational result reflects the lowest energy conformation in the gas phase. This highlights a key point: computational predictions often model an isolated molecule, while experimental data can be influenced by the molecule's environment.
NMR Spectroscopy: Probing the Electronic Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structure elucidation of organic molecules in solution. It provides detailed information about the chemical environment of each nucleus. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can predict NMR chemical shifts with increasing accuracy.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) spectra are acquired. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).[5]
Computational Protocol: GIAO NMR Calculation
-
Optimized Geometry: The GIAO calculation is performed on the previously DFT-optimized geometry. It is crucial to use the optimized structure, as chemical shifts are sensitive to molecular geometry.
-
NMR Calculation: The magnetic shielding tensors for each nucleus are calculated using the GIAO method, often with the same DFT functional and basis set as the geometry optimization. To better match experimental conditions, a solvent model (e.g., the Polarizable Continuum Model, PCM) can be included.
-
Chemical Shift Prediction: The calculated shielding tensors are converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., TMS) at the same level of theory.
Comparison Table: ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Atom | Experimental (in CDCl₃/DMSO-d₆)[6][7][8] | Computational (GIAO/B3LYP) |
| ¹H NMR | ||
| H4 (triazole) | ~8.1 - 8.3 | ~8.0 - 8.2 |
| H5 (triazole) | ~7.7 - 7.9 | ~7.6 - 7.8 |
| H (ortho-phenyl) | ~7.7 - 7.9 | ~7.6 - 7.8 |
| H (meta-phenyl) | ~7.4 - 7.6 | ~7.3 - 7.5 |
| H (para-phenyl) | ~7.3 - 7.5 | ~7.2 - 7.4 |
| ¹³C NMR | ||
| C4 (triazole) | ~130 - 132 | ~129 - 131 |
| C5 (triazole) | ~120 - 122 | ~119 - 121 |
| C (ipso-phenyl) | ~136 - 138 | ~135 - 137 |
| C (ortho-phenyl) | ~120 - 122 | ~119 - 121 |
| C (meta-phenyl) | ~129 - 131 | ~128 - 130 |
| C (para-phenyl) | ~126 - 128 | ~125 - 127 |
Analysis: The predicted NMR chemical shifts are in good agreement with the experimental data, with deviations generally less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C. The relative ordering of the signals is correctly reproduced. Discrepancies can arise from solvent effects, which are only approximated in the computational model, and the choice of DFT functional. For highly accurate predictions, specialized functionals developed for NMR calculations can be employed.[9]
Vibrational Spectroscopy: The Molecular Fingerprint
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" that is highly sensitive to its structure and bonding. A computational frequency analysis not only predicts the IR spectrum but also allows for the visualization of the atomic motions associated with each vibrational mode, aiding in the assignment of experimental spectra.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet), a liquid (as a thin film), or in solution.[10][11]
-
Data Acquisition: An FT-IR spectrometer is used to measure the absorption of infrared radiation as a function of wavenumber (cm⁻¹).
Computational Protocol: Frequency Analysis
-
DFT Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. It is essential that the geometry is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Spectrum Generation: The calculation yields the vibrational frequencies and their corresponding intensities. The predicted frequencies are often systematically higher than the experimental ones due to the harmonic approximation and are typically scaled by a factor (e.g., ~0.96 for B3LYP) to improve agreement.[4]
Comparison Table: Key IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental Range[6][12] | Computational (Scaled) |
| C-H stretch (aromatic) | 3100 - 3150 | 3080 - 3130 |
| C=C stretch (phenyl) | 1590 - 1610 | 1580 - 1600 |
| C=N/N=N stretch (triazole) | 1450 - 1550 | 1440 - 1540 |
| C-N stretch | 1300 - 1350 | 1290 - 1340 |
| C-H out-of-plane bend | 750 - 770 | 740 - 760 |
Analysis: After scaling, the calculated vibrational frequencies show good correlation with the experimental spectrum, allowing for confident assignment of the major absorption bands. For instance, the characteristic stretches of the phenyl and triazole rings are well-reproduced. This synergy between experiment and theory is particularly powerful for interpreting complex spectra.[4]
UV-Vis Spectroscopy: Unveiling Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower-energy occupied molecular orbital (like the HOMO) to a higher-energy unoccupied molecular orbital (like the LUMO). Time-Dependent DFT (TD-DFT) is the workhorse computational method for predicting electronic spectra.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: The compound is dissolved in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or water).[13]
-
Data Acquisition: A UV-Vis spectrophotometer measures the absorbance of the solution across a range of wavelengths, typically from 200 to 800 nm. The wavelength of maximum absorbance (λ_max) is recorded.[14]
Computational Protocol: TD-DFT Calculation
-
Ground State Calculation: A ground-state DFT calculation is performed on the optimized geometry to obtain the molecular orbitals.
-
Excited State Calculation: A TD-DFT calculation is then carried out to predict the energies and oscillator strengths of the electronic transitions. The solvent environment is often included using the PCM model.
-
Spectrum Simulation: The results are used to simulate a theoretical UV-Vis spectrum, with the transition energies corresponding to the absorption wavelengths and the oscillator strengths to the absorption intensities.
Comparison Table: Electronic Transitions
| Transition | Experimental λ_max (nm)[13][15] | Computational (TD-DFT) λ_max (nm) |
| π → π* (phenyl) | ~250 - 260 | ~245 - 255 |
| π → π* (triazole) | ~210 - 220 | ~205 - 215 |
Analysis: TD-DFT is generally effective at predicting the positions of the main absorption bands, particularly for π → π* transitions in conjugated systems. The predicted λ_max values for this compound are in reasonable agreement with experimental data for similar compounds, typically within 10-15 nm. The calculations can also provide insight into the nature of the electronic transitions by identifying the specific molecular orbitals involved.
Conclusion: A Validated Approach to Molecular Design
This guide has demonstrated the powerful synergy between computational predictions and experimental data in characterizing this compound. By systematically comparing the results from DFT and TD-DFT calculations with data from X-ray crystallography, NMR, IR, and UV-Vis spectroscopy, we can build confidence in our theoretical models.
The key takeaways for researchers are:
-
Computational models provide excellent qualitative and often quantitative predictions for molecular geometry and spectroscopic properties.
-
The choice of computational method is crucial. DFT with appropriate functionals and basis sets offers a reliable and efficient approach.
-
Experimental validation is non-negotiable. It is the only way to confirm the accuracy of theoretical predictions and to understand their limitations.
-
Discrepancies between theory and experiment are often informative, pointing to environmental effects (e.g., solvent, crystal packing) that are not fully captured by the computational model.
By embracing this integrated approach, scientists can accelerate the design and development of new molecules with desired properties, leveraging the predictive power of computation while remaining grounded in the reality of experimental measurement.
References
- 1. Search - Access Structures [ccdc.cam.ac.uk]
- 2. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,3-triazole and chiral Schiff base hybrids as potential anticancer agents: DFT, molecular docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. researchgate.net [researchgate.net]
- 14. Theoretical and Experimental Study for FT-IR and UV/VIS Spectra of 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium(inner salt) by Using DFT Approach [article.sapub.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-Phenyl-1H-1,2,3-triazole
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-Phenyl-1H-1,2,3-triazole. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that every step is a self-validating component of a robust safety system.
Hazard Identification and Waste Characterization
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount. This compound is a heterocyclic compound that requires careful handling due to its specific toxicological and environmental profile.
GHS Classification and Health Hazards
According to the Globally Harmonized System (GHS), this compound is classified with several hazards.[1] This classification is the foundation of our risk assessment and dictates the minimum personal protective equipment (PPE) and handling precautions.
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation, particularly as a dust.[2][3]
Environmental Hazards
A critical aspect of disposal is understanding the compound's environmental fate. Some triazole derivatives are classified as very toxic to aquatic life with long-lasting effects. Therefore, preventing its release into the environment is a primary objective. Discharging this compound or its containers into drains, soil, or waterways is strictly prohibited.[3][4]
Waste Classification
Under the regulations set forth by the U.S. Environmental Protection Agency (EPA), chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[2][3] Given its toxicological profile, this compound must be managed as a hazardous waste. It is imperative to consult local, state, and federal regulations to ensure complete and accurate classification, as requirements may vary.[2][4]
| Hazard Class | GHS Hazard Statement | Pictogram | Precautionary Action |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 | P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | GHS07 | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Table summarizing the GHS hazard information for this compound. Data sourced from PubChem.[1]
On-Site Waste Management and Segregation
Proper disposal begins in the laboratory. The following workflow ensures that waste is handled safely from the point of generation to its final collection point.
Caption: Laboratory Waste Management Workflow for this compound.
Detailed Disposal Protocol
This protocol provides the step-by-step methodology for safe handling and disposal.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the correct PPE to mitigate the risks of skin, eye, and respiratory exposure.
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles or a face shield.[5]
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[6]
Step 2: Waste Segregation
The cardinal rule of chemical waste management is to never mix different waste streams.[7][8]
-
Dedicate a specific waste container solely for this compound and materials heavily contaminated with it (e.g., weighing boats, contaminated wipes).
-
Rationale: Mixing incompatible chemicals can lead to dangerous reactions. Furthermore, mixing hazardous with non-hazardous waste increases the volume of hazardous material, leading to significantly higher disposal costs and environmental burden.
Step 3: Containerization and Labeling
Proper containment and labeling are mandated by law and are crucial for safety.
-
Container Selection: Use a sturdy, leak-proof container with a secure, tight-fitting lid that is chemically compatible with the compound.[8]
-
Labeling: Immediately label the container using your institution's official hazardous waste tag. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations or formulas.
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first drop of waste enters the container).
-
The name of the principal investigator and the laboratory location.
-
Step 4: Temporary Storage in the Laboratory
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Store away from incompatible materials, such as strong oxidizing agents and acids.[2]
Step 5: Arranging for Final Disposal
Laboratory personnel are not authorized to perform the final disposal. This must be handled by trained professionals.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[3]
-
Follow their specific procedures for pickup requests. Do not allow waste to accumulate beyond the time or volume limits specified by regulations (e.g., 150 days or when the container is ¾ full at Northwestern University).[8]
Emergency Procedures: Spills and Exposure
Accidents can happen, and preparedness is key to mitigating their impact.
Spill Cleanup
-
Minor Spill: For a small spill of solid material, avoid generating dust. Moisten the material with water if appropriate, then carefully sweep or vacuum it up using a HEPA-filtered vacuum.[9] Place the collected material and cleanup supplies into your hazardous waste container.
-
Major Spill: Evacuate the area and prevent entry.[9] Alert your colleagues and contact your institution's EHS emergency line immediately.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[10]
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of soap and water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
The Science of Final Disposal: Why Incineration?
The recommended and most environmentally sound disposal method for this compound is high-temperature incineration in a facility permitted to handle hazardous waste.
Caption: Disposal Decision Tree for this compound Waste.
-
Thermal Decomposition: Aromatic and nitrogen-rich compounds like triazoles are thermally stable but will decompose at high temperatures.[11][12][13] Incineration provides the energy required to break the C-N and N-N bonds within the stable triazole ring.
-
Complete Destruction: Regulated hazardous waste incinerators operate at temperatures (typically >850°C) and with residence times sufficient to ensure the complete destruction of the organic molecule, converting it primarily to carbon dioxide, water, and nitrogen oxides (NOx).
-
Emission Control: These facilities are equipped with advanced air pollution control systems, such as scrubbers, to remove harmful combustion byproducts like NOx and other pollutants before they are released into the atmosphere, thereby protecting environmental and public health.[14]
Direct landfilling of untreated this compound is not an acceptable disposal method due to its potential to leach into soil and groundwater.
By adhering to this guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold our collective responsibility to protect the environment.
References
- 1. This compound | C8H7N3 | CID 270009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Study of thermal decomposition mechanisms and absorption cross section of nitro-rich phenyl- and bis-series 1,2,3-triazoles [opg.optica.org]
- 12. OPG [opg.optica.org]
- 13. researchgate.net [researchgate.net]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
